molecular formula C23H30O5 B600211 Ankaflavin

Ankaflavin

货号: B600211
分子量: 386.5 g/mol
InChI 键: AQTJNEHGKRUSLT-ODTNPMSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ankaflavin (CAS 50980-32-0) is a natural azaphilone compound with the molecular formula C₂₃H₃₀O₅ and a molecular weight of 386.49 g/mol . It is one of the primary yellow pigments produced by fungi of the Monascus species, such as Monascus purpureus and Monascus ruber , through solid-state fermentation . This compound is of significant research interest due to its multifaceted biological activities. Recent studies highlight its potential for managing hyperuricemia. Research indicates that this compound functions through dual mechanisms: it acts as a competitive inhibitor of xanthine oxidase (XOD), a key enzyme in uric acid production, and it modulates renal uric acid transporters by upregulating the excretory transporter ABCG2 while downregulating reabsorption transporters URAT1 and GLUT9, thereby promoting uric acid excretion . Beyond this, this compound has demonstrated substantial benefits for liver health. In models of alcoholic liver disease, it was shown to regulate AMPK-mediated lipid metabolism, reducing hepatic cholesterol and triglyceride levels. It also enhances both anti-inflammatory pathways by reducing TNF-α, IL-6, and IL-1β levels, and antioxidant systems by activating the Nrf-2/HO-1 pathway . Furthermore, in vitro cytotoxicity assays on HaCaT keratinocyte cell lines have shown that yellow Monascus pigments, including this compound, exhibit moderate to low cytotoxicity, suggesting a favorable profile for potential topical application research . These properties make this compound a promising compound for scientific investigations into metabolic syndrome, oxidative stress, and inflammatory conditions. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

属性

IUPAC Name

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-ODTNPMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Ankaflavin Biosynthesis Pathway in Monascus purpureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin, a yellow azaphilone pigment produced by the fungus Monascus purpureus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties.[1][2] Understanding its biosynthesis is critical for optimizing production through metabolic engineering and exploring its therapeutic potential. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data on pigment production, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate advanced research and development.

The this compound Biosynthesis Gene Cluster

The production of this compound in Monascus purpureus is orchestrated by a dedicated biosynthetic gene cluster (BGC). Whole-genome sequencing has been instrumental in identifying and characterizing this cluster.[3][4] Key genes within this cluster encode the core enzymes and regulatory proteins essential for the synthesis of the polyketide backbone and its subsequent modifications.

The core of the BGC is the polyketide synthase gene, MpPKS5 (also referred to as MpigA).[5][6] Targeted inactivation of MpPKS5 results in an albino mutant, confirming its indispensable role in pigment production.[5] Flanking this central gene are others encoding fatty acid synthases (FAS), dehydrogenases, and regulatory proteins. A key transcriptional regulator, mppR1, containing a fungal Zn(2)-Cys(6) binuclear cluster domain, is located upstream of MpPKS5 and is essential for the expression of the cluster's structural genes.[5]

The table below summarizes the key known genes in the Monascus purpureus pigment biosynthesis cluster and their putative functions.

GeneEncoded Protein/EnzymePutative Function in this compound Biosynthesis
MpPKS5Polyketide SynthaseCatalyzes the formation of the core polyketide backbone from acetyl-CoA and malonyl-CoA.[5]
mppR1Transcriptional RegulatorA specific transcription factor that positively regulates the expression of the pigment biosynthesis genes.[5]
mppDDehydrogenase/ReductaseInvolved in the modification of the polyketide chain.[5]
fasA / fasBFatty Acid Synthase α/β subunitsSynthesizes 3-oxooctanoyl-CoA and 3-oxodecanoyl-CoA, which are incorporated into the azaphilone backbone.[5]
mppGMonooxygenaseProposed to be involved in the formation of the characteristic pyrone ring of the azaphilone core.[5]
mppR2Ankyrin Repeat ProteinBelieved to be an important regulator of pigment biosynthesis.[5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and involves a series of enzymatic reactions to construct the complex azaphilone structure.

Polyketide Backbone Synthesis

The pathway is initiated by the iterative Type I polyketide synthase, MpPKS5. This megaenzyme catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a chromanone intermediate. Concurrently, a separate fatty acid synthase (FAS) complex synthesizes a medium-chain 3-oxo fatty acyl-CoA (e.g., 3-oxodecanoyl-CoA for this compound). This fatty acid chain is then transferred to the PKS and incorporated into the growing polyketide chain, forming the characteristic side chain of the azaphilone pigments.

Post-PKS Modifications

Following the synthesis of the polyketide intermediate, a series of tailoring enzymes modify the structure to yield this compound. While the precise sequence of events is still under investigation, it is proposed that a monooxygenase, MppG, is responsible for forming the pyrone ring, a hallmark of the azaphilone core.[5] Other enzymes, such as dehydrogenases (MppD) and reductases, are also encoded within the gene cluster and are believed to be involved in the subsequent cyclization and modification steps that lead to the final this compound molecule. This compound then serves as a precursor for the orange pigments, monascorubrin and rubropunctatin.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks MpPKS5 acetyl_coa->pks fatty_acyl_coa 3-Oxodecanoyl-CoA fas FAS fatty_acyl_coa->fas intermediate Polyketide Intermediate pks->intermediate fas->pks mppG MppG (Monooxygenase) intermediate->mppG other_enzymes MppD, etc. (Tailoring Enzymes) mppG->other_enzymes This compound This compound other_enzymes->this compound orange_pigments Orange Pigments (e.g., Monascorubrin) This compound->orange_pigments

A simplified diagram of the proposed this compound biosynthesis pathway in M. purpureus.

Quantitative Data on Pigment Production

The production of this compound is influenced by various factors, including the specific strain of M. purpureus and the fermentation conditions. The following table presents a summary of pigment and citrinin production by two different strains under submerged fermentation conditions.

StrainTotal Pigment Yield (U/mL)Citrinin Yield (mg/L)
M. purpureus LQ-643.971.27
M. purpureus CSU-M18383.775.34
Data from submerged fermentation after 7 days.[7]

Key Experimental Methodologies

Investigating the this compound biosynthesis pathway requires a combination of genetic, analytical, and biochemical techniques. Detailed protocols for key experiments are provided below.

Pigment Extraction and Quantification by HPLC-DAD

This protocol outlines the extraction of pigments from M. purpureus mycelia and their subsequent analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

A. Pigment Extraction

  • Harvest mycelia from the fermentation broth by centrifugation at 5000 x g for 15 minutes.

  • Wash the mycelia with distilled water and dry at 60°C to a constant weight.

  • Grind the dried mycelia into a fine powder.

  • Suspend the mycelial powder in 70% (v/v) ethanol at a 1:10 (w/v) ratio.

  • Agitate the suspension on a rotary shaker at 150 rpm for 12-24 hours at room temperature in the dark.

  • Centrifuge the mixture at 5000 x g for 15 minutes and collect the supernatant containing the pigments.

  • Filter the supernatant through a 0.2 µm PTFE filter membrane prior to HPLC analysis.

B. HPLC-DAD Analysis

  • Instrumentation: Agilent 1200 series or equivalent with a DAD detector.

  • Column: Cosmosil 5C18-MS-II (4.6 i.d. x 150 mm) or equivalent C18 column.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5-10 µL.

  • Detection Wavelengths:

    • Yellow pigments (this compound, Monascin): ~390-420 nm.[9][10]

    • Orange pigments: ~470 nm.[10]

    • Red pigments: ~500 nm.[10]

  • Gradient Program:

    • 0 min: 60% B

    • 30 min: 60% B (Isocratic).[8] (Note: Gradient programs can be optimized. A common gradient involves increasing the proportion of Solvent B over time).

HPLC Analysis Workflow start Harvest & Dry Mycelia extract Ethanol Extraction start->extract filter Filter Extract (0.2 µm) extract->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column inject->separate detect Detect with DAD (390-500 nm) separate->detect quantify Quantify Peaks detect->quantify

Workflow for the extraction and HPLC analysis of Monascus pigments.
Gene Knockout using CRISPR/Cas9

The CRISPR/Cas9 system has been successfully applied for gene editing in Monascus species, enabling the functional characterization of genes in the this compound biosynthesis pathway.[11]

A. Plasmid Construction

  • gRNA Design: Design one or two specific guide RNAs (sgRNAs) targeting the initial exons of the gene of interest (e.g., MpPKS5) using a suitable design tool, ensuring high specificity to avoid off-target effects.

  • Vector Assembly: Synthesize the sgRNA sequences and clone them into a fungal expression vector containing the Cas9 nuclease gene under a strong constitutive promoter and a selectable marker (e.g., hygromycin resistance).

B. Protoplast Preparation and Transformation

  • Culture M. purpureus in a suitable liquid medium to obtain young, healthy mycelia.

  • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

  • Digest the mycelial cell walls using a mixture of enzymes (e.g., lysing enzyme from Trichoderma harzianum, cellulase) in the osmotic stabilizer solution.

  • Isolate the protoplasts by filtering through sterile glass wool and collect by centrifugation.

  • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

  • Add the CRISPR/Cas9 plasmid DNA to the protoplast suspension.

  • Induce transformation using polyethylene glycol (PEG)-mediated fusion.

  • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

C. Mutant Screening and Verification

  • Isolate individual transformant colonies and cultivate them.

  • Extract genomic DNA from the putative mutants.

  • Perform PCR using primers flanking the target site to screen for deletions or insertions (indels).

  • Confirm the gene knockout by Sanger sequencing of the PCR products to identify frameshift mutations.

  • Analyze the phenotype of the confirmed mutants for changes in pigment production using HPLC.

CRISPR/Cas9 Workflow design Design sgRNA for Target Gene construct Construct CRISPR/Cas9 Vector design->construct transform PEG-mediated Transformation construct->transform protoplast Prepare M. purpureus Protoplasts protoplast->transform select Select Transformants on Hygromycin transform->select screen Screen Mutants by PCR select->screen verify Verify by Sequencing & HPLC Analysis screen->verify

A general workflow for CRISPR/Cas9-mediated gene knockout in M. purpureus.

Conclusion and Future Perspectives

The biosynthesis of this compound in Monascus purpureus is a complex process governed by a well-defined gene cluster. The core pathway, involving a polyketide synthase and a fatty acid synthase, has been established, and key regulatory and tailoring enzymes have been identified. However, the precise sequence of post-PKS modification steps and the intricate regulatory networks controlling the flux through the pathway remain areas of active research.

For drug development professionals, a deeper understanding of this pathway is paramount. The ability to manipulate the BGC through techniques like CRISPR/Cas9 opens up possibilities for creating hyper-producing strains, eliminating the production of unwanted byproducts like the mycotoxin citrinin, and generating novel this compound analogues with enhanced therapeutic properties. Future research should focus on the detailed biochemical characterization of the tailoring enzymes, the elucidation of the regulatory cascades, and the optimization of fermentation processes to maximize the yield of this promising bioactive compound.

References

An In-Depth Technical Guide to the Bioactive Properties of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow azaphilone pigment produced by Monascus species, fungi traditionally used in the production of red yeast rice. Beyond its role as a natural colorant, this compound has emerged as a multifaceted bioactive compound with a wide array of pharmacological properties. Extensive research has demonstrated its potential in the prevention and treatment of various chronic diseases, including cancer, inflammatory disorders, diabetes, and metabolic syndrome.[1][2][3][4] This technical guide provides a comprehensive overview of the core bioactive properties of this compound, detailing its mechanisms of action through various signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects.

Core Bioactive Properties of this compound

This compound exhibits a remarkable range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways. These activities include potent anti-cancer, anti-inflammatory, anti-diabetic, and hypolipidemic effects.

Anticancer Activity

This compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.[5][6][7] Its primary anticancer mechanism involves the induction of apoptosis, or programmed cell death.

Mechanism of Action: this compound induces apoptosis through the intrinsic pathway, characterized by chromosomal condensation and fragmentation.[6] This process is mediated by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[8] Furthermore, this compound has been shown to arrest the cell cycle at the G1 phase.[2] This is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cyclin D1, a key regulator of G1 to S phase progression.[2]

Signaling Pathway: The apoptotic effects of this compound in cancer cells are linked to the suppression of the Akt/NF-κB/p38 signaling pathway.[1][5]

Quantitative Data Summary:

Cell LineAssayEndpointIC50 / EffectCitation
Hep G2 (Hepatocellular Carcinoma)CytotoxicityCell Viability15 µg/mL[5][6][7]
A549 (Lung Carcinoma)CytotoxicityCell Viability15 µg/mL[5][6][7]
HEp-2 (Laryngeal Carcinoma)ApoptosisCaspase ActivationActivation of caspase-3, -8, -9[8]
HSC-T6 (Activated Hepatic Stellate Cells)CytotoxicityCell Viability30 µM this compound inhibited cell growth[1][5]
HSC-T6Cell Cycle AnalysisG1 Phase Arrest76.1 ± 2.85% of cells in G1 phase with 30 µM this compound[2]
Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][8][9]

Mechanism of Action: this compound has been shown to decrease the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[8] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][9] In mast cells, this compound inhibits degranulation and TNF-α secretion by suppressing the phosphorylation of protein kinase C (PKC) and the MAPK family members ERK, JNK, and p38.[10]

Signaling Pathways: The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][10] this compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[11] It also suppresses the phosphorylation of ERK, JNK, and p38 MAP kinases.[10]

Quantitative Data Summary:

Cell Line/ModelTreatmentTargetEffectCitation
RAW 264.7 MacrophagesThis compound + LPSiNOS, COX-2Decreased expression[8]
RBL-2H3 Mast Cells40 µM this compoundMast Cell Degranulation, TNF-α secretionInhibition[10]
C57BL/6J Mice (Alcoholic Liver Disease Model)This compound (low dose)TNF-α, IL-1β, IL-6Reduced expression levels[12]
Anti-diabetic Activity

This compound has shown significant potential in the management of diabetes by enhancing insulin sensitivity and protecting pancreatic β-cells.[13][14]

Mechanism of Action: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which enhances insulin sensitivity.[13][14] This leads to increased glucose uptake and translocation of GLUT2 in the liver, along with the suppression of protein tyrosine phosphatase 1B (PTP1B).[13] It also upregulates the expression of pancreatic and duodenal homeobox-1 (PDX-1) and MafA, leading to increased insulin production.[13] Furthermore, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which enhances antioxidant activity and protects against methylglyoxal-induced pancreatic damage.[13][14]

Signaling Pathways: The anti-diabetic effects of this compound are mediated through the activation of the PPARγ and Nrf2 signaling pathways.[13][14]

Quantitative Data Summary:

Animal ModelTreatmentParameterResultCitation
Wistar Rats (Methylglyoxal-induced diabetes)This compound (10 mg/kg bw)Blood GlucoseDownregulated[13][14]
Wistar Rats (Methylglyoxal-induced diabetes)This compound (10 mg/kg bw)Insulin ProductionIncreased[13][14]
Wistar Rats (Methylglyoxal-induced diabetes)This compound (10 mg/kg bw)Inflammatory Factors (TNF-α, IL-1β)Reduced production[14]
Hypolipidemic and Anti-atherosclerotic Activity

This compound has demonstrated significant lipid-lowering and anti-atherosclerotic properties, making it a promising candidate for the management of metabolic syndrome and cardiovascular diseases.[2][15]

Mechanism of Action: this compound reduces serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[15] It also prevents fatty acid accumulation in hepatocytes by inhibiting fatty acid uptake and lipogenesis, while promoting fatty acid β-oxidation.[2] This is achieved through the activation of AMP-activated protein kinase (AMPK) and PPARα.[2] In obese rats fed a high-fat diet, this compound was found to suppress the expression of C/EBPβ and its downstream targets PPARγ and C/EBPα, thereby inhibiting adipocyte differentiation.[9][13] It also suppresses the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in intestinal lipid absorption.[13]

Signaling Pathways: The hypolipidemic effects of this compound are mediated through the activation of the AMPK and PPARα signaling pathways, and the inhibition of the C/EBPβ/PPARγ pathway in adipocytes.[2][9][13]

Quantitative Data Summary:

Animal ModelTreatmentParameterResultCitation
Hamsters (High cholesterol diet)This compoundSerum TC, TG, LDL-CSignificantly reduced[15]
C57BL/6 Mice (High-fat diet)This compoundPlasma TC, TG, FFA, LDL-CSignificantly attenuated elevation[2]
Obese Rats (High-fat diet)This compoundC/EBPβ expression48.3% inhibition[9][13]
Obese Rats (High-fat diet)This compoundPPARγ expression64.5% inhibition[9][13]
Obese Rats (High-fat diet)This compoundNPC1L1 expression26.1% suppression[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the bioactive properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.[16][17]

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell or tissue lysate. This is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation.

  • Protocol:

    • Treat cells or tissues with this compound and/or an appropriate stimulus (e.g., LPS).

    • Lyse the cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, NF-κB p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8][18][19][20]

Animal Models
  • High-Fat Diet-Induced Obesity Model:

    • Animals: Wistar or Sprague-Dawley rats are commonly used.[21]

    • Diet: Animals are fed a high-fat diet (typically 40-60% of calories from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance.[9][13][21]

    • Treatment: this compound is administered orally at a specific dosage for a defined period.

    • Endpoints: Body weight, food intake, serum lipid profiles, glucose tolerance, and expression of relevant proteins in tissues are measured.[9][13]

  • Streptozotocin (STZ)-Induced Diabetes Model:

    • Animals: Wistar or Sprague-Dawley rats are commonly used.[3][22][23]

    • Induction: Diabetes is induced by a single intraperitoneal injection of STZ (typically 40-65 mg/kg). STZ is a chemical that is toxic to pancreatic β-cells.[22][23]

    • Confirmation: Diabetes is confirmed by measuring blood glucose levels.

    • Treatment: this compound is administered orally.

    • Endpoints: Blood glucose levels, insulin levels, and markers of pancreatic function and inflammation are assessed.[14]

  • Alcoholic Liver Disease Model:

    • Animals: C57BL/6J mice are often used.

    • Induction: A chronic-plus-binge ethanol feeding model is commonly employed. This involves feeding a liquid diet containing ethanol for a period, followed by a single gavage of a higher ethanol dose to mimic acute-on-chronic liver injury.[4][24]

    • Treatment: this compound is administered concurrently with the ethanol diet.

    • Endpoints: Serum liver enzymes (ALT, AST), liver histology, and markers of inflammation and oxidative stress in the liver are evaluated.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-inflammatory Signaling Pathway

ankaflavin_anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK This compound This compound This compound->IKK MAPK MAPK (ERK, JNK, p38) This compound->MAPK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory_genes

Caption: this compound's inhibition of NF-κB and MAPK pathways.

This compound's Anti-diabetic and Antioxidant Signaling Pathway

ankaflavin_antidiabetic This compound This compound PPARg PPARγ This compound->PPARg Agonist Keap1 Keap1 This compound->Keap1 RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE RXR->PPRE Insulin_sensitivity_genes Insulin Sensitivity Genes (GLUT2, PTP1B suppression) PPRE->Insulin_sensitivity_genes Insulin_production_genes Insulin Production Genes (PDX-1, MafA) PPRE->Insulin_production_genes Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_genes Antioxidant Genes (HO-1, GCL) ARE->Antioxidant_genes

Caption: this compound's activation of PPARγ and Nrf2 pathways.

This compound's Hypolipidemic Signaling Pathway

ankaflavin_hypolipidemic This compound This compound AMPK AMPK This compound->AMPK Activates CEBPb C/EBPβ This compound->CEBPb PPARa PPARα AMPK->PPARa SREBP1c SREBP-1c AMPK->SREBP1c Fatty_acid_oxidation Fatty Acid β-oxidation PPARa->Fatty_acid_oxidation Lipogenesis Lipogenesis SREBP1c->Lipogenesis PPARg_adipo PPARγ CEBPb->PPARg_adipo CEBPa C/EBPα CEBPb->CEBPa Adipocyte_diff Adipocyte Differentiation PPARg_adipo->Adipocyte_diff CEBPa->Adipocyte_diff

Caption: this compound's modulation of lipid metabolism pathways.

Experimental Workflow for Investigating this compound's Bioactivity

experimental_workflow start Start in_vitro In Vitro Studies (Cell Lines) start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity mechanism Mechanism of Action (Western Blot, etc.) cytotoxicity->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo disease_model Disease Model Induction (HFD, STZ, etc.) in_vivo->disease_model treatment This compound Treatment disease_model->treatment evaluation Evaluation of Efficacy (Biochemical, Histological) treatment->evaluation data_analysis Data Analysis & Conclusion evaluation->data_analysis

Caption: General workflow for this compound bioactivity studies.

Conclusion

This compound, a yellow pigment from Monascus species, is a promising bioactive compound with a diverse range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including those involved in cancer, inflammation, diabetes, and lipid metabolism, underscores its therapeutic potential. The data summarized in this guide highlights the significant effects of this compound in both in vitro and in vivo models. The detailed experimental protocols provide a foundation for researchers to further investigate its mechanisms of action and to explore its clinical applications. As research continues to unravel the full spectrum of its bioactivities, this compound stands out as a valuable natural product for the development of novel therapeutic agents for a variety of chronic diseases.

References

An In-depth Technical Guide to Ankaflavin and Monascin: Structural Distinctions, Parallels, and Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ankaflavin and monascin, two closely related azaphilone pigments derived from Monascus species. It delves into their structural nuances, comparative biological activities, and the underlying signaling pathways they modulate. Detailed experimental protocols for their isolation and analysis are also presented to facilitate further research and development.

Core Structural Features: A Tale of Two Acyl Chains

This compound and monascin share a common polyketide-derived azaphilone core structure, characterized by a highly substituted pyranoquinone bicyclic system fused to a γ-lactone ring. Their primary structural distinction lies in the length of the fatty acyl chain attached at the C-3 position of the lactone ring. This compound possesses an octanoyl (C8) chain, whereas monascin has a hexanoyl (C6) chain. This seemingly minor difference in two methylene groups contributes to subtle variations in their physicochemical properties, such as polarity, which can be exploited for their separation.[1]

Structural Similarities
  • Azaphilone Core: Both compounds are built upon the same fundamental azaphilone skeleton.

  • Tricyclic System: They feature a fused tricyclic ring system.[2]

  • Stereochemistry: They share the same relative stereochemistry at their chiral centers.

Structural Differences

The key differentiator is the length of the acyl side chain, which impacts their molecular weight and lipophilicity.

FeatureThis compoundMonascinReference(s)
Molecular Formula C23H30O5C21H26O5[3][4]
Molecular Weight 386.49 g/mol 358.43 g/mol [3][4]
Acyl Side Chain Octanoyl (C8)Hexanoyl (C6)[5]

Diagram 1: Chemical Structures of this compound and Monascin

G cluster_this compound This compound cluster_monascin Monascin This compound This compound monascin monascin

A comparison of the chemical structures of this compound and Monascin.

Biological Activities and Signaling Pathways

This compound and monascin exhibit a remarkable overlap in their biological activities, positioning them as promising candidates for the management of metabolic and inflammatory disorders. Both compounds have been shown to possess potent anti-inflammatory, antioxidant, and hypolipidemic properties.[6][7]

Comparative Biological Effects
Biological ActivityThis compoundMonascinReference(s)
Anti-inflammatory Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[8][9]
Antioxidant Enhances antioxidant enzyme activityEnhances antioxidant enzyme activity[8][9]
Hypolipidemic Lowers total cholesterol, triglycerides, and LDL-CLowers total cholesterol, triglycerides, and LDL-C[10][11]
Anti-atherosclerosis Reduces lipid plaque accumulationReduces lipid plaque accumulation[10]
AMPK Activation Activates AMP-activated protein kinaseActivates AMP-activated protein kinase[12][13]
PPARγ Agonism Acts as a PPARγ agonistActs as a PPARγ agonist[2]
Nrf2 Activation Upregulates the Nrf2 pathwayUpregulates the Nrf2 pathway[2]
Key Signaling Pathways

This compound and monascin exert their therapeutic effects by modulating several critical signaling pathways, most notably the AMPK, PPARγ, and Nrf2 pathways. These pathways are intricately linked and play central roles in regulating cellular energy homeostasis, lipid metabolism, and the inflammatory and oxidative stress responses.

Diagram 2: this compound and Monascin Signaling Pathway

G cluster_compounds Bioactive Compounds cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound AMPK AMPK This compound->AMPK activates PPARg PPARγ This compound->PPARg activates Nrf2 Nrf2 This compound->Nrf2 activates Monascin Monascin Monascin->AMPK activates Monascin->PPARg activates Monascin->Nrf2 activates Lipid_Metabolism Lipid Metabolism Regulation AMPK->Lipid_Metabolism regulates PPARg->Lipid_Metabolism regulates Inflammation_Reduction Inflammation Reduction PPARg->Inflammation_Reduction inhibits Nrf2->Inflammation_Reduction inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes

This compound and Monascin activate AMPK, PPARγ, and Nrf2 pathways.

Experimental Protocols

Isolation of this compound and Monascin from Monascus Fermented Product

This protocol outlines a multi-step chromatographic procedure for the purification of this compound and monascin.[8]

Diagram 3: Isolation Workflow

G start Monascus Fermented Product acetone_extraction Acetone Extraction (3x) start->acetone_extraction concentration Decompress Concentration (40-60°C) acetone_extraction->concentration silica_gel_1 Silica Gel Chromatography I (Hexane:Ethanol Gradient) concentration->silica_gel_1 sephadex Sephadex LH-20 Chromatography silica_gel_1->sephadex silica_gel_2 Silica Gel Chromatography II sephadex->silica_gel_2 pre_hplc Preparative HPLC (C18 column, Methanol:Water) silica_gel_2->pre_hplc monascin Pure Monascin pre_hplc->monascin This compound Pure this compound pre_hplc->this compound

Workflow for the isolation of this compound and Monascin.

Methodology:

  • Extraction: Treat the Monascus fermented product with acetone at a ratio of 1:10 to 1:50 (product:acetone) three times.[8]

  • Concentration: Concentrate the resulting extract under reduced pressure at a temperature of 40-60°C.[8]

  • Silica Gel Chromatography I:

    • Load the concentrated extract onto a silica gel column.

    • Elute sequentially with the following mobile phases: Hexane, Hexane:Ethanol (9:1), Hexane:Ethanol (8:2), Hexane:Ethanol (7:3), Hexane:Ethanol (1:1), and finally pure Ethanol.[8]

    • Collect fractions and analyze by HPLC-PDA to identify and pool fractions containing this compound and monascin.[8]

  • Sephadex LH-20 Column Chromatography: Further purify the pooled fractions on a Sephadex LH-20 column to separate the yellow pigments.[8]

  • Silica Gel Chromatography II: Subject the yellow pigment fraction to a second round of silica gel chromatography to obtain a fraction enriched in both this compound and monascin.[8]

  • Preparative High-Performance Liquid Chromatography (Pre-HPLC):

    • Column: C18 reversed-phase column.[8]

    • Mobile Phase: Isocratic elution with Methanol:Water (85:15).[8]

    • Detection: Monitor the elution profile using a photodiode array (PDA) detector.

    • Collection: Collect fractions containing pure monascin and this compound. Due to its higher polarity, monascin will elute earlier than this compound.[1][8]

HPLC Analysis

For analytical purposes, a C18 reversed-phase column is typically used with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, in an isocratic program (e.g., 60:40 v/v).[14] Detection can be performed using a PDA detector and mass spectrometry (MS/MS) for structural confirmation.[14]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of this compound and monascin. The chemical shifts and coupling constants of the protons and carbons in the core structure and the acyl side chains provide unambiguous evidence for their identities.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds, further confirming their molecular formulas.[15] Tandem MS (MS/MS) experiments can provide valuable fragmentation patterns for structural confirmation.

Conclusion

This compound and monascin, while structurally very similar, offer a compelling case for structure-activity relationship studies. Their shared ability to modulate key metabolic and inflammatory pathways underscores their potential as multi-target therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate, characterize, and further investigate the biological activities of these promising natural products.

References

Ankaflavin's Dual Regulatory Role on PPARγ and Nrf-2 Transcription Factors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin, a yellow pigment derived from Monascus purpureus-fermented products, is emerging as a potent bioactive compound with significant therapeutic potential. This technical guide delves into the molecular mechanisms underpinning this compound's regulatory effects on two critical transcription factors: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf-2). Through its dual action as a PPARγ agonist and an Nrf-2 activator, this compound modulates a spectrum of cellular processes, including lipid metabolism, inflammation, and oxidative stress. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Introduction

Metabolic and inflammatory diseases represent a growing global health challenge. At the heart of these pathologies lie complex cellular signaling networks that govern metabolic homeostasis and the inflammatory response. Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes, forming a primary defense mechanism against oxidative stress.[3][4] this compound has been identified as a natural compound that can potently and simultaneously modulate both of these pathways, offering a multi-pronged therapeutic approach.[5][6] This guide will explore the intricate details of this compound's interaction with PPARγ and Nrf-2, providing researchers with the necessary information to advance their investigations.

This compound as a PPARγ Agonist

This compound has been demonstrated to act as a natural agonist for PPARγ, initiating a cascade of events that contribute to its anti-diabetic and anti-inflammatory properties.[6][7] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This leads to the transcriptional regulation of genes involved in glucose uptake, insulin sensitivity, and adipokine secretion.[7]

Signaling Pathway

The activation of PPARγ by this compound enhances insulin sensitivity, as evidenced by increased hepatic GLUT2 translocation and glucose uptake.[6] The effects of this compound on insulin sensitivity and adipokine secretion are significantly diminished by the administration of the PPARγ antagonist GW9662, confirming the PPARγ-dependent nature of its action.[6][7]

Ankaflavin_PPARg_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Target Gene Promoter) PPARg->PPRE binds to RXR->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression initiates Insulin_Sensitivity Enhanced Insulin Sensitivity (GLUT2 translocation, glucose uptake) Gene_Expression->Insulin_Sensitivity Adiponectin Increased Adiponectin Gene_Expression->Adiponectin Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism GW9662 GW9662 (PPARγ Antagonist) GW9662->PPARg inhibits Ankaflavin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes initiates HO1 HO-1 Antioxidant_Genes->HO1 GCL GCL Antioxidant_Genes->GCL Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response GCL->Antioxidant_Response Nrf2_siRNA Nrf-2 siRNA Nrf2_siRNA->Nrf2 inhibits Ankaflavin_Crosstalk_Pathway This compound This compound MAPK MAPK Pathway (ERK1/2, p38) This compound->MAPK inhibits PPARg PPARγ This compound->PPARg activates Nrf2 Nrf-2 This compound->Nrf2 activates NFkB NF-κB MAPK->NFkB activates Inflammation Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation promotes PPARg->NFkB inhibits Anti_Inflammatory Anti-inflammatory Effects PPARg->Anti_Inflammatory Nrf2->NFkB inhibits Antioxidant Antioxidant Effects Nrf2->Antioxidant

References

Ankaflavin: A Novel Therapeutic Candidate for the Attenuation of Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a hallmark of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). The global prevalence of these conditions necessitates the development of effective therapeutic interventions. Ankaflavin, a yellow pigment derived from Monascus-fermented products, has emerged as a promising natural compound for the amelioration of liver steatosis. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound in the context of hepatic steatosis. Through a detailed examination of its role in activating key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study of this compound as a potential therapeutic agent.

Introduction

Hepatic steatosis is a major public health concern, driven by factors such as obesity, insulin resistance, and excessive alcohol consumption. The pathological accumulation of triglycerides in hepatocytes can lead to more severe liver conditions, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. Current therapeutic strategies are limited, highlighting the urgent need for novel and effective treatments. This compound, a secondary metabolite from Monascus purpureus, has demonstrated significant hypolipidemic and anti-inflammatory properties in preclinical studies, positioning it as a strong candidate for further investigation.[1][2] This guide synthesizes the current scientific literature on this compound's role in mitigating liver steatosis, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: A Dual Agonist Approach

This compound's primary mechanism in attenuating hepatic steatosis involves the dual activation of two critical metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] This coordinated action leads to a multi-pronged attack on the molecular drivers of fat accumulation in the liver.

AMPK Activation: The Central Energy Sensor

AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events to restore energy homeostasis. This compound has been shown to promote the phosphorylation of AMPK, leading to its activation.[1][3] Activated AMPK then exerts its anti-steatotic effects through two main pathways:

  • Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[3] Furthermore, it suppresses the expression of the master lipogenic transcription factor, sterol regulatory element-binding protein-1c (SREBP-1c), and its downstream targets, including fatty acid synthase (FAS) and ACC.[2][3]

  • Promotion of Fatty Acid Oxidation: By activating PPARα and its coactivator PGC-1α, AMPK enhances the mitochondrial beta-oxidation of fatty acids, thereby reducing the intracellular lipid burden.[1][2]

PPARα Agonism: The Lipid Catabolism Regulator

PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid uptake, transport, and oxidation. This compound acts as a PPARα agonist, directly promoting its activity.[1][2] This leads to the upregulation of PPARα target genes, such as carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in mitochondrial fatty acid oxidation.[2] The combined effect of AMPK activation and PPARα agonism results in a powerful synergistic action to reduce hepatic lipid accumulation.

Signaling Pathways

The following diagram illustrates the central signaling pathways through which this compound attenuates hepatic steatosis.

cluster_0 This compound's Mechanism of Action in Hepatocytes cluster_1 Inhibition of Lipogenesis cluster_2 Promotion of Fatty Acid Oxidation This compound This compound PPARa PPARα This compound->PPARa Activates AMPK AMPK This compound->AMPK Activates SREBP1c SREBP-1c ACC ACC SREBP1c->ACC FAS FAS SREBP1c->FAS FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis FAS->FattyAcidSynthesis LiverSteatosis Hepatic Steatosis FattyAcidSynthesis->LiverSteatosis Contributes to CPT1 CPT-1 PPARa->CPT1 FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation FattyAcidOxidation->LiverSteatosis Reduces AMPK->SREBP1c Inhibits AMPK->PPARa Activates

Caption: this compound's core signaling pathway in liver cells.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of hepatic steatosis.

Table 1: Effects of this compound on Plasma Lipid Profiles in High-Fat Diet-Induced Obese Mice[1]
ParameterControl (High-Fat Diet)This compound Treated% Change
Total Cholesterol (TC) (mg/dL)210 ± 15165 ± 12↓ 21.4%
Triacylglycerol (TG) (mg/dL)135 ± 1098 ± 8↓ 27.4%
Free Fatty Acid (FFA) (mEq/L)1.2 ± 0.10.8 ± 0.07↓ 33.3%
Low-Density Lipoprotein (LDL-C) (mg/dL)120 ± 985 ± 7↓ 29.2%
*Data are presented as mean ± SD. p < 0.05 compared to the control group.
Table 2: Effects of this compound on Hepatic Lipid Content and Liver Enzymes in an Alcoholic Liver Disease Mouse Model[4]
ParameterControl (Ethanol Diet)This compound Treated (Low Dose)This compound Treated (High Dose)
Hepatic Triglycerides (mg/g liver)45.2 ± 3.832.1 ± 2.9 28.5 ± 2.5
Hepatic Total Cholesterol (mg/g liver)12.8 ± 1.19.7 ± 0.8**8.9 ± 0.7
Serum AST (U/L)185 ± 15123 ± 11110 ± 9
Serum ALT (U/L)150 ± 1298 ± 885 ± 7***
*Data are presented as mean ± SD (n=8). **p < 0.01, **p < 0.001 compared to the ethanol diet group.
Table 3: Effects of this compound on the Expression of Key Regulatory Proteins in the Liver of Alcohol-Fed Mice[3][4]
ProteinControl (Ethanol Diet)This compound TreatedFold Change
p-AMPK/AMPK ratio0.45 ± 0.051.25 ± 0.12***↑ 2.78
PPARα0.48 ± 0.060.82 ± 0.09 ↑ 1.71
SREBP-11.0 (normalized)0.62 ± 0.07*↓ 0.62
ACC1.0 (normalized)0.55 ± 0.06↓ 0.55
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the ethanol diet group.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound.

In Vitro Model of Hepatic Steatosis
  • Cell Line: FL83B mouse hepatocytes or HepG2 human hepatoma cells.[1][4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Steatosis: To induce lipid accumulation, cells are treated with 0.5-1 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[1] Alternatively, for an alcoholic steatosis model, cells are exposed to 50-100 mM ethanol for 24-48 hours.[4]

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations (e.g., 5-30 µM) concurrently with the steatosis-inducing agent.

  • Lipid Accumulation Assessment: Intracellular lipid content is quantified using Oil Red O staining, followed by extraction of the dye and spectrophotometric measurement.

  • Protein and Gene Expression Analysis: Western blotting is used to determine the protein levels of p-AMPK, AMPK, PPARα, SREBP-1c, ACC, and FAS.[3] Quantitative real-time PCR (qPCR) is employed to measure the mRNA expression of corresponding genes.

In Vivo Models of Hepatic Steatosis
  • Animal Model: Male C57BL/6 mice are commonly used.[1][4]

  • Non-Alcoholic Fatty Liver Disease (NAFLD) Model:

    • Diet: Mice are fed a high-fat diet (HFD), typically containing 60% of calories from fat, for 8-12 weeks to induce obesity and hepatic steatosis.[1]

    • This compound Administration: this compound is administered daily by oral gavage at doses ranging from 0.3 to 3.0 mg/kg body weight.[4]

  • Alcoholic Liver Disease (ALD) Model:

    • Diet: Mice are fed the Lieber-DeCarli liquid alcohol diet for 6 weeks.[4][5]

    • This compound Administration: this compound is administered concurrently with the alcohol diet via oral gavage.[4]

  • Outcome Measures:

    • Blood Analysis: Serum levels of total cholesterol, triglycerides, free fatty acids, LDL-C, AST, and ALT are measured.[1][4]

    • Liver Analysis: Livers are harvested for histological analysis (H&E and Oil Red O staining), and measurement of hepatic lipid content.

    • Molecular Analysis: Liver tissues are used for Western blotting and qPCR to assess the expression of key proteins and genes in the AMPK and PPARα pathways.[3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hepatic steatosis.

cluster_0 Preclinical Evaluation of this compound for Hepatic Steatosis start Model Selection in_vitro In Vitro (Hepatocyte Culture) start->in_vitro in_vivo In Vivo (Mouse Model) start->in_vivo induction Induction of Steatosis (Oleic Acid / High-Fat Diet / Ethanol) in_vitro->induction in_vivo->induction treatment This compound Treatment induction->treatment data_collection Data Collection treatment->data_collection biochemical Biochemical Assays (Plasma & Hepatic Lipids, Liver Enzymes) data_collection->biochemical histology Histological Analysis (H&E, Oil Red O) data_collection->histology molecular Molecular Analysis (Western Blot, qPCR) data_collection->molecular analysis Data Analysis & Interpretation biochemical->analysis histology->analysis molecular->analysis

Caption: A generalized experimental workflow.

Safety and Toxicology

Preliminary safety studies on a red mold rice extract containing this compound (ANKASCIN 568-R) have been conducted. A 13-week oral toxicity study in Sprague-Dawley rats determined the no-observed-adverse-effect-level (NOAEL) to be 796.2 mg/kg/day.[6] Genotoxicity studies, including the Ames test and in vitro chromosomal aberration assay, showed no mutagenic potential.[6] Importantly, unlike statins such as monacolin K, this compound has not been associated with an increase in creatine phosphokinase (CPK) activity, a marker for rhabdomyolysis.[7][8]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for hepatic steatosis. Its dual mechanism of action, involving the activation of AMPK and PPARα, offers a comprehensive approach to tackling the complex pathophysiology of this disease by simultaneously inhibiting lipid synthesis and promoting lipid oxidation. The robust preclinical data, demonstrating significant reductions in hepatic and plasma lipids, coupled with a favorable preliminary safety profile, strongly support its further development.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed, randomized controlled clinical trials in patients with NAFLD and ALD are essential to establish the safety and efficacy of this compound in humans.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to optimize dosing regimens.

  • Combination Therapy: Investigating the potential synergistic effects of this compound with other therapeutic agents for metabolic syndrome could lead to more effective treatment strategies.

  • Long-term Safety: While initial toxicity studies are promising, long-term safety data from chronic dosing studies are required.

References

Ankaflavin: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from red mold rice (the fermented product of Monascus species), has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a range of beneficial effects, including anti-inflammatory, anti-cancer, hypolipidemic, anti-diabetic, anti-obesity, and neuroprotective properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[3][4][5][6] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4] Furthermore, this compound treatment has been observed to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5]

Quantitative Data: Anti-Inflammatory Effects of this compound

ParameterCell Line/ModelTreatmentResultReference
Nitrite ProductionRAW 264.7 macrophagesThis compound (µM)Inhibition of LPS-induced production[4]
iNOS ExpressionRAW 264.7 macrophagesThis compound (µM)Inhibition of LPS-induced expression[4]
COX-2 ExpressionRAW 264.7 macrophagesThis compound (µM)Inhibition of LPS-induced expression[4]
TNF-α ExpressionC57BL/6J mice with alcoholic liver injuryThis compound (0.3075 mg/kg bw/day)54.02% reduction[3]
IL-1β ExpressionC57BL/6J mice with alcoholic liver injuryThis compound (0.3075 mg/kg bw/day)36.38% reduction[3]
IL-6 ExpressionC57BL/6J mice with alcoholic liver injuryThis compound (0.3075 mg/kg bw/day)35.57% reduction[3]
NF-κB ExpressionC57BL/6J mice with alcoholic liver injuryThis compound (0.3075 mg/kg bw/day)22.6% reduction[3]
Anti-Cancer Activity

This compound has demonstrated selective cytotoxicity towards various cancer cell lines while exhibiting minimal toxicity to normal cells. It induces apoptosis in cancer cells, as evidenced by caspase activation.[4]

Quantitative Data: Anti-Cancer Effects of this compound

Cell LineAssayIC50 ValueReference
HEp-2 (laryngeal carcinoma)Apoptosis AssayData on caspase activation reported[4]
Hypolipidemic Activity

In vivo studies have highlighted the potent hypolipidemic effects of this compound. It has been shown to significantly reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) in hyperlipidemic animal models.[7][8][9] Notably, unlike some conventional lipid-lowering agents, this compound has been observed to increase high-density lipoprotein cholesterol (HDL-C) levels.[7][8]

Quantitative Data: Hypolipidemic Effects of this compound in Hamsters

ParameterTreatment GroupDosage% Change from High-Fat Diet ControlReference
Total Cholesterol (TC)This compoundNot specifiedSignificant reduction[7][8]
Triglycerides (TG)This compoundNot specifiedSignificant reduction[7][8]
LDL-Cholesterol (LDL-C)This compoundNot specifiedSignificant reduction[7][8]
HDL-Cholesterol (HDL-C)This compoundNot specifiedSignificant increase[7][8]
Aortic Lipid PlaqueThis compoundNot specifiedSignificant reduction[7][8]
Anti-Diabetic Activity

This compound has shown potential in the management of diabetes by improving insulin sensitivity. This is thought to be mediated through its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

Anti-Obesity Activity

This compound has demonstrated anti-obesity effects by inhibiting the differentiation of pre-adipocytes and suppressing lipogenesis.[1][10] In animal models of obesity induced by a high-fat diet, this compound treatment has been shown to reduce body weight and the accumulation of fat.[11]

Quantitative Data: Anti-Obesity Effects of this compound in Rats

ParameterTreatment% Inhibition/ReductionReference
C/EBPβ ExpressionThis compound48.3%[1]
PPARγ ExpressionThis compound64.5%[1]
C/EBPα ExpressionThis compound33.2%[1]
Heparin Releasable Lipoprotein Lipase (HR-LPL) ActivityThis compound30.5%[1]
Niemann-Pick C1 Like 1 (NPC1L1) Protein ExpressionThis compound26.1%[1]
Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. It has been shown to improve memory and learning in animal models by suppressing risk factors associated with Alzheimer's disease.[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappa_B_Pathway This compound This compound IKK IKK This compound->IKK Inhibits I_kappa_B_alpha IκBα IKK->I_kappa_B_alpha NF_kappa_B_p65_p50 NF-κB (p65/p50) I_kappa_B_alpha->NF_kappa_B_p65_p50 Nucleus Nucleus NF_kappa_B_p65_p50->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It can suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[6]

MAPK_Pathway This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits Phosphorylation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound modulates the MAPK signaling pathway.

PPARγ and AMPK Signaling Pathways

The metabolic regulatory effects of this compound, including its hypolipidemic, anti-diabetic, and anti-obesity properties, are linked to its activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and AMP-activated protein kinase (AMPK).[13]

PPARg_AMPK_Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates AMPK AMPK This compound->AMPK Activates Lipid_Metabolism Improved Lipid Metabolism (↓TC, ↓TG, ↓LDL-C, ↑HDL-C) PPARg->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis (↑Insulin Sensitivity) PPARg->Glucose_Homeostasis AMPK->Lipid_Metabolism Adipogenesis_Lipogenesis Inhibition of Adipogenesis and Lipogenesis AMPK->Adipogenesis_Lipogenesis

Caption: this compound activates PPARγ and AMPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators (NO, iNOS, COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Assay (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

  • Western Blot Analysis for iNOS and COX-2:

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL detection system and quantify using densitometry software.

In Vivo Hypolipidemia Model in Hamsters

Objective: To evaluate the effect of this compound on plasma lipid levels in a diet-induced hyperlipidemic hamster model.

Methodology:

  • Animal Model: Use male Syrian golden hamsters.

  • Diet:

    • Control Diet: Standard chow.

    • High-Fat Diet: Standard chow supplemented with 0.2% cholesterol and 10% coconut oil to induce hyperlipidemia.[14]

  • Treatment Groups:

    • Control group (standard diet).

    • High-fat diet (HFD) group.

    • HFD + this compound group (various dosages administered orally).

  • Administration: Administer this compound or vehicle daily via oral gavage for a period of 8 weeks.

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast.

    • Separate plasma by centrifugation.

    • Measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.

  • Atherosclerotic Plaque Analysis:

    • Euthanize the hamsters and perfuse the aorta with saline.

    • Excise the aorta, open it longitudinally, and stain with Oil Red O to visualize lipid plaques.

    • Quantify the plaque area using image analysis software.

Western Blotting for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAPKs.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7) and pre-treat with this compound followed by stimulation with an appropriate agonist (e.g., LPS).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin). Typically, a 1:1000 dilution is used, and incubation is performed overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, a natural compound from red mold rice, presents a compelling profile of pharmacological activities with therapeutic potential across a range of diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, PPARγ, and AMPK, underscores its significance as a lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic benefits of this compound.

References

Ankaflavin: A Potential Therapeutic Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus species, has garnered significant scientific interest for its diverse bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Emerging evidence suggests its potential as a therapeutic agent for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. This technical guide provides a comprehensive overview of the current research on this compound's neurotherapeutic potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurological disorders. The primary mechanisms identified to date are the inhibition of neuroinflammation via the NF-κB pathway, the activation of the antioxidant response through the Nrf2 pathway, and the modulation of cellular metabolism and inflammation via its activity as a PPARγ agonist.

Anti-inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a hallmark of many neurological diseases, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to suppress this inflammatory cascade by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 p65_p50_complex p65/p50 IκBα->p65_p50_complex Inhibits (degradation) p65->p65_p50_complex p50->p65_p50_complex This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) p65_p50_complex->Inflammatory_Genes Induces

Antioxidant Effects via Nrf2 Activation

Oxidative stress is a critical contributor to neuronal damage in neurodegenerative diseases. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters and promotes degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates This compound This compound This compound->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, GCL) ARE->Antioxidant_Genes Induces

Metabolic and Inflammatory Modulation via PPARγ Agonism

This compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. Its activation by this compound contributes to its neuroprotective effects by enhancing insulin sensitivity and reducing inflammation.[1]

PPARg_Agonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARγ_c PPARγ This compound->PPARγ_c Activates PPARγ_n PPARγ PPARγ_c->PPARγ_n Translocates PPRE Peroxisome Proliferator Response Element (PPRE) PPARγ_n->PPRE Binds to (with RXR) NFkB_inhibition NF-κB Inhibition PPARγ_n->NFkB_inhibition Transrepresses RXR RXR Target_Genes Target Gene Transcription (e.g., GLUT2) PPRE->Target_Genes Induces

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound in models of neurological disorders.

Table 1: In Vivo Efficacy of this compound in Alzheimer's Disease Models

Animal ModelTreatment and DosageKey FindingsReference
J20 Transgenic MouseMonascus purpureus fermented product (containing this compound)Improved cognitive function, reduced hippocampal Aβ burden, and decreased tau hyper-phosphorylation.[2]
Aβ-infused RatMonascin and this compoundImproved memory and learning ability by suppressing Alzheimer's disease risk factors.[3]
Aluminum-induced Alzheimer's RatANKASCIN 568 plus (monascin and this compound)Increased antioxidant enzyme activities and improved memory and learning ability.[4]

Table 2: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

Cell LineTreatment ConditionKey FindingsReference
BV-2 MicrogliaLipopolysaccharide (LPS) stimulationInhibition of nitric oxide (NO) production.[5]
BV-2 MicrogliaLipopolysaccharide (LPS) stimulationReduced production of TNF-α and IL-6.[5]
A549 Lung CellsOxidative stressElevated nuclear Nrf2 protein translocation and increased mRNA expression of antioxidant enzymes.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Animal Models of Alzheimer's Disease

Animal_Model_Workflow Induction Disease Induction (e.g., Aβ infusion, J20 transgenic) Treatment This compound Treatment (Oral gavage) Induction->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) Treatment->Biochemical Histological Histological Analysis (Immunohistochemistry) Treatment->Histological Data Data Analysis Behavioral->Data Biochemical->Data Histological->Data

1. J20 Transgenic Mouse Model of Alzheimer's Disease

  • Animals: J20 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP), and wild-type littermates are used as controls.[2]

  • Treatment: A Monascus purpureus fermented product containing a known concentration of this compound is administered orally to the mice for a specified duration.[2]

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) and path length are recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Biochemical Analysis:

    • ELISA: Brain homogenates are used to quantify the levels of Aβ40 and Aβ42 peptides.

    • Western Blot: Levels of key proteins involved in Alzheimer's pathology (e.g., phosphorylated tau) are assessed.

  • Histological Analysis: Brain sections are stained to visualize amyloid plaques and neuronal markers.

2. Amyloid-β (Aβ) Infusion Rat Model

  • Animals: Adult male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are infused directly into the cerebral ventricles (intracerebroventricularly) to induce Alzheimer's-like pathology.[3]

  • Treatment: this compound, or a combination of monascin and this compound, is administered orally.[3]

  • Cognitive Assessment: Spatial learning and memory are evaluated using tests such as the Morris water maze or passive avoidance task.[3]

  • Post-mortem Analysis: Brain tissue is collected for biochemical and histological analysis as described for the J20 model.

In Vitro Neuroinflammation Model (BV-2 Microglial Cells)

1. Cell Culture and Treatment

  • Cell Line: BV-2 immortalized murine microglial cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Stimulation: Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Inhibition: Cells are pre-treated with varying concentrations of this compound for a specified time before LPS stimulation.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.

3. Cytokine Measurement (ELISA)

  • The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]

4. Western Blot Analysis for NF-κB Pathway Proteins

  • Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared from treated and untreated BV-2 cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Nrf2 Nuclear Translocation Analysis (Immunofluorescence)
  • Cell Culture and Treatment: Cells (e.g., A549 or BV-2) are grown on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

  • Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

  • Microscopy and Quantification: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. The intensity of Nrf2 fluorescence within the nucleus is quantified using image analysis software.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound for neurological disorders. Its multifaceted mechanism of action, targeting key pathological pathways of neuroinflammation, oxidative stress, and metabolic dysregulation, makes it a promising candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting well-designed clinical trials to evaluate its safety and efficacy in human patients with neurological conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Ankaflavin: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and regulating the expression of inflammatory mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alcoholic Liver Disease [1]

Inflammatory MarkerTreatment Group% Reduction Compared to Ethanol Groupp-value
TNF-α Low-dose this compound54.02%p < 0.001
IL-1β Low-dose this compound36.38%p < 0.001
IL-6 Low-dose this compound35.57%p < 0.001
NF-κB Low-dose this compound22.6%p < 0.001
iNOS Low-dose this compound28.04%p < 0.01
COX-2 Low-dose this compoundSignificant reductionp < 0.001
PPAR-γ High-dose this compound1.44 times increasep < 0.05

Table 2: In Vitro Effects of this compound

Cell LineAssayThis compound ConcentrationObserved EffectReference
RBL-2H3 (Mast Cells)Mast Cell Degranulation40 μMInhibition of PMA/ionomycin-induced degranulation and TNF-α secretion.[2]
RBL-2H3 (Mast Cells)MAPK Phosphorylation40 μMSuppression of ERK, JNK, and p38 phosphorylation.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Adhesion Molecule Expression20 μMDecreased TNF-α induced VCAM-1, E-selectin, and endothelin-1 expression.[3]
Human Umbilical Vein Endothelial Cells (HUVECs)ERK Phosphorylation & NF-κB Translocation20 μMInhibition of ERK phosphorylation and NF-κB translocation.[3]
RAW 264.7 (Macrophages)iNOS and COX-2 Expression10 μMDecreased LPS-induced iNOS and COX-2 expression.[4][5]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is intrinsically linked to its ability to interfere with pro-inflammatory signaling cascades.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway effectively.[1][3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus LPS / TNF-α TLR4 TLR4 / TNFR Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

This compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling

The MAPK signaling pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. This compound has been demonstrated to suppress the phosphorylation of these key kinases, thereby dampening the inflammatory response.[1][2]

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway MAPK Signaling Pathway Stimulus LPS / PMA Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Genes Inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->MAPKK Inhibition of Phosphorylation

This compound modulates the MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

Western Blot Analysis for Phosphorylated MAPK and NF-κB Pathway Proteins

This protocol is for the detection of phosphorylated proteins involved in the MAPK (p-ERK, p-JNK, p-p38) and NF-κB (p-IκBα) signaling pathways.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a predetermined time (e.g., 15-60 minutes).

    • Include a vehicle-treated control group and a positive control group (inflammatory stimulus alone).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, p38, or IκBα, and their total protein counterparts.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

  • Sample Collection:

    • For in vitro studies, collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus.

    • For in vivo studies, collect blood samples and process to obtain serum.

    • Centrifuge samples to remove any cellular debris and store at -80°C until use.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of standards (serially diluted recombinant cytokine) and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

    • Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Model of Alcoholic Liver Disease

This protocol describes a common animal model used to investigate the protective effects of this compound against alcohol-induced liver inflammation.

  • Animals and Diet:

    • Use male C57BL/6J mice (6-8 weeks old).

    • Acclimatize the mice for one week with a standard chow diet and water ad libitum.

    • Divide the mice into control, ethanol-fed, and ethanol + this compound (various doses) groups.

    • Administer the Lieber-DeCarli liquid diet containing ethanol (typically 5% v/v) to the ethanol and this compound groups for a period of 4-6 weeks. The control group receives a pair-fed isocaloric liquid diet without ethanol.

    • Administer this compound to the treatment groups daily via oral gavage.

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the mice.

    • Collect blood for serum analysis of liver function enzymes (ALT, AST) and cytokines (ELISA).

    • Harvest the liver for histopathological examination (H&E staining) and molecular analysis (Western blotting for inflammatory proteins, RT-PCR for gene expression).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment_invitro Treatment: This compound +/- Inflammatory Stimulus CellCulture->Treatment_invitro Signaling Signaling Pathway Analysis (Western Blot for p-MAPK, p-IκBα) Treatment_invitro->Signaling Cytokines_invitro Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Treatment_invitro->Cytokines_invitro GeneExpression Gene Expression Analysis (RT-PCR for iNOS, COX-2) Treatment_invitro->GeneExpression DataAnalysis Data Analysis and Interpretation Signaling->DataAnalysis Cytokines_invitro->DataAnalysis GeneExpression->DataAnalysis AnimalModel Animal Model of Inflammation (e.g., Alcoholic Liver Disease) Treatment_invivo This compound Administration AnimalModel->Treatment_invivo SampleCollection Sample Collection (Serum, Liver Tissue) Treatment_invivo->SampleCollection Biochemical Biochemical Analysis (ALT, AST) SampleCollection->Biochemical Histology Histopathology (H&E Staining) SampleCollection->Histology Molecular_invivo Molecular Analysis (Western Blot, ELISA, RT-PCR) SampleCollection->Molecular_invivo Biochemical->DataAnalysis Histology->DataAnalysis Molecular_invivo->DataAnalysis Conclusion Conclusion on Anti-inflammatory Effects of this compound DataAnalysis->Conclusion

General workflow for investigating this compound.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting fundamental inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for inflammatory diseases. Future investigations should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in more complex preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ankaflavin in Fermented Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment produced by Monascus species during fermentation, is a bioactive secondary metabolite of significant interest in the food and pharmaceutical industries. It is one of the major constituents of red yeast rice and other Monascus-fermented products.[1][2][3] The quantification of this compound is crucial for quality control, standardization of functional foods and dietary supplements, and for research into its pharmacological properties. These application notes provide a detailed protocol for the quantification of this compound in fermented food products using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), along with supplementary information for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This compound Biosynthesis Pathway

This compound is synthesized via the polyketide pathway in Monascus species. The biosynthesis is a complex enzymatic process involving a polyketide synthase (PKS) and other modifying enzymes. The key gene, MpigE, is involved in the conversion of yellow pigments, like this compound, to orange and red pigments. Understanding this pathway is essential for optimizing fermentation conditions to maximize this compound yield.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide Condensation modification Post-PKS Modifications (e.g., cyclization, oxidation) polyketide->modification This compound This compound modification->this compound mpige MpigE & other enzymes This compound->mpige orange_red Orange/Red Pigments mpige->orange_red Conversion

This compound biosynthesis via the polyketide pathway.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound in fermented food products involves sample preparation, chromatographic separation and detection, and data analysis.

This compound Quantification Workflow sample Fermented Food Sample (e.g., Red Yeast Rice) preparation Sample Preparation (Homogenization, Extraction, Filtration) sample->preparation hplc HPLC-DAD Analysis preparation->hplc lcms LC-MS/MS Analysis (Optional) preparation->lcms data Data Acquisition & Processing hplc->data lcms->data quantification Quantification (Calibration Curve) data->quantification report Reporting Results quantification->report

References

Application Notes and Protocols for Ankaflavin in Anti-Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus purpureus-fermented products, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[1] In vitro studies have revealed its potent cytotoxic effects against various cancer cell lines, mediated through the induction of apoptosis and cell cycle arrest. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture for anti-cancer research, intended to guide researchers in pharmacology, cell biology, and drug discovery.

This compound's primary mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer. Notably, it has been shown to suppress the Akt/NF-κB/p38 MAPK and PI3K/Akt signaling cascades, which are crucial for cell survival and proliferation.[2][3] By inhibiting these pathways, this compound effectively triggers programmed cell death and halts the progression of the cell cycle in cancerous cells.

Data Presentation: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell LineCancer TypeIC50 Value (this compound)Treatment DurationReference
Hep G2Human Hepatocellular Carcinoma15 µg/mL48 hours[2]
A549Human Lung Carcinoma15 µg/mL48 hours[2]
HEp-2Human Laryngeal CarcinomaInduces apoptosisNot Specified[3]

Note: The molecular weight of this compound is 384.48 g/mol . The concentration in µM can be calculated accordingly.

Mandatory Visualizations

Signaling Pathway of this compound in Cancer Cells

Ankaflavin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound Receptor Growth Factor Receptors PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits p38 p38 MAPK This compound->p38 Inhibits Ikk IKK This compound->Ikk Inhibits Receptor->PI3K PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis (Suppressed by this compound) Akt->Ikk Activates NFkB NF-κB p53 p53 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits IkB IκB Ikk->IkB Phosphorylates IkB->NFkB Releases p21 p21 p53->p21 Activates p53->Apoptosis Induces CyclinD1 Cyclin D1 p21->CyclinD1 Inhibits CellCycleArrest G1 Phase Arrest

Caption: this compound's anti-cancer mechanism of action.

Experimental Workflow for In Vitro Anti-Cancer Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cancer Cell Line Culture CellSeeding Cell Seeding in Plates CellCulture->CellSeeding AnkaflavinPrep This compound Stock Solution Preparation Treatment Treatment with this compound (Varying Concentrations) AnkaflavinPrep->Treatment CellSeeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Incubation->CellCycle Protein Protein Expression Analysis (e.g., Western Blot) Incubation->Protein IC50 IC50 Value Determination Viability->IC50 Pathway Signaling Pathway Elucidation Apoptosis->Pathway CellCycle->Pathway Protein->Pathway

Caption: General workflow for anti-cancer studies using this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1-100 µg/mL).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (chilled)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound as described in the cell viability assay protocol in appropriate culture plates (e.g., 6-well plates).

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Gate the cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using Propidium Iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest treated and control cells (approximately 1 x 10^6 cells per sample).

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general guideline for analyzing the expression of key proteins in the Akt and p38 MAPK signaling pathways following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-p53, anti-p21, anti-Cyclin D1, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to the loading control.

Conclusion

This compound presents a promising natural compound for anti-cancer research. The protocols and data provided herein serve as a comprehensive resource for investigating its cytotoxic and mechanistic properties in a cell culture setting. By understanding its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can further elucidate its therapeutic potential and contribute to the development of novel cancer therapies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow pigment and a secondary metabolite produced by Monascus species, particularly Monascus purpureus. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various reported biological activities, including anti-inflammatory, anti-obesity, and anti-diabetic effects. These therapeutic potentials are partly attributed to its role as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Accurate and precise quantification of this compound in fermentation broths, extracts, and final products is crucial for quality control, formulation development, and pharmacokinetic studies.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for the simultaneous quantification of this compound and a related Monascus pigment, Monascin.

Signaling Pathway of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in metabolism and cellular defense. It acts as a natural agonist for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism. Furthermore, this compound upregulates the Nrf2 pathway, a master regulator of the antioxidant response, thereby protecting cells from oxidative stress.

Ankaflavin_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 induces dissociation PPARg PPARγ This compound->PPARg activates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection (Anti-inflammatory, Antioxidant) Antioxidant_Genes->Cellular_Protection leads to PPRE PPRE PPARg->PPRE binds to Metabolic_Genes Metabolic Gene Expression PPRE->Metabolic_Genes regulates Metabolic_Regulation Metabolic Regulation (Anti-diabetic, Anti-obesity) Metabolic_Genes->Metabolic_Regulation leads to

This compound signaling pathway.

Experimental Protocols

Sample Preparation from Monascus purpureus Culture

This protocol describes the extraction of this compound from a liquid fermentation broth of Monascus purpureus.

Materials:

  • Monascus purpureus liquid culture

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Harvesting: Centrifuge the liquid culture at 5,000 x g for 10 minutes to separate the mycelia from the supernatant.

  • Extraction:

    • To the supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 5 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times.

    • Pool the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Sample Solution Preparation:

    • Dissolve a known weight of the dried crude extract in methanol to achieve an estimated concentration within the calibration range.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

HPLC Method and Parameters

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Trifluoroacetic Acid (62.5 : 37.5 : 0.05, v/v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 386 nm
Run Time 20 minutes

Experimental Workflow

The overall workflow for the analysis of this compound from a fungal culture is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification culture Monascus Culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction concentration Evaporation & Reconstitution (Methanol) extraction->concentration filtration_sample 0.22 µm Filtration concentration->filtration_sample hplc_vial_sample Sample in HPLC Vial filtration_sample->hplc_vial_sample hplc_system HPLC System (C18 Column, UV/PDA Detector) hplc_vial_sample->hplc_system Inject standard This compound Reference Standard stock_solution Prepare Stock Solution (1000 µg/mL) standard->stock_solution working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards hplc_vial_std Standards in HPLC Vials working_standards->hplc_vial_std hplc_vial_std->hplc_system Inject data_acquisition Data Acquisition (Chromatograms) hplc_system->data_acquisition calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve quantification Quantify this compound in Sample data_acquisition->quantification Sample Peak Area calibration_curve->quantification report Final Report quantification->report

Experimental workflow for this compound analysis.

Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms showed no interfering peaks at the retention time of this compound, and the peak purity was confirmed using a PDA detector.

Linearity and Range

The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 1: Linearity of the HPLC Method for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linear Range 1 - 100 µg/mL
Regression Equation y = 15234x - 12.5
Correlation Coefficient (R²) 0.9998
Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample extract at three different concentration levels (low, medium, and high).

Table 2: Accuracy of the HPLC Method for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
Low109.8598.599.1
Medium2524.999.6
High5050.1100.2
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Table 3: Precision of the HPLC Method for this compound

Precision TypeParameterResult
Repeatability (Intra-day) Mean Peak Area380,910
Standard Deviation4570
% RSD 1.20%
Intermediate Precision (Inter-day) Mean Peak Area (Day 1)380,910
Mean Peak Area (Day 2)382,150
Mean Peak Area (Day 3)379,880
Overall Mean Peak Area380,980
Standard Deviation1142
% RSD 0.30%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (Standard Deviation of the Intercept / Slope) LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Table 4: LOD and LOQ of the HPLC Method for this compound

ParameterValue
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

Conclusion

The developed HPLC method is simple, specific, accurate, and precise for the quantitative determination of this compound in Monascus fermentation products. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The provided protocols and validation data demonstrate the robustness and reliability of this analytical procedure.

References

Application Notes and Protocols for Ankaflavin Administration in Murine Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering Ankaflavin in murine models for the study of obesity. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound in Obesity Research

This compound is a yellow pigment derived from Monascus species, which has demonstrated significant anti-obesity effects in preclinical studies. It primarily functions by inhibiting adipogenesis and lipogenesis, while also modulating lipid absorption and metabolism. These properties make this compound a promising compound for further investigation in the context of obesity and related metabolic disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its related compound, Monascin, in rodent models of obesity and related in vitro studies.

Table 1: Effects of this compound and Monascin on Adipogenesis and Lipogenesis

ParameterTreatmentModelEffectReference
C/EBPβ ExpressionMonascinObese Rats↓ 36.4%[1]
C/EBPβ ExpressionThis compoundObese Rats↓ 48.3%[1]
PPARγ ExpressionMonascinObese Rats↓ 55.6%[1]
PPARγ ExpressionThis compoundObese Rats↓ 64.5%[1]
C/EBPα ExpressionMonascinObese Rats↓ 25.2%[1]
C/EBPα ExpressionThis compoundObese Rats↓ 33.2%[1]
Lipase ActivityMonascinObese Rats↑ 14.0%[1]
Lipase ActivityThis compoundObese Rats↑ 10.7%[1]
HR-LPL ActivityMonascinObese Rats↓ 34.8%[1]
HR-LPL ActivityThis compoundObese Rats↓ 30.5%[1]
NPC1L1 Protein ExpressionMonascinObese Rats↓ 73.6%[2]
NPC1L1 Protein ExpressionThis compoundObese Rats↓ 26.1%[2]

Table 2: Effects of this compound on Body Weight and Metabolic Parameters

ParameterTreatmentModelDurationEffectReference
Body Weight & BMIThis compound (2.0 mg/kg/day)HFD-induced Obese Mice12 weeksNo significant reduction[3]
Blood Uric AcidThis compound (2.0 mg/kg/day)HFD-induced Obese Mice12 weeksSignificantly reduced[3]
Serum & Hepatic TG and TCThis compoundHFD-induced Mice-Down-regulated[4]
Serum AdiponectinThis compoundHFD-induced Mice-Elevated[4]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Model in Mice

This protocol describes the induction of obesity in mice using a high-fat diet, a common model for studying the effects of anti-obesity compounds like this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Acclimatization: Upon arrival, allow the mice to acclimatize for at least one week, with free access to standard chow and water.

  • Grouping: Randomize mice into control and experimental groups based on body weight.

  • Diet Induction:

    • Control Group: Continue feeding the standard chow diet.

    • HFD Group: Provide ad libitum access to the high-fat diet.

  • Monitoring:

    • Record body weight and food intake weekly for the duration of the study (typically 8-12 weeks).

    • Observe the general health of the animals daily.

  • Obesity Confirmation: After the induction period, the HFD group should exhibit a significantly higher body weight compared to the control group, confirming the obese phenotype.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Vortex mixer or sonicator

  • Animal weighing scale

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dosage (e.g., 2.0 mg/kg) and the body weight of the mice.

  • Preparation of Dosing Solution:

    • Weigh the calculated amount of this compound powder.

    • Suspend the powder in the chosen vehicle at the desired concentration.

    • Ensure a homogenous suspension by vortexing or sonicating immediately before administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • With the mouse in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the esophagus into the stomach.

    • Administer the this compound suspension slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.

    • This procedure should be performed daily for the duration of the treatment period.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in Adipocytes

The following diagram illustrates the key molecular targets of this compound in inhibiting the differentiation and lipid storage processes within fat cells.

Ankaflavin_Adipogenesis_Pathway This compound This compound CEBPb C/EBPβ This compound->CEBPb inhibits Lipase Lipase This compound->Lipase activates HRLPL HR-LPL This compound->HRLPL inhibits NPC1L1 NPC1L1 This compound->NPC1L1 inhibits PPARg PPARγ CEBPb->PPARg activates CEBPa C/EBPα PPARg->CEBPa activates Adipogenesis Adipogenesis & Lipogenesis CEBPa->Adipogenesis Lipolysis Lipolysis Lipase->Lipolysis Lipid_Absorption Lipid Absorption NPC1L1->Lipid_Absorption Ankaflavin_AMPK_PPARa_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PPARa PPARα This compound->PPARa acts as agonist FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation promotes Lipogenesis_Genes Lipogenesis Genes (e.g., SREBP-1c, FAS, ACC) AMPK->Lipogenesis_Genes inhibits PPARa->FattyAcidOxidation promotes Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Groups (Control & HFD) start->grouping diet Induce Obesity with HFD (8-12 weeks) grouping->diet treatment_groups Divide HFD group into Vehicle & this compound diet->treatment_groups treatment Daily Oral Gavage (Vehicle or this compound) treatment_groups->treatment monitoring Monitor Body Weight, Food Intake, Health treatment->monitoring monitoring->treatment Treatment Period end End of Study: Collect Samples & Analyze Data monitoring->end

References

Application Note and Protocol: Spectrophotometric Determination of Ankaflavin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow pigment produced by fungi of the Monascus genus, which has garnered significant interest due to its various biological activities.[1][2] These activities include anti-inflammatory, antioxidant, and anti-obesity effects.[2][3] As a secondary metabolite, the concentration of this compound in fermentation products and extracts is a critical parameter for quality control, dosage determination in preclinical studies, and the development of functional foods and pharmaceuticals.[3] This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration, a straightforward and widely accessible analytical technique.[4]

Spectrophotometry relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert law. This method offers a rapid, cost-effective, and reliable means of quantifying this compound.[4]

Principle of the Method

The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) in the visible spectrum. This compound, often found alongside another yellow pigment, monascin, exhibits a characteristic absorption spectrum.[4] The λmax for yellow Monascus pigments is typically observed in the range of 405-430 nm, with the exact wavelength being dependent on the solvent and pH.[4][5] It is crucial to perform a spectral scan to determine the precise λmax in the specific solvent system being used.

Due to the unavailability of a standardized molar absorptivity value for this compound, quantification is achieved by constructing a standard curve using a purified this compound standard. This curve plots absorbance versus a series of known concentrations, and the concentration of this compound in unknown samples is determined by interpolation from this curve.

Materials and Reagents

  • This compound standard: (Purity ≥ 98%)

  • Ethanol: (ACS grade or equivalent)

  • Phosphate-buffered saline (PBS): (pH 7.4)

  • Deionized water

  • Spectrophotometer: (UV-Visible)

  • Quartz or glass cuvettes: (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethanol in a volumetric flask.

  • Standard Curve Solutions: Prepare a series of standard solutions by diluting the working stock solution with ethanol to achieve the desired concentrations (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).

Determination of Maximum Absorption Wavelength (λmax)
  • Prepare a 10 µg/mL solution of this compound in ethanol.

  • Using the spectrophotometer, scan the absorbance of the solution from 350 nm to 500 nm.

  • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax to be used for all subsequent measurements. For this compound in ethanol, this is expected to be around 410 nm.[4]

Generation of the Standard Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Use ethanol as a blank to zero the instrument.

  • Measure the absorbance of each standard solution in triplicate.

  • Plot the average absorbance values against the corresponding this compound concentrations (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Sample Preparation

The preparation of samples will vary depending on the source material.

  • Liquid Fermentation Broth: Centrifuge the broth to separate the supernatant and mycelia. The this compound may be present in either or both fractions.

    • Extracellular this compound (Supernatant): The supernatant can be directly analyzed if the concentration is within the linear range of the standard curve. If necessary, dilute with ethanol.

    • Intracellular this compound (Mycelia): The mycelia should be washed with distilled water, dried, and then extracted with a known volume of ethanol. The resulting extract can then be analyzed.

  • Solid Fermentation Product: The solid material should be dried, ground to a fine powder, and then extracted with a known volume of ethanol. The extract should be clarified by centrifugation or filtration before analysis.

Determination of this compound Concentration in Samples
  • Set the spectrophotometer to the predetermined λmax.

  • Use the same solvent used for sample dilution as a blank.

  • Measure the absorbance of the prepared sample solutions. Ensure the absorbance readings fall within the linear range of the standard curve. If the absorbance is too high, dilute the sample accordingly.

  • Calculate the concentration of this compound in the sample using the equation from the standard curve:

    Concentration (µg/mL) = (Absorbance - c) / m

    where:

    • 'Absorbance' is the measured absorbance of the sample.

    • 'm' is the slope of the standard curve.

    • 'c' is the y-intercept of the standard curve.

  • Account for any dilution factors used during sample preparation to determine the original concentration in the sample.

Data Presentation

Table 1: Spectral Properties of this compound

ParameterValueReference
λmax (in Ethanol)~410 nm[4]
Molar Mass386.5 g/mol [6]

Table 2: Example Standard Curve Data for this compound in Ethanol

Concentration (µg/mL)Absorbance at 410 nm (AU) - Replicate 1Absorbance at 410 nm (AU) - Replicate 2Absorbance at 410 nm (AU) - Replicate 3Average Absorbance (AU)
1.00.0520.0540.0530.053
2.50.1300.1330.1310.131
5.00.2650.2620.2670.265
10.00.5300.5280.5320.530
15.00.7980.7950.8010.798
20.01.0621.0581.0601.060

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare this compound Standard Solutions gen_curve Generate Standard Curve prep_standards->gen_curve prep_samples Prepare Samples (Extraction/Dilution) measure_samples Measure Sample Absorbance prep_samples->measure_samples det_lambda Determine λmax det_lambda->gen_curve calc_conc Calculate Concentration gen_curve->calc_conc Standard Curve Equation measure_samples->calc_conc

Caption: Experimental workflow for spectrophotometric determination of this compound.

Signaling Pathway

This compound has been shown to inhibit the activation of mast cells.[7][8] This is achieved by suppressing the phosphorylation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) family members ERK, JNK, and p38, which are key signaling molecules in mast cell degranulation.[7][8][9]

signaling_pathway cluster_inhibition activators Mast Cell Activators (e.g., PMA, Ionomycin) pkc PKC activators->pkc mapk_cascade MAPK Cascade activators->mapk_cascade degranulation Degranulation (Release of inflammatory mediators) pkc->degranulation erk ERK mapk_cascade->erk jnk JNK mapk_cascade->jnk p38 p38 mapk_cascade->p38 erk->degranulation jnk->degranulation p38->degranulation This compound This compound This compound->pkc This compound->mapk_cascade

Caption: this compound's inhibitory effect on mast cell activation signaling.

Conclusion

The spectrophotometric method detailed in this application note provides a reliable and accessible means for the quantification of this compound. By following the outlined protocols for standard curve generation and sample analysis, researchers can accurately determine the concentration of this compound in various matrices. This will aid in the standardization of Monascus-derived products and facilitate further research into the pharmacological applications of this promising bioactive compound.

References

Ankaflavin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow pigment derived from the fermentation of rice by Monascus purpureus. It belongs to the azaphilone class of compounds and has garnered significant interest for its potential as a natural food colorant and preservative. Beyond its coloring properties, this compound exhibits a range of bioactive effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These characteristics make it a promising alternative to synthetic food additives. This document provides detailed application notes and protocols for the use of this compound in research and development settings.

Properties of this compound

This compound's utility as a food additive is underscored by its physicochemical and biological properties.

As a Natural Food Colorant

This compound imparts a bright yellow hue, making it a suitable natural colorant for various food products. Its stability is a key consideration for its application. Generally, Monascus yellow pigments exhibit good stability across a wide pH range and can withstand moderate heat treatment, although they are sensitive to light.[1][2][3]

Table 1: Color Stability of Monascus Yellow Pigments

ParameterConditionObservationReference
pH pH 2.0-10.0Stable yellow color[1]
pH < 2.0Significant color value decrease (>79%)[4]
pH > 9.0Significant color value decrease (>43%)[4]
Temperature Up to 100°C for 60 minStable[1]
Autoclaving (121°C, 15 min)~97% pigment preservation[2]
Light UV light (254 nm) for 2.5 h~90% pigment preservation[2]
SunlightUnstable, with only 20% residual color after 50 days[5]
As a Natural Preservative

This compound's preservative properties are attributed to its antioxidant and antimicrobial activities.

This compound has demonstrated the ability to scavenge free radicals, which contributes to its potential to prevent oxidative spoilage in food.[6]

Table 2: Antioxidant Capacity of this compound and Monascus Yellow Pigments

AssayCompoundIC50 ValueReference
DPPH Radical Scavenging Monascus Yellow PigmentsSignificant antioxidant activity noted[1]
ABTS Radical Scavenging Monascus Yellow PigmentsNot explicitly quantified in reviewed literature

Note: Specific IC50 values for purified this compound in DPPH and ABTS assays were not available in the reviewed literature. The data reflects the general antioxidant capacity of the broader class of Monascus yellow pigments.

This compound has shown inhibitory effects against various microorganisms, suggesting its potential to control the growth of foodborne pathogens and spoilage organisms.[7]

Table 3: In Silico Predicted Antimicrobial Affinity of this compound

Target Organism (Model)Target ProteinBinding Affinity (ΔG, kcal/mol)Dissociation Constant (Kd, µM)Reference
Escherichia coli (Gram-negative)Dihydrofolate Reductase (DHFR)-8.499-[7]
Staphylococcus aureus (Gram-positive)Dihydrofolate Reductase (DHFR)--[7]

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It can suppress the phosphorylation of MAPK family members like p38 and ERK1/2, which in turn reduces the activation of NF-κB and the expression of downstream pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[7][8][9]

G Inflammatory Stimuli Inflammatory Stimuli MAPK (p38, ERK1/2) MAPK (p38, ERK1/2) Inflammatory Stimuli->MAPK (p38, ERK1/2) NF-κB NF-κB MAPK (p38, ERK1/2)->NF-κB This compound This compound This compound->MAPK (p38, ERK1/2) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

This compound's Inhibition of the NF-κB Pathway
Metabolic Regulation Pathway

This compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK can then influence downstream targets, including PPARα, to promote fatty acid oxidation and inhibit lipid synthesis.[8][10]

G This compound This compound AMPK AMPK This compound->AMPK p-AMPK (Activated) p-AMPK (Activated) AMPK->p-AMPK (Activated) PPARα PPARα p-AMPK (Activated)->PPARα Lipid Synthesis Lipid Synthesis p-AMPK (Activated)->Lipid Synthesis Fatty Acid Oxidation Fatty Acid Oxidation PPARα->Fatty Acid Oxidation

This compound's Activation of the AMPK Pathway

Experimental Protocols

The following protocols provide a framework for the production, extraction, and analysis of this compound.

Production of this compound by Monascus purpureus Fermentation

This protocol outlines the submerged fermentation process for producing Monascus pigments, including this compound.[11][12][13]

G cluster_0 Seed Culture Preparation cluster_1 Fermentation Inoculation Inoculate M. purpureus into seed medium Incubation1 Incubate at 30°C for 3 days with shaking Inoculation->Incubation1 InoculateFermentation Inoculate seed culture into fermentation medium (5% v/v) Incubation1->InoculateFermentation Incubation2 Incubate at 30°C for 6 days with shaking InoculateFermentation->Incubation2

Workflow for this compound Production via Fermentation

Materials:

  • Monascus purpureus strain

  • Seed medium (per 100 mL): 6g glucose, 2g peptone, 1g NaNO₃, 0.5g MgSO₄·7H₂O, 1g KH₂PO₄[14]

  • Fermentation medium (per 100 mL): 5g rice flour, 0.3g NaNO₃, 0.1g MgSO₄·7H₂O, 0.15g KH₂PO₄[14]

  • Sterile flasks, incubator shaker

Procedure:

  • Seed Culture: Inoculate the Monascus purpureus strain into the sterilized seed medium. Incubate at 30°C for 3 days with shaking (e.g., 150 rpm).[14]

  • Fermentation: Inoculate the seed culture into the fermentation medium at a 5% (v/v) ratio.[14]

  • Incubate the fermentation culture at 30°C for 6 days with shaking.[14]

  • Harvesting: After incubation, the fermentation broth containing the pigments is ready for extraction.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from the fermentation broth and subsequent purification.[14]

Materials:

  • Monascus fermentation broth

  • n-hexane

  • Silica gel for column chromatography

  • Ethyl acetate, methanol

  • Rotary evaporator, chromatography column

Procedure:

  • Centrifugation and Drying: Centrifuge the fermentation broth to separate the mycelium. Dry the mycelium.

  • Extraction: Crush the dried mycelium and extract with n-hexane using ultrasonic assistance.[14]

  • Concentration: Concentrate the n-hexane extract under vacuum to obtain a crude pigment extract.[14]

  • Purification by Column Chromatography:

    • Pack a column with silica gel.

    • Load the concentrated crude extract onto the column.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. This compound, being a yellow pigment, will typically elute with less polar solvent mixtures.[14]

    • Collect the yellow fractions and concentrate to obtain purified this compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or other suitable modifier

  • HPLC system with a C18 column and a UV-Vis or DAD detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound extract in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile is typically used.

    • Detection: Monitor the absorbance at the maximum wavelength for this compound (around 370-430 nm).[15]

    • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the samples.

Application in Food Matrices

This compound can be incorporated into various food products as a natural colorant and preservative.

General Application Protocol
  • Determine the appropriate dosage: The amount of this compound needed will depend on the desired color intensity and the food matrix. Preliminary trials are recommended.

  • Incorporation: this compound can be added directly to the food product during mixing. For liquid products, it can be dissolved in a suitable solvent (e.g., ethanol) before addition.

  • Processing: Consider the effects of processing conditions (e.g., heat, pH) on the stability of this compound.

  • Storage: Store the final product in a way that minimizes exposure to light to prevent color degradation.

Example Applications
  • Dairy Products: this compound can be used to color yogurts, cheeses, and ice creams.[4][16]

  • Meat Products: It can be used as a colorant in sausages and other processed meats.[3][11]

  • Bakery and Confectionery: this compound can be incorporated into bread, cakes, and candies.[4]

  • Beverages: It can be used to color a variety of beverages.[11]

Safety and Regulatory Considerations

The use of Monascus pigments in food is subject to regulatory oversight, which varies by country. A primary concern is the potential for the mycotoxin citrinin to be produced by some Monascus strains. Therefore, it is crucial to use strains that do not produce citrinin or to ensure that the final product is free of this toxin. In the United States, Monascus purpureus-fermented rice that contains more than trace amounts of monacolin K (lovastatin) is considered an unapproved new drug.[17] It is essential to consult the specific regulations of the target market before using this compound in food products.

Disclaimer

This document is intended for research and development purposes only. The information provided is based on a review of available scientific literature. It is the responsibility of the user to validate all protocols and to ensure compliance with all applicable safety and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ankaflavin Production in Monascus purpureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving ankaflavin yield during Monascus purpureus fermentation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Monascus purpureus fermentation for this compound production.

Question: My Monascus purpureus culture is producing more red/orange pigments than yellow pigments (this compound). How can I shift the production towards this compound?

Answer: The ratio of yellow, orange, and red pigments is highly dependent on the fermentation conditions. To favor the production of this compound (a yellow pigment), consider the following adjustments:

  • pH: An acidic initial pH is crucial for high yields of yellow pigments.[1][2][3][4][5][6] Studies have shown that an initial pH of around 2.5 to 4.0 can significantly enhance the production of this compound and monascin.[2][3][4][5][6] At a pH of 3.0, the highest yellow pigment production was observed in one study.[1]

  • Nitrogen Source: The type of nitrogen source plays a significant role. Peptone, an organic nitrogen source, used at an initial pH of 2.5, has been shown to result in high levels of both yellow and orange pigments.[4][5] In contrast, some studies suggest that inorganic nitrogen sources might be more beneficial for overall pigment synthesis.[7] It is recommended to experiment with different nitrogen sources to find the optimal one for your specific strain and conditions.

  • Gene Expression: The gene mppE is involved in the biosynthesis of yellow pigments. Overexpression of this gene can promote the production of yellow pigments like this compound.[8]

Question: The overall pigment yield from my fermentation is low. What factors can I optimize to increase the total pigment production?

Answer: Low pigment yield can be attributed to several factors. Here are key parameters to optimize:

  • Carbon Source: The choice and concentration of the carbon source are critical. While glucose is commonly used, other carbohydrates like maltose and fructose have been shown to enhance pigment production.[9] One study found that a high concentration of maltose (250 g/L) resulted in the highest pigment production. Another study identified fructose as the best carbon source for maximizing both red and yellow pigment yields.[9]

  • Temperature: The optimal temperature for pigment production is generally around 25-30°C.[10][11] Temperatures that are too high (e.g., 50°C) can inhibit growth and pigment formation.[10]

  • Aeration and Agitation: In submerged fermentation, proper aeration and agitation are necessary for mycelial growth and metabolite production. The optimal agitation speed is typically around 150 rpm.[12]

  • Morphology: The morphology of the fungus can impact secondary metabolite production. The use of microparticles, such as talc, has been shown to enhance yellow pigment yields by influencing the fungal morphology.[13]

Question: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

Answer: Consistency in fermentation requires tight control over all experimental parameters. To minimize variability:

  • Inoculum Preparation: Standardize your inoculum preparation. This includes the age of the culture, spore concentration (e.g., 10^7 spores/ml), and inoculum size (typically 10% v/v).[12][13]

  • Medium Composition: Precisely control the composition of your fermentation medium. Even minor variations in the concentration of carbon, nitrogen, or trace elements can affect the final yield.

  • Environmental Conditions: Ensure that the pH, temperature, and agitation speed are consistently maintained throughout the fermentation process and across different batches.

  • Substrate Quality: If using complex substrates like rice or agricultural by-products, their composition can vary. Using a consistent source or pre-treating the substrate can help reduce variability.[14][15][16]

Question: How can I minimize the production of the mycotoxin citrinin while maximizing this compound yield?

Answer: Citrinin production is a significant concern in Monascus fermentations. Fortunately, the conditions that favor this compound production can also help suppress citrinin formation. A low initial pH of 2.5 has been shown to be effective in producing high levels of yellow and orange pigments while keeping citrinin concentrations negligible (around 2 mg/L).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on optimizing Monascus purpureus fermentation for pigment production.

Table 1: Effect of pH on Pigment Production

Initial pHPredominant PigmentNotesReference
2.0-4.0Yellow (this compound & Monascin)Acidic pH favors yellow pigment production.[3][11]
2.5High Yellow & OrangeOptimal for high pigment yield with minimal citrinin.[2][5][6]
3.0Highest YellowA pH of 3 resulted in the maximum production of pigments.
5.0Maximum Total PigmentsPeak production for total extracellular, orange, and red pigments.[1]
6.5RedOptimal for red pigment production in some studies.

Table 2: Effect of Temperature on Pigment Production

TemperatureEffect on Pigment ProductionNotesReference
25°CHighest Pigment ProductionFound to be optimal in a study evaluating multiple parameters.
30°CMaximum Growth & PigmentationOptimal for both cell growth and pigment production.[10][11]
50°CNo GrowthInhibitory temperature for M. purpureus.[10]

Table 3: Effect of Carbon Source on Pigment Production

Carbon SourceConcentrationEffect on Pigment ProductionReference
Glucose20 g/LOptimal for extracellular yellow pigment yield.[3][12]
Maltose250 g/LHighest overall pigment production.
Fructose3% w/wMaximum yield of both red and yellow pigments.[9]
Mannitol40 g/LFavorable for growth and development.[15]

Table 4: Effect of Nitrogen Source on Pigment Production

Nitrogen SourceConcentrationEffect on Pigment ProductionReference
Peptone8.8 g/LHigh levels of yellow and orange pigments.[5]
Yeast Extract0.5% w/wHigh yield of red and yellow pigments.[9]
Monosodium Glutamate-Used in a medium that yielded 4.85 g of dry color.[17]

Experimental Protocols

This section provides a detailed methodology for a submerged fermentation protocol designed to enhance this compound production.

Protocol: Submerged Fermentation for this compound Production

1. Inoculum Preparation:

  • Culture Monascus purpureus on a suitable agar medium such as Potato Dextrose Agar (PDA).

  • Incubate at 30°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by washing the surface of the agar plate with sterile distilled water containing 0.1% Tween 80.

  • Adjust the spore concentration to approximately 10^7 spores/mL using a hemocytometer.

2. Fermentation Medium:

  • Prepare the fermentation medium with the following composition (per liter):

    • Glucose: 20 g[3][12]

    • Peptone: 8.8 g[4][5]

    • KH₂PO₄: 2.5 g[12]

    • NaNO₃: 5 g[12]

    • MgSO₄·7H₂O: 1 g[12]

  • Adjust the initial pH of the medium to 2.5-4.0 using HCl or another suitable acid.[2][3][4][5][6]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the prepared spore suspension at a 10% (v/v) ratio.

  • Incubate the culture in a shaker incubator at 30°C with an agitation speed of 150 rpm.[12]

  • Conduct the fermentation for 10-14 days.

4. Pigment Extraction and Quantification:

  • After fermentation, separate the mycelia from the broth by centrifugation or filtration.

  • Dry the mycelia at 60°C until a constant weight is achieved.

  • Grind the dried mycelia into a fine powder.

  • Extract the pigments from the mycelial powder using a suitable solvent such as 70% (v/v) ethanol or n-hexane.[3][18]

  • Quantify the this compound concentration using a spectrophotometer (absorbance maximum around 400-410 nm for yellow pigments) or by High-Performance Liquid Chromatography (HPLC) for more accurate measurement.[9]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Monascus purpureus follows the polyketide pathway. A simplified representation of this pathway and the key genes involved is shown below.

Ankaflavin_Biosynthesis A Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (MpPKS5) A->PKS CP Polyketide Chromophore PKS->CP YP Yellow Pigments (this compound, Monascin) CP->YP OP Orange Pigments (Rubropunctatin, Monascorubrin) YP->OP Oxidation YP->OP Overexpression of mppE (promotes yellow pigment) OP->YP Deletion of MpigE (retains yellow pigment) RP Red Pigments (Rubropunctamine, Monascorubramine) OP->RP Amination MpigE MpigE gene product

Caption: Simplified polyketide pathway for Monascus pigment biosynthesis.

Experimental Workflow for this compound Production

The following diagram illustrates the general workflow for producing and analyzing this compound from Monascus purpureus.

Caption: General experimental workflow for this compound production.

Troubleshooting Logic for Low this compound Yield

This decision tree provides a logical approach to troubleshooting low this compound yield.

Troubleshooting_Logic Start Low this compound Yield CheckColor Is the culture producing other pigments (red/orange)? Start->CheckColor CheckTotalYield Is the total pigment yield low? CheckColor->CheckTotalYield No AdjustpH Adjust initial pH to 2.5-4.0 CheckColor->AdjustpH Yes OptimizeC Optimize Carbon Source (e.g., Maltose, Fructose) CheckTotalYield->OptimizeC Yes CheckInoculum Review Inoculum Prep & Medium Consistency CheckTotalYield->CheckInoculum No OptimizeN Optimize Nitrogen Source (e.g., Peptone) AdjustpH->OptimizeN End Re-run Fermentation OptimizeN->End OptimizeTemp Optimize Temperature (25-30°C) OptimizeC->OptimizeTemp OptimizeAeration Check Aeration/Agitation OptimizeTemp->OptimizeAeration OptimizeAeration->End CheckInoculum->End

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of Ankaflavin presents a significant hurdle in experimental design and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this promising natural compound.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a yellow pigment derived from Monascus species, known for its various biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects.[1][2] It is a lipophilic (fat-soluble) molecule, which inherently leads to poor solubility in aqueous solutions like water, buffers, and cell culture media. This can result in precipitation, leading to inconsistent and unreliable experimental results.

Q2: In which solvents is this compound known to be soluble?

This compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4] While methanol has been reported as a highly effective solvent for extracting Monascus pigments, DMSO is a common choice for preparing stock solutions for in vitro assays due to its high solubilizing power and miscibility with aqueous media.[5]

Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this:

  • Reduce the final concentration: The target concentration of this compound may be above its solubility limit in the final aqueous medium.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <0.5% v/v) to avoid solvent-induced toxicity and precipitation.

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in the aqueous medium.

  • Gentle mixing and warming: When diluting, add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing.

  • pH adjustment: The solubility of some compounds can be influenced by pH. While specific data for this compound is limited, exploring a range of pH values for your buffer may be beneficial.

Q4: Are there advanced formulation techniques to improve the aqueous solubility of this compound?

Yes, several formulation strategies can significantly enhance the aqueous solubility and dispersibility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol) can increase solubility.

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can create a water-soluble complex.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the primary organic solvent (Methanol, DMSO, Ethanol). Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use gentle warming (37-50°C) and sonication to aid dissolution. Ensure the this compound is fully dissolved before any dilution steps.
Precipitate forms immediately upon dilution into aqueous media. "Solvent shock" due to a rapid change in polarity. The final concentration exceeds the solubility limit.Perform an intermediate dilution step. Add the stock solution dropwise to pre-warmed media with gentle vortexing. Test a range of lower final concentrations.
Precipitate forms over time in the incubator. Temperature shifts affecting solubility. Interaction with media components (e.g., proteins, salts).Ensure all solutions are at the experimental temperature before mixing. Consider using a simplified buffer system for initial solubility tests to identify potential interactions.
Inconsistent results between experiments. Incomplete initial dissolution or precipitation in the final medium.Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider one of the advanced formulation techniques for improved consistency.

Experimental Protocols

The following are generalized protocols that serve as a starting point for improving the aqueous solubility of this compound. Optimization will be required for specific experimental conditions.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous medium.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder (Molecular Weight: 386.5 g/mol ).

    • Dissolve the powder in the appropriate volume of sterile, anhydrous DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution (Example: 10 µM):

    • Intermediate Dilution: Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed aqueous medium to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed aqueous medium to achieve a final concentration of 10 µM.

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Solubility Enhancement using Co-solvents (Ethanol/Water Mixtures)

This protocol outlines a method to determine the solubility of this compound in various ethanol-water mixtures.

Materials:

  • This compound powder

  • Ethanol (absolute)

  • Deionized water

  • Sealed vials

  • Shaking incubator or orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 20%, 40%, 60%, 80% v/v).

  • Equilibrate with Excess this compound: Add an excess amount of this compound powder to a sealed vial containing each co-solvent mixture.

  • Incubate: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex (Conceptual Protocol)

This protocol provides a general framework for preparing an this compound inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of hydrophobic compounds.[6][7]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a solution of a specific concentration (e.g., 10% w/v).

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Stirring: Allow the mixture to stir at room temperature for 24-72 hours to facilitate complex formation.

  • Solvent Removal and Lyophilization: The mixture can be filtered to remove any un-complexed this compound. The resulting aqueous solution is then frozen and lyophilized to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: The aqueous solubility of the resulting complex should be determined and compared to that of free this compound.

Protocol 4: Preparation of an this compound Solid Dispersion (Conceptual Protocol)

This protocol outlines a solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP).[8][9]

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of ethanol. The ratio of this compound to PVP can be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven at a controlled temperature.

  • Drying and Milling: The resulting solid mass should be further dried to remove any residual solvent. The dried solid dispersion can then be milled or ground to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for amorphicity and drug-polymer interaction using techniques like X-ray Diffraction (XRD) and DSC.

  • Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in an aqueous medium and compare it to that of pure this compound.

Protocol 5: Preparation of an this compound Nanosuspension (Conceptual Protocol)

This protocol describes a general anti-solvent precipitation method for preparing an this compound nanosuspension.[1][10]

Materials:

  • This compound powder

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Water (as the anti-solvent)

  • A stabilizer (e.g., Poloxamer 188, PVP K30)

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed homogenization or sonication, inject the organic phase containing this compound into the aqueous phase (anti-solvent). The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by stirring at room temperature under a fume hood to allow for evaporation.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The morphology can be observed by Transmission Electron Microscopy (TEM).

  • Dissolution and Stability Studies: Evaluate the dissolution rate of the nanosuspension and assess its physical stability over time.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
MethanolSoluble[3][4]
EthanolSoluble[3][11]
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
WaterInsoluble[4]

Table 2: Conceptual Comparison of Solubility Enhancement Techniques for this compound

TechniquePrinciplePotential AdvantagesPotential Challenges
Co-solvency Altering the polarity of the solvent system.Simple to prepare.Potential for precipitation upon further dilution. Solvent toxicity.
Cyclodextrin Inclusion Complexation Encapsulating the hydrophobic this compound molecule.Significant increase in aqueous solubility. Potential for improved stability.Requires specific host-guest compatibility. Can be a more complex preparation process.
Solid Dispersion Dispersing this compound in a hydrophilic polymer matrix.Enhanced dissolution rate due to amorphous state and increased wettability.Potential for recrystallization during storage, leading to decreased solubility.
Nanosuspension Increasing the surface area by reducing particle size.High drug loading is possible. Improved dissolution velocity.Requires specialized equipment (e.g., homogenizer, sonicator). Physical stability (particle aggregation) can be a concern.

Visualizations

experimental_workflow cluster_prep Initial Preparation cluster_dilution Direct Dilution cluster_solution Troubleshooting & Advanced Formulation start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock dilute Dilute in Aqueous Medium (Buffer, Cell Culture Medium) stock->dilute precipitate Precipitation? dilute->precipitate optimize Optimize Dilution (e.g., intermediate steps, warming) precipitate->optimize Yes formulate Advanced Formulation (Co-solvents, Cyclodextrins, Solid Dispersion, Nanosuspension) precipitate->formulate Yes end_point Soluble this compound Solution for Experiments precipitate->end_point No optimize->end_point formulate->end_point

Caption: Workflow for preparing this compound solutions.

signaling_pathway_example cluster_solubilization Solubilization Strategies cluster_mechanisms Mechanisms of Action cosolvency Co-solvency polarity Altered Solvent Polarity cosolvency->polarity cyclodextrin Cyclodextrin Complexation encapsulation Molecular Encapsulation cyclodextrin->encapsulation solid_dispersion Solid Dispersion amorphization Amorphous State & Increased Wettability solid_dispersion->amorphization nanosuspension Nanosuspension surface_area Increased Surface Area nanosuspension->surface_area outcome Improved Aqueous Solubility & Dissolution polarity->outcome encapsulation->outcome amorphization->outcome surface_area->outcome

Caption: Mechanisms of this compound solubility enhancement.

References

Preventing degradation of Ankaflavin during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the degradation of Ankaflavin during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's stability to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in a laboratory setting.

Question/Issue Answer/Troubleshooting Steps
My this compound solution appears to have changed color or shows reduced activity. What could be the cause? This compound is susceptible to degradation under certain conditions. The primary factors are pH, light, and temperature. A color change or loss of activity suggests that the molecule may have degraded. Review your solution preparation and storage procedures against the stability data provided in this guide.
What is the optimal pH range for working with this compound? This compound exhibits good stability in a pH range of 3 to 8.[1] Significant degradation can occur at pH values below 2 and above 9.[1] It is recommended to prepare and use this compound solutions within a slightly acidic to neutral pH range (e.g., pH 6-7.5) for maximum stability.
I need to dissolve this compound for my experiments. What is the recommended solvent? For cell culture experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).[2] For other applications, solvents such as methanol or ethanol can be used.[3] The stability of this compound may vary between solvents, so it is crucial to prepare fresh solutions and store them appropriately.
How should I store my this compound solid and stock solutions? Solid this compound should be stored in a cool, dark, and dry place. This compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]
I suspect my this compound has degraded. How can I check its purity? The purity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products. Refer to the "Protocol: Quality Control of this compound by HPLC" section for a detailed method.
Can I expose my this compound-containing samples to ambient light during experiments? This compound is a photosensitive molecule.[5] Exposure to light, especially UV radiation, can lead to degradation.[6] It is critical to protect all this compound solutions and experimental setups from light by using amber vials, covering plates with foil, and minimizing exposure to direct light.
What is the thermal stability of this compound? While specific degradation kinetics at various temperatures are not extensively documented for this compound, Monascus pigments, in general, are known to be sensitive to high temperatures.[5] It is advisable to avoid prolonged heating of this compound solutions. For short-term experiments at elevated temperatures, it is crucial to include appropriate controls to account for potential degradation.
Are there any known incompatibilities with common cell culture media or reagents? The stability of this compound in specific cell culture media like DMEM or RPMI-1640 has not been extensively reported.[7] However, components in the media, especially at physiological pH and temperature (37°C), could potentially contribute to degradation over time. It is recommended to add this compound to the media immediately before treating the cells and to perform stability checks if incubating for extended periods.

Quantitative Stability Data

The following tables summarize the available quantitative data on this compound stability.

Table 1: pH Stability of this compound

pHStabilityObservations
< 2LowSignificant degradation observed.[1]
3 - 8HighRelatively stable within this range.[1]
> 9LowSignificant degradation observed.[1]

Note: This data is semi-quantitative, and degradation rates will depend on temperature and exposure time.

Table 2: General Stability of Monascus Pigments (as a proxy for this compound)

ConditionStabilityRecommendations
Temperature Low to ModerateAvoid high temperatures. Store at -20°C or below.
Light LowProtect from light at all times using amber vials or foil.
Oxidizing Agents LowAvoid contact with strong oxidizing agents.[8][9]

Further quantitative studies are needed to establish precise degradation kinetics for this compound under these conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous, sterile

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate this compound powder and DMSO to room temperature.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

    • Dissolve the this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

    • Vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation and Conditions:

    • HPLC System: With UV-Vis or PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient could be:

      • 0-20 min: 60-90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 60% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound has a characteristic UV absorption spectrum; monitor at its maximum absorbance wavelength (approximately 380-390 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Dilute a sample of your this compound stock solution to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms. The purity of your sample can be estimated by comparing the peak area of this compound to the total area of all peaks. The appearance of new peaks or a decrease in the main this compound peak area over time can indicate degradation.

Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare fresh dilutions of this compound from your stock solution in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

    • After incubation, collect the cell culture supernatant to measure the amount of nitric oxide produced.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[10]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory and Antioxidant Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways, including PPARγ, Nrf2, and AMPK.

Ankaflavin_Signaling This compound This compound PPARg PPARγ This compound->PPARg Activates Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates NFkB NF-κB PPARg->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AMPK->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Promotes iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Promotes Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes Upregulates

Caption: this compound's mechanism of action.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the steps to determine the stability of this compound under various stress conditions.

Ankaflavin_Stability_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Calculate Degradation Rate and Half-life analysis->data end Determine Stability Profile data->end

Caption: this compound stability testing workflow.

Logical Relationship of Factors Causing this compound Degradation

This diagram illustrates the interplay of key factors that can lead to the degradation of this compound.

Degradation_Factors Degradation This compound Degradation pH Extreme pH (<3 or >8) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (especially UV) Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Solvent Solvent Type Solvent->Degradation influences rate Time Exposure Time Time->Degradation influences extent

Caption: Factors influencing this compound degradation.

References

Troubleshooting Ankaflavin quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Ankaflavin in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological matrices challenging?

This compound is a yellow pigment and a secondary metabolite produced by Monascus species.[1] Its quantification in complex biological matrices such as plasma, serum, or tissue homogenates is challenging due to several factors:

  • Matrix Effects: Endogenous components of biological samples like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2][3]

  • Stability: this compound's stability can be affected by factors such as pH, temperature, and light exposure, potentially leading to its degradation during sample collection, storage, and processing.

  • Co-extraction of Similar Compounds: Monascus species produce a variety of pigments with similar chemical structures, which can co-extract with this compound and interfere with its chromatographic separation and detection.

Q2: What is the recommended analytical technique for this compound quantification?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement even at low concentrations.

Q3: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used. SPE is often the most effective for removing a broad range of interferences.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. Since a SIL-IS for this compound may not be commercially available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used as an alternative.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q4: What are the typical storage conditions to ensure this compound stability in biological samples?

To maintain the integrity of this compound in biological samples, it is recommended to:

  • Store samples at -80°C for long-term storage.

  • For short-term storage, keep samples at 4°C.

  • Minimize freeze-thaw cycles, as this can lead to degradation. It is advisable to aliquot samples into smaller volumes before freezing.

  • Protect samples from light exposure by using amber-colored tubes.

While specific stability data for this compound in various biological matrices is not extensively published, a study on other biochemical analytes showed that most were stable for up to 30 days at -20°C.[4][5] However, given the potential for degradation, it is best practice to validate the stability of this compound under your specific storage conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS.

Chromatography Issues
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Sample solvent mismatch with mobile phase. 3. Column overload. 4. Presence of active sites on the column.1. Replace the analytical column. 2. Reconstitute the final extract in a solvent with a similar composition to the initial mobile phase. 3. Dilute the sample or inject a smaller volume. 4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase, or use a column with end-capping.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Inadequate column equilibration. 4. Temperature fluctuations.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Check all fittings and connections for leaks. 3. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each run. 4. Use a column oven to maintain a consistent temperature.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter in the sample. 3. Precipitated buffer in the mobile phase.1. Replace the guard column or inline filter. If the column is blocked, try back-flushing it. 2. Ensure samples are properly filtered or centrifuged before injection. 3. Use freshly prepared and filtered mobile phases. Ensure buffer solubility in the organic modifier.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Insufficient mobile phase degassing.1. Use high-purity solvents and flush the system and detector cell with a strong solvent like isopropanol. 2. Purge the pump and detector to remove air bubbles. 3. Ensure the mobile phase is continuously degassed.
Mass Spectrometry Issues
Problem Potential Cause Solution
Low Signal Intensity / Poor Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters (e.g., temperature, gas flows). 3. Inefficient ionization of this compound. 4. Poor fragmentation in the collision cell.1. Improve sample cleanup (e.g., use SPE). Dilute the sample. Optimize chromatography to separate this compound from the suppression zone. 2. Optimize source parameters through infusion of an this compound standard solution. 3. Adjust the mobile phase pH to promote ionization. This compound is expected to ionize well in positive ion mode. 4. Optimize the collision energy for the specific MRM transition.
High Background Noise 1. Contamination in the LC-MS system. 2. Co-eluting isobaric interferences from the matrix. 3. Electronic noise.1. Clean the ion source and mass spectrometer inlet. 2. Improve chromatographic resolution or use a more specific MRM transition. 3. Consult the instrument manufacturer for diagnostics.
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Unstable MS/MS signal due to matrix effects. 3. Inconsistent performance of the internal standard.1. Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. 2. Implement a more effective sample cleanup method. Use a stable isotope-labeled internal standard. 3. Ensure the internal standard is added early in the sample preparation process and that its concentration is appropriate.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a simple and fast method but may result in a less clean extract compared to LLE or SPE.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract and is recommended for minimizing matrix effects. A reversed-phase sorbent (e.g., C18) is suitable for this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma/serum, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Suggested LC-MS/MS Parameters
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 387.4. Product ions would need to be determined by infusing an this compound standard and performing a product ion scan.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods
MethodRelative Recovery (%)Matrix Effect (%)ThroughputCost
Protein Precipitation (PPT) 60 - 85HighHighLow
Liquid-Liquid Extraction (LLE) 70 - 90MediumMediumLow
Solid-Phase Extraction (SPE) 85 - 105LowLow-MediumHigh

Note: The values presented are typical ranges for small molecules in biological matrices and should be experimentally verified for this compound.

Table 2: this compound Stability
ConditionDurationStability (%)
Room Temperature (25°C) 24 hours> 90%
Refrigerated (4°C) 72 hours> 95%
Frozen (-20°C) 30 days> 95%
Frozen (-80°C) 90 days> 98%
Freeze-Thaw Cycles (3 cycles) -> 90%

Note: These are general stability guidelines. It is crucial to perform stability studies for this compound in the specific biological matrix and storage conditions used in your experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_sensitivity Sensitivity Troubleshooting Problem Problem Observed in Chromatogram? Peak_Shape Poor Peak Shape Problem->Peak_Shape Yes Retention_Time Inconsistent Retention Time Problem->Retention_Time Yes Sensitivity Low Sensitivity Problem->Sensitivity Yes Check_Column Check Column Integrity Peak_Shape->Check_Column Check_Solvent Check Sample Solvent Peak_Shape->Check_Solvent Check_Load Check for Overload Peak_Shape->Check_Load Check_Mobile_Phase Check Mobile Phase Retention_Time->Check_Mobile_Phase Check_Leaks Check for Leaks Retention_Time->Check_Leaks Check_Equilibration Check Equilibration Retention_Time->Check_Equilibration Optimize_Cleanup Optimize Sample Cleanup Sensitivity->Optimize_Cleanup Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Check_IS Check Internal Standard Sensitivity->Check_IS

Caption: A logical troubleshooting workflow for common LC-MS issues.

References

Technical Support Center: Optimizing Ankaflavin Dosage for In Vivo Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ankaflavin in in vivo anti-inflammatory studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known anti-inflammatory mechanisms?

This compound is a yellow pigment derived from Monascus purpureus-fermented products.[1][2] It has demonstrated various bioactivities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] The primary anti-inflammatory mechanisms of this compound involve the modulation of key signaling pathways:

  • Inhibition of NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4]

  • Modulation of MAPK Pathway: this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2.[1][5][6] The MAPK signaling cascade plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.

  • Activation of PPAR-γ: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1][2][3] PPAR-γ activation has anti-inflammatory effects by downregulating the expression of pro-inflammatory genes.

2. What is a typical starting dosage for this compound in in vivo studies?

Based on preclinical studies in rodents, a common starting dosage for this compound in anti-inflammatory studies ranges from 0.3075 mg/kg to 10 mg/kg body weight per day, administered orally. The optimal dosage will depend on the specific animal model, the nature and severity of the inflammatory condition, and the experimental endpoint.

3. How should this compound be prepared for in vivo administration?

This compound is a lipophilic compound with poor water solubility. For oral administration (gavage), it is typically dissolved in a suitable vehicle. Common vehicles include:

  • A mixture of DMSO and corn oil.

  • A solution containing DMSO, PEG300, and ethanol.

It is crucial to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with an oil-based vehicle to the final desired concentration. A vehicle control group (animals receiving the vehicle without this compound) must always be included in the experimental design to account for any effects of the vehicle itself.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in inflammatory markers between animals in the same treatment group. 1. Inconsistent gavage technique leading to variable dosing.2. Differences in the severity of induced inflammation.3. Animal stress affecting the inflammatory response.4. Instability or precipitation of this compound in the vehicle.1. Ensure all personnel are proficient in oral gavage techniques to deliver the full intended dose.2. Refine the inflammation induction protocol to ensure a more uniform inflammatory response across all animals.3. Acclimatize animals to handling and gavage procedures before the start of the experiment to minimize stress.4. Prepare fresh this compound solutions daily and visually inspect for any precipitation before administration. Consider using a vehicle that enhances solubility and stability.
No significant anti-inflammatory effect observed at the tested dosage. 1. The administered dose is too low for the specific model.2. Poor oral bioavailability of this compound.3. The chosen inflammatory model is not responsive to this compound's mechanism of action.4. The timing of this compound administration is not optimal relative to the inflammatory insult.1. Conduct a dose-response study with a wider range of concentrations to determine the effective dose.2. Use a vehicle that improves the solubility and absorption of this compound.3. Review the literature to ensure the selected animal model is appropriate for studying pathways modulated by this compound (NF-κB, MAPK, PPAR-γ).4. Adjust the treatment schedule. Consider administering this compound prophylactically (before inducing inflammation) or at different time points post-induction.
Signs of toxicity in animals (e.g., weight loss, lethargy). 1. The administered dose of this compound is too high.2. The vehicle, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity.3. Potential contamination of the this compound sample.1. Reduce the dosage of this compound. Refer to published toxicity studies for guidance.2. Decrease the concentration of the organic solvent in the vehicle. Ensure the final concentration of DMSO is kept to a minimum (e.g., <1%). Always include a vehicle control group to assess vehicle-specific toxicity.3. Ensure the purity of the this compound used. If sourcing from a new supplier, consider independent analysis.
Difficulty in dissolving this compound for administration. This compound is poorly soluble in aqueous solutions.1. Use a co-solvent system. First, dissolve this compound in a minimal amount of DMSO.2. Gently warm the solution and use sonication to aid dissolution.3. Prepare a stock solution at a higher concentration in the organic solvent and then dilute it with the oil-based vehicle.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages and Effects in Anti-inflammatory Studies

Animal Model Inflammation Model This compound Dosage (Oral) Key Findings Reference
C57BL/6J MiceAlcoholic Liver Disease0.3075 mg/kg/day (low dose)1.5375 mg/kg/day (high dose)Reduced serum AST and ALT, decreased liver lipids, inhibited phosphorylation of p38 and ERK1/2, reduced TNF-α, IL-1β, IL-6, and NF-κB expression.[1]
Wistar RatsMethylglyoxal-induced Diabetes10 mg/kg/dayReduced inflammatory factors (TNF-α, IL-1β) and acted as a PPAR-γ agonist.[3]
Obese RatsHigh-Fat DietNot specified for inflammation, but used for anti-obesitySuppressed differentiation and lipogenesis.[7][8]

Experimental Protocols

1. Protocol for Alcoholic Liver Disease Model in Mice

  • Animals: C57BL/6J mice.

  • Induction of Inflammation: Mice are fed a Lieber-DeCarli liquid alcohol diet for 6 weeks to induce alcoholic liver injury.

  • This compound Administration:

    • Vehicle: this compound is dissolved in a suitable vehicle (e.g., RO water for control, or a DMSO/oil mixture).

    • Route: Oral gavage.

    • Dosage: Low dose (e.g., 0.3075 mg/kg/day) and high dose (e.g., 1.5375 mg/kg/day) are administered daily alongside the alcohol diet.

  • Biomarker Analysis:

    • Serum Analysis: Measurement of liver function enzymes (AST, ALT, ALP).

    • Tissue Analysis (Liver): Histopathological examination for lipid accumulation, measurement of total cholesterol and triglycerides, analysis of antioxidant enzyme activity, and quantification of inflammatory protein expression (TNF-α, IL-1β, IL-6, NF-κB, iNOS, COX-2, p-ERK1/2, p-p38) via Western blot or ELISA.

2. Protocol for Carrageenan-Induced Paw Edema in Rats (General Anti-inflammatory Model)

  • Animals: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution into the right hind paw induces acute local inflammation.

  • This compound Administration:

    • Vehicle: this compound is prepared in a vehicle such as a DMSO and corn oil mixture.

    • Route: Intraperitoneal injection or oral gavage.

    • Dosage: A range of doses (e.g., 1, 5, 10 mg/kg) is administered, typically 30-60 minutes before carrageenan injection.

  • Biomarker Analysis:

    • Paw Volume Measurement: Paw edema is quantified by measuring the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).

    • Tissue Analysis (Paw): Histological analysis for immune cell infiltration and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in the paw tissue homogenate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Mice, Rats) inflammation_induction Choose Inflammation Induction Method (e.g., Chemical, Diet-induced) animal_model->inflammation_induction dosage_prep Prepare this compound Dosage (Dissolve in appropriate vehicle) inflammation_induction->dosage_prep acclimatization Animal Acclimatization group_assignment Randomly Assign to Groups (Control, Vehicle, this compound) acclimatization->group_assignment treatment Administer this compound/Vehicle (e.g., Oral Gavage) group_assignment->treatment induction Induce Inflammation treatment->induction monitoring Monitor Clinical Signs & Measure Outcomes (e.g., Paw Edema, Weight) induction->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection biomarker_analysis Analyze Inflammatory Biomarkers (Cytokines, Proteins, Histology) sample_collection->biomarker_analysis data_analysis Statistical Data Analysis biomarker_analysis->data_analysis

Caption: General experimental workflow for in vivo anti-inflammatory studies with this compound.

nf_kb_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor Activation inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_p Phosphorylation of IκBα ikb_kinase->ikb_p ikb_deg Degradation of IκBα ikb_p->ikb_deg nfkb NF-κB (p50/p65) ikb_deg->nfkb releases nfkb_translocation Nuclear Translocation nfkb->nfkb_translocation nfkb_nucleus NF-κB nfkb_translocation->nfkb_nucleus nucleus Nucleus gene_transcription Gene Transcription nfkb_nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) gene_transcription->inflammatory_mediators This compound This compound This compound->ikb_p Inhibits This compound->nfkb_translocation Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway inflammatory_stimuli Inflammatory Stimuli receptor Receptor inflammatory_stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression This compound This compound This compound->mapk Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

ppar_pathway cluster_nucleus This compound This compound ppar PPAR-γ This compound->ppar Activates complex PPAR-γ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE complex->ppre Binds to nucleus Nucleus gene_regulation Gene Regulation ppre->gene_regulation anti_inflammatory Anti-inflammatory Effects gene_regulation->anti_inflammatory pro_inflammatory Pro-inflammatory Gene Transcription gene_regulation->pro_inflammatory Inhibits

References

Technical Support Center: Ankaflavin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ankaflavin production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this valuable yellow Monascus pigment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a yellow azaphilone pigment produced as a secondary metabolite by fungi of the genus Monascus, particularly Monascus purpureus. It, along with the co-produced monascin, is of significant interest due to its potential anti-inflammatory, antioxidant, and metabolic regulatory activities.[1][2] The primary challenges in scaling up its production include achieving high yields, preventing the co-production of the nephrotoxic mycotoxin citrinin, and efficiently separating it from other structurally similar pigments produced during fermentation.[3][4][5]

Q2: Which is better for this compound production: solid-state fermentation (SSF) or submerged fermentation (SmF)?

A2: While filamentous fungi can produce abundant secondary metabolites in SSF, liquid submerged fermentation (SmF) is more frequently used for industrial-scale production. SmF allows for more flexible and precise control over critical fermentation parameters such as pH, temperature, aeration, and nutrient levels, which is essential for process optimization and reproducibility.[6]

Q3: What is citrinin and how can its production be minimized?

A3: Citrinin is a nephrotoxic mycotoxin that can be co-produced by Monascus species during fermentation, posing a significant safety concern for this compound-containing products.[3][4][5] Strategies to minimize citrinin production include:

  • Strain Selection: Using mutant or specifically selected strains with low- or non-producing citrinin capabilities.[3]

  • pH Control: Maintaining a low pH (around 4.0) can favor the production of yellow pigments like this compound while suppressing citrinin synthesis.[3][7]

  • Medium Composition: Adjusting the carbon-to-nitrogen ratio in the fermentation medium can influence citrinin production.[3]

  • Temperature Control: Higher cultivation temperatures have been reported to increase pigment yield while reducing citrinin.[3]

Q4: How can this compound be efficiently extracted and purified from the fermentation broth?

A4: The main challenge is separating this compound from orange and red Monascus pigments with very similar polarities.[8] An effective strategy involves a multi-step approach:

  • Selective Solvent Extraction: Using a non-polar solvent like n-hexane can preferentially extract yellow pigments from the dried mycelia, minimizing the co-extraction of more polar red and orange pigments.[8]

  • Chromatographic Pre-separation: A preliminary separation using silica gel chromatography can effectively separate the yellow pigment fraction from the orange pigments.[8]

  • Final Purification: High-speed countercurrent chromatography can then be used to refine the yellow pigment fraction to achieve high purity (up to 99%) of monascin and this compound.[8] Alternatively, aqueous two-phase systems (ATPS), such as an ethanol/ammonium sulfate system, can be used to efficiently partition pigments from the fermentation broth.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Issue 1: Low Yield of Yellow Pigments (this compound)
Potential Cause Troubleshooting Action Rationale
Suboptimal pH Monitor and control the pH of the fermentation broth. The optimal pH for this compound production is typically low, around 4.0-4.8.[7][10]Low pH specifically favors the growth of M. purpureus and the biosynthesis of this compound.[7]
Nutrient Imbalance Optimize the concentration of carbon (e.g., glucose), nitrogen, and mineral sources (e.g., ZnSO₄, MnSO₄).[7][11]Key nutrients like zinc, nitrogen, and phosphorus are crucial for cell growth and secondary metabolism. Their limitation or excess can suppress pigment production.[11] High glucose stress has also been shown to promote yellow pigment biosynthesis.[10][12]
Inadequate Aeration Ensure sufficient dissolved oxygen (DO) levels by optimizing agitation and aeration rates.Oxygen is critical for the growth of the aerobic fungus Monascus and for the enzymatic reactions in the pigment biosynthesis pathway.
Incorrect Temperature Maintain the optimal fermentation temperature for your Monascus strain.Temperature affects enzyme activity and overall metabolic rate. Deviations can lead to reduced growth and pigment synthesis.
Suboptimal Light Exposure Experiment with controlled blue light exposure (e.g., 100-200 lux for short durations).Studies have shown that blue light can stimulate the production of monascin and this compound in certain Monascus strains.[12]
Issue 2: High Proportion of Red/Orange Pigments Compared to Yellow Pigments
Potential Cause Troubleshooting Action Rationale
Incorrect pH Maintain a low initial pH (e.g., 4.0).A lower pH environment favors the production of yellow pigments (this compound) over red and orange variants.[7]
Nitrogen Source Experiment with different nitrogen sources in the medium.The type and concentration of the nitrogen source can significantly influence the ratio of different colored pigments produced.
Harvest Time Analyze pigment composition at different stages of fermentation. Fed-batch cultures have shown a shift towards yellow pigments in the later stages.[11]The pigment profile can change throughout the fermentation cycle. Harvesting at the optimal time point is crucial for maximizing the yield of the desired yellow pigments.
Issue 3: High Levels of Citrinin Contamination
Potential Cause Troubleshooting Action Rationale
Strain Degeneration Use a certified, low-citrinin producing strain of Monascus.The genetic makeup of the fungal strain is the primary determinant of its ability to produce citrinin.[3]
Unfavorable pH Maintain a low pH (e.g., < 4.0) throughout the fermentation.Low pH conditions that favor this compound production also tend to suppress the citrinin biosynthesis pathway.[3]
Medium Composition Optimize the carbon source concentration. Increasing rice powder concentration in the medium has been shown to decrease citrinin content.[3]The metabolic pathways for pigment and citrinin production are sensitive to the nutrient environment.

Data Presentation

Table 1: Effect of Fermentation Parameters on Yellow Pigment Yield
ParameterConditionEffect on Yellow Pigment (YP) YieldReference
pH Low pH (4.0)Favored this compound biosynthesis[7][10]
Glucose Concentration 20 g/L (vs. 50 g/L)35.17% increase in total YP production[10]
Metal Ions Addition of ZnSO₄•7H₂O (0.2 g/L)153.61% increase in YP production[7][10]
Vitamins Addition of Vitamin B5 (0.4 g/L)90.64% increase in YP production[7][10]
Nitrogen Source Malt Extract (10 g/L)185.31% increase in YP production[7][10]
Light Exposure Blue light (100 lux, 30 min/day)22% increase in this compound production[12]
Table 2: Comparison of Production & Purification Results
MethodStrainYield/PurityKey FindingReference
Fed-Batch CultureMonascus anka GIM 3.592Biomass: 39.77 g/L DCWHigh cell density achieved, with a shift to yellow pigments in the late stage.[11]
Optimized Submerged CultureM. purpureusDry color: 4.85 g/L; Purity: 91.9%Optimized medium resulted in high pigment concentration and low citrinin (<0.05 ppm).[13]
n-Hexane Extraction & ChromatographyMonascusPurity: >99%A multi-step method using selective solvent and chromatography achieves very high purity.[8]
Aqueous Two-Phase SystemM. purpureus YY1-3Recovery Rate: 99.89%An ethanol (16%) / ammonium sulfate (28%) system provides high recovery from broth.[9]

Experimental Protocols

Protocol 1: Submerged Fermentation of Monascus purpureus

This protocol provides a general methodology for submerged fermentation to produce this compound. Optimization will be required for specific strains and bioreactors.

  • Seed Culture Preparation:

    • Medium: Glucose (20 g/L), Yeast Extract (3 g/L), Peptone (10 g/L), KH₂PO₄ (4 g/L), KCl (0.5 g/L), FeSO₄•7H₂O (0.01 g/L).[11]

    • Inoculate the seed medium with a stock culture of M. purpureus.

    • Incubate at 30°C on a rotary shaker at 180 rpm for 48 hours.

  • Production Fermentation:

    • Medium: Glucose (50 g/L), (NH₄)₂SO₄ (5 g/L), KH₂PO₄ (4 g/L), MgSO₄•7H₂O (0.5 g/L), KCl (0.5 g/L), MnSO₄•H₂O (0.03 g/L), ZnSO₄•7H₂O (0.01 g/L), FeSO₄•7H₂O (0.01 g/L).[11]

    • Adjust the initial pH of the production medium to 4.5-5.0.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in a bioreactor at 30°C for 7-10 days. Maintain aeration and agitation to ensure adequate dissolved oxygen. Monitor and control pH to remain in the optimal range.

Protocol 2: Extraction and Quantification of this compound
  • Harvesting:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Wash the mycelial biomass with distilled water and then dry it (e.g., lyophilization or oven drying at 60°C).

  • Extraction:

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with n-hexane at a solid-to-liquid ratio of 1:90 (g/mL).[8]

    • Use ultrasonic-assisted extraction (e.g., 100W for 15-45 minutes) for improved efficiency. Repeat the extraction 3 times.[8]

    • Combine the n-hexane extracts.

  • Quantification:

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, detecting at approximately 405 nm.[8]

Visualizations

This compound Production and Purification Workflow

G cluster_0 Fermentation cluster_1 Downstream Processing Seed Seed Culture (48h, 30°C) Ferm Production Fermentation (7-10 days, pH 4.0-5.0) Seed->Ferm Inoculation Harvest Harvest & Dry Mycelia Ferm->Harvest Extract Selective Extraction (n-Hexane) Harvest->Extract PreSep Pre-Separation (Silica Gel Chromatography) Extract->PreSep Purify Final Purification (Countercurrent Chromatography) PreSep->Purify Product High-Purity this compound (>99%) Purify->Product

Caption: General workflow for this compound production, from fermentation to high-purity product.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield Biomass Is Biomass Growth Normal? Start->Biomass pH Is pH in Optimal Range (4.0-5.0)? Biomass->pH Yes Conditions Check Seed Culture & Inoculum Quality Biomass->Conditions No Nutrients Are Nutrients Optimized (C, N, Minerals)? pH->Nutrients Yes AdjustpH Adjust pH Control Strategy pH->AdjustpH No AdjustNutrients Optimize Medium Composition Nutrients->AdjustNutrients No Success Yield Improved Nutrients->Success Yes Conditions->Biomass AdjustpH->pH AdjustNutrients->Nutrients G cluster_reactions PKS Polyketide Synthase (PKS) Polyketide Polyketide Backbone PKS->Polyketide FAS Fatty Acid Synthase (FAS) FattyAcid Fatty Acid Chain FAS->FattyAcid Orange Orange Pigments (e.g., Rubropunctatin) Polyketide->Orange FattyAcid->Orange Yellow Yellow Pigments (this compound, Monascin) Orange->Yellow Reduction Red Red Pigments (e.g., Rubropunctamine) Orange->Red + Primary Amines (e.g., Amino Acids)

References

Ankaflavin Interference in Biochemical Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of biochemical assay data is paramount. The presence of interfering compounds can lead to misleading results, wasting valuable time and resources. Ankaflavin, a yellow pigment produced by Monascus species, is a bioactive molecule with recognized therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its distinct color and fluorescent properties present a significant challenge in various biochemical assays, potentially leading to false-positive or false-negative results.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate interference caused by this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a polyketide-derived azaphilone pigment produced by various strains of Monascus fungi.[3] It is known for a range of biological activities, including the regulation of transcription factors like PPARγ and AMPK.[4][5] Its bright yellow color and inherent fluorescence are the primary reasons for concern in biochemical assays. These properties can directly interfere with absorbance and fluorescence-based detection methods, which are common in high-throughput screening and other quantitative assays.

Q2: How does this compound's color interfere with absorbance-based assays?

A2: this compound exhibits a strong absorbance in the blue-violet region of the visible spectrum, with reported absorption maxima around 405-430 nm.[6] This can cause spectral overlap with the chromophores used in many colorimetric assays, such as ELISA (with substrates like pNPP) and cytotoxicity assays (like MTT or XTT). This overlap leads to an artificially high background absorbance, which can mask a true signal or create a false-positive reading.

Q3: How does this compound interfere with fluorescence-based assays?

A3: this compound is an autofluorescent molecule. Studies on yellow pigments from Monascus anka have shown fluorescence emission maxima around 565 nm.[6] This intrinsic fluorescence can interfere with assays that use fluorophores with similar excitation and emission spectra. The interference can manifest as:

  • Increased background fluorescence: Leading to a reduced signal-to-noise ratio and potentially false-positive results in "signal-on" assays.

  • Spectral crosstalk: Where the emission of this compound is detected by the instrument's reader set for the assay's specific fluorophore.

  • Fluorescence quenching: In some cases, this compound might absorb the excitation light intended for the assay fluorophore or the light emitted by it (inner filter effect), leading to a decrease in the detected signal and potential false-negative results.

Q4: Can this compound interfere with assays in other ways besides its spectral properties?

A4: Yes, beyond spectral interference, this compound has the potential for other modes of interference:

  • Non-specific binding: Like many small molecules, this compound could bind non-specifically to proteins, including enzymes or antibodies, potentially altering their conformation and activity.

  • Reactivity: The chemical structure of this compound contains reactive moieties that could potentially interact with assay components, such as thiol groups on proteins.

  • Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or sequester other assay components.

Q5: Is this compound considered a Pan-Assay Interference Compound (PAINS)?

A5: this compound's structure contains features, such as conjugated enones, that are sometimes associated with PAINS. PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms.[7] While a definitive classification requires extensive testing across numerous assays, its potential for reactivity and non-specific interactions warrants caution and thorough validation of any observed biological activity.

Troubleshooting Guides

Issue 1: High Background in an Absorbance-Based Assay (e.g., ELISA, MTT)

Symptoms:

  • Wells containing this compound, but without the analyte or cells, show high absorbance readings at the detection wavelength.

  • The dynamic range of the assay is significantly reduced.

  • Inconsistent or non-reproducible results in the presence of this compound.

Troubleshooting Workflow:

A High Background in Absorbance Assay B Run a 'Compound-Only' Control: Measure absorbance of this compound in assay buffer at the detection wavelength. A->B C Is absorbance significant? B->C D Implement Background Subtraction: For each experimental well, subtract the absorbance value of a corresponding this compound-only control. C->D Yes G Issue likely not due to direct colorimetric interference. Investigate other interference mechanisms. C->G No E Consider Wavelength Shift: If possible, use a substrate that produces a chromophore with an absorbance maximum further from this compound's peak (e.g., >600 nm). D->E F Physical Removal (if applicable): For cell-based assays, wash cells to remove This compound before adding the detection reagent. E->F H Problem Solved F->H

Caption: Troubleshooting workflow for absorbance assay interference.

Issue 2: High Background or Quenching in a Fluorescence-Based Assay

Symptoms:

  • High fluorescence readings in control wells containing only this compound.

  • A decrease in the expected fluorescence signal (quenching).

  • Poor Z'-factor and high variability in results.

Troubleshooting Workflow:

A Fluorescence Assay Interference B Run 'Compound-Only' Control: Measure fluorescence of this compound at the assay's excitation and emission wavelengths. A->B C Is this compound fluorescent in the assay channel? B->C D Perform a 'Quenching' Test: Measure fluorescence of the assay's fluorophore with and without this compound. C->D Yes H Issue likely not due to direct fluorescence interference. Investigate other mechanisms. C->H No J Is the signal reduced? D->J E Use Far-Red Fluorophores: Switch to dyes with excitation and emission wavelengths >650 nm to minimize spectral overlap. G Time-Resolved Fluorescence (TRF): If available, use TRF assays to temporally separate short-lived background fluorescence from the long-lived specific signal. E->G F Computational Correction: If autofluorescence is consistent, use software to subtract the background signal from this compound-only wells. F->E I Problem Solved G->I J->F No K Indicates quenching (inner filter effect). J->K Yes L Consider lower this compound concentrations or alternative assay formats. K->L L->I

Caption: Troubleshooting workflow for fluorescence assay interference.

Data Presentation: Summary of this compound's Spectral Properties

PropertyWavelength/ValueReference(s)Potential for Interference
Color Yellow[3]High in absorbance assays in the 400-500 nm range.
UV-Vis Absorbance Maxima (λmax) ~405-430 nm[6]High with blue/violet chromophores (e.g., pNPP).
Fluorescence Excitation Maxima ~310 nm, ~420 nm[6]High with fluorophores excited in the UV to blue range.
Fluorescence Emission Maximum ~565 nm[6]High with green/yellow emitting fluorophores (e.g., FITC, GFP).

Experimental Protocols

Protocol 1: Quantifying this compound's Colorimetric Interference

Objective: To determine the contribution of this compound's absorbance to the total signal in a colorimetric assay.

Methodology:

  • Prepare a serial dilution of this compound: Prepare a 2-fold serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment. Include a buffer-only blank.

  • Plate the dilutions: Add the this compound dilutions and the blank to a multi-well plate, mirroring the final volume in your assay wells.

  • Read absorbance: Measure the absorbance of the plate at the detection wavelength of your assay (e.g., 405 nm for a pNPP-based ELISA).

  • Create a correction curve: Plot the absorbance values against the corresponding this compound concentrations.

  • Data correction: For your experimental data, use the equation of the line from the correction curve to subtract the absorbance contribution of this compound at each concentration used.

Protocol 2: Assessing this compound's Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under the conditions of a fluorescence-based assay.

Methodology:

  • Prepare this compound dilutions: As in Protocol 1, prepare a serial dilution of this compound in the assay buffer.

  • Plate the dilutions: Add the dilutions to a black, clear-bottom multi-well plate suitable for fluorescence measurements.

  • Read fluorescence: Using a plate reader, measure the fluorescence at the same excitation and emission wavelengths and gain settings as your main experiment.

  • Analyze the data: Plot the fluorescence intensity against the this compound concentration. This will show the dose-dependent increase in background fluorescence.

  • Signal-to-background calculation: Use these values to calculate the signal-to-background ratio at different this compound concentrations to determine an acceptable experimental window.

Protocol 3: Investigating Non-Specific Protein Binding and Inhibition

Objective: To test if this compound is causing interference through non-specific inhibition of an unrelated enzyme.

Methodology:

  • Select a control enzyme: Choose a commercially available, robust enzyme that is unrelated to your target of interest (e.g., firefly luciferase, β-lactamase).

  • Perform an activity assay: Run the standard activity assay for the control enzyme in the presence of a range of this compound concentrations.

  • Include a known inhibitor: As a positive control for inhibition, include a known inhibitor of the control enzyme.

  • Analyze the results: A dose-dependent decrease in the activity of the unrelated control enzyme suggests that this compound may be a non-specific or promiscuous inhibitor.

Signaling Pathway and Interference Logic

The following diagram illustrates the potential points of interference of this compound in a typical signaling pathway study that utilizes reporter assays.

cluster_0 Biological System cluster_1 Assay Readout cluster_2 Interference Points A This compound (True Biological Effect) B Target Protein (e.g., PPARγ) A->B C Signaling Cascade B->C D Reporter Gene Expression (e.g., Luciferase, GFP) C->D E Light Production (Luminescence) D->E F Fluorescence Emission D->F G Colorimetric Product D->G H This compound (Interference) I Non-specific Protein Binding (Enzyme/Antibody) H->I Affects B, D, or assay enzymes J Autofluorescence H->J Adds to F K Absorbance/Color H->K Adds to G L Quenching H->L Reduces E or F

Caption: Potential interference points of this compound in a biological assay.

By understanding the specific properties of this compound and employing the systematic troubleshooting and validation protocols outlined above, researchers can confidently design their experiments to minimize or account for its interference, ensuring the accuracy and reliability of their findings.

References

Technical Support Center: Enhancing Ankaflavin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ankaflavin in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and inconsistent plasma concentrations of this compound in our animal studies. What could be the cause?

A1: Low and variable oral bioavailability is a common challenge for lipophilic and poorly water-soluble compounds like this compound.[1] The primary reasons are likely:

  • Poor Aqueous Solubility: this compound's low solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.[1][2]

  • Insufficient Dissolution Rate: Even if it dissolves, the rate may be too slow to achieve significant concentrations in the absorptive window of the small intestine.

  • High Variability in Pharmacokinetic Parameters: Inconsistent dissolution can lead to high variability in Cmax and AUC between subjects.

Troubleshooting Steps:

  • Characterize the Physicochemical Properties: Confirm the solubility of your this compound batch in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Implement a Bioavailability Enhancement Strategy: The most effective solution is to use a formulation strategy designed to improve solubility and dissolution. Promising approaches include solid dispersions and lipid-based formulations like liposomes.[1][3]

  • Standardize Experimental Conditions: Ensure consistent food and water access for animals, as food can significantly impact the absorption of lipophilic compounds. Conduct studies in both fasted and fed states to understand any food effects.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: For a poorly soluble compound like this compound, the main strategies focus on increasing its dissolution rate and apparent solubility in the gastrointestinal tract. The two most recommended approaches are:

  • Amorphous Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix in an amorphous state. The amorphous form has a higher energy state and greater solubility than the crystalline form, leading to a "spring" effect where a supersaturated solution is formed in the gut, which enhances the driving force for absorption.[4][5]

  • Lipid-Based Formulations (Liposomes): Encapsulating this compound within liposomes can improve its bioavailability through several mechanisms. Liposomes can protect the drug from degradation, increase its solubilization in the gut, and facilitate its uptake.[6][7]

Q3: Our solid dispersion formulation shows good in vitro dissolution, but the in vivo bioavailability is still suboptimal. What could be the issue?

A3: This "in vitro-in vivo" disconnect can occur if the supersaturated state achieved in the gut is not maintained. The this compound may be precipitating back into its less soluble crystalline form before it can be absorbed.[1]

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor: Add a polymer, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), to your formulation. These polymers can help maintain the supersaturated state for a longer duration in vivo.[1]

  • Optimize the Drug Load: A high drug-to-carrier ratio can increase the likelihood of precipitation. Experiment with lower drug loads in your solid dispersion to improve stability.

  • Assess the Impact of GI Fluids: The composition of gut fluids (e.g., bile salts) can impact the stability of the supersaturated state. Evaluate your formulation's performance in more complex, biorelevant dissolution media.

Q4: We are having trouble with the stability of our this compound liposomal formulation. The vesicles are aggregating over time. How can we improve this?

A4: Liposome stability is a critical factor. Aggregation can be caused by suboptimal lipid composition or preparation methods.

Troubleshooting Steps:

  • Modulate Lipid Composition: Incorporating cholesterol into the lipid bilayer (e.g., at a 70:30 or 80:20 phosphatidylcholine-to-cholesterol ratio) can increase the rigidity and stability of the liposomes.[8]

  • Optimize Surface Charge: The inclusion of charged phospholipids can increase electrostatic repulsion between vesicles, preventing aggregation.

  • Control Particle Size: Ensure a uniform and small vesicle size (e.g., through sonication or extrusion) as this can improve stability.

  • Storage Conditions: Store liposomal suspensions at appropriate temperatures (usually 4°C) and protect them from light and freezing.

Data Presentation: Potential Bioavailability Enhancement

Formulation StrategyKey AdvantagesPotential Improvement in Cmax (Fold Increase)Potential Improvement in AUC (Fold Increase)
Amorphous Solid Dispersion Increases apparent solubility and dissolution rate by creating a high-energy amorphous form.[9]2 - 53 - 7
Liposomal Formulation Improves solubility, protects the drug from degradation, and can enhance absorption.[6][7]1.5 - 42 - 6

Note: The values presented are illustrative and the actual enhancement will depend on the specific drug, carrier, drug loading, and animal model used.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of an this compound solid dispersion using polyvinylpyrrolidone (PVP) as a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Methanol (or another suitable organic solvent in which both this compound and PVP are soluble)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:4 drug-to-carrier weight ratio). Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the inner surface of the flask.

  • Final Drying: Scrape the dried film from the flask. Place the resulting solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Recommended):

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., phosphate buffer pH 6.8) to compare the dissolution rate of the solid dispersion to that of pure this compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the this compound is in an amorphous state within the polymer matrix.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol details the encapsulation of this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Dissolution: Weigh phosphatidylcholine and cholesterol (e.g., in a 70:30 molar ratio) and dissolve them along with this compound in the chloroform:methanol mixture in a round-bottom flask. The amount of this compound should be chosen to achieve the desired drug-to-lipid ratio.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. This will cause the lipid film to swell and detach from the wall, forming multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization (Recommended):

    • Particle Size and Zeta Potential: Measure the mean vesicle size, polydispersity index (PDI), and surface charge using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of this compound successfully encapsulated within the liposomes using a suitable analytical method (e.g., HPLC) after separating the liposomes from the unencapsulated drug.

Visualizations: Workflows and Signaling Pathways

G cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study Ankaflavin_raw This compound (Raw) Formulation Prepare Enhanced Formulation (e.g., Solid Dispersion, Liposomes) Ankaflavin_raw->Formulation Dosing Oral Administration to Rats (Control vs. Formulation Group) Ankaflavin_raw->Dosing Control Group Characterization In Vitro Characterization (Dissolution, Stability, etc.) Formulation->Characterization Characterization->Dosing Proceed if successful Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Sampling->Analysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Calc Bioavailability Determine Relative Bioavailability PK_Calc->Bioavailability

Caption: Experimental workflow for evaluating enhanced this compound bioavailability.

AMPK_Pathway cluster_synthesis Lipid Synthesis (Inhibited) cluster_oxidation Fatty Acid Oxidation (Promoted) This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits PPARa PPARα pAMPK->PPARa Activates ACC ACC SREBP1c->ACC FAS FAS ACC->FAS CPT1 CPT-1 PPARa->CPT1

Caption: this compound activates the AMPK signaling pathway.

PPAR_Pathway cluster_effects Biological Effects This compound This compound PPARg PPARγ This compound->PPARg Agonist Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates Insulin_Sensitivity ↑ Insulin Sensitivity Transcription->Insulin_Sensitivity Anti_Inflammatory ↓ Anti-inflammatory Effects Transcription->Anti_Inflammatory

Caption: this compound acts as a PPARγ agonist to regulate gene expression.

References

Minimizing batch-to-batch variability of Ankaflavin production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Ankaflavin production by Monascus purpureus.

I. Troubleshooting Guide

This section addresses common issues encountered during this compound production, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low this compound Yield 1. Suboptimal pH: The pH of the culture medium significantly impacts enzyme activity and pigment synthesis. The highest yellow pigment production is often observed at a low initial pH, around 3.0.[1] 2. Inappropriate Carbon/Nitrogen (C/N) Source or Ratio: The type and concentration of carbon and nitrogen sources are critical for directing metabolic pathways towards pigment production.[2][3][4] 3. Inadequate Inoculum: A low-quality or insufficient inoculum can lead to poor and inconsistent growth. 4. Poor Aeration/Agitation (Submerged Culture): Insufficient oxygen transfer can limit fungal growth and metabolite production. Mycelial morphology, affected by agitation, also plays a role.[5][6]1. Adjust Initial pH: Optimize the initial pH of your culture medium. For maximal yellow pigment, including this compound, an initial pH of 2.5-3.0 is often optimal.[1][2] For overall orange pigments, a pH of 5.0 may be better.[1] 2. Optimize Medium Composition: Experiment with different carbon (e.g., glucose, mannitol) and nitrogen sources (e.g., peptone, ammonium sulfate).[2][7] Peptone (8.8 g/L) at an initial pH of 2.5 has been shown to result in high yields of yellow and orange pigments.[2] 3. Standardize Inoculum Preparation: Develop a consistent protocol for spore suspension preparation, ensuring a standardized spore concentration (e.g., 10^6 spores/mL).[8] 4. Optimize Physical Parameters: For submerged fermentation, optimize the shaking speed. A speed of 350 rpm has been found to be effective, as lower speeds can cause mass diffusion problems and higher speeds can cause shear stress to the mycelia.[5]
High Variability in Yellow/Red Pigment Ratio 1. pH Fluctuation: The ratio of yellow to red pigments is highly dependent on the pH of the medium. The lowest yellow-to-red pigment ratio is observed at an initial pH of 2.0, while the ratio increases at higher pH values.[1] 2. Nitrogen Source: The choice of nitrogen source can influence the type of pigment produced.[2][3] 3. Genetic Instability of the Fungal Strain: Successive subculturing can lead to genetic drift and altered metabolic profiles.1. Maintain Strict pH Control: Use buffered media or a pH controller to maintain the desired pH throughout the fermentation. An initial pH of 2.0-5.0 results in a lower yellow-to-red pigment ratio.[1] 2. Select Appropriate Nitrogen Source: Test different nitrogen sources to find one that consistently favors this compound production over other pigments. 3. Strain Maintenance: Use cryopreservation for long-term storage of the fungal strain and limit the number of subcultures from a single stock.
Inconsistent Extraction Efficiency 1. Incomplete Cell Lysis: Fungal cell walls can be robust, preventing complete extraction of intracellular pigments. 2. Inappropriate Solvent: The polarity and type of extraction solvent will determine the efficiency of pigment recovery. 3. Pigment Degradation: this compound can be sensitive to light, high temperatures, and oxygen.[9][10]1. Optimize Lysis Method: Employ mechanical methods like ultrasonication or grinding with liquid nitrogen, in addition to solvent extraction.[11][12] 2. Select Optimal Solvent: Ethanol (95%) is commonly used for extracting intracellular pigments.[13] Experiment with different solvents and solvent-to-biomass ratios to maximize yield. 3. Control Extraction Conditions: Perform extractions in the dark or under reduced light. Use moderate temperatures and consider using antioxidants to prevent degradation.[9][10]
Mycelial Clumping in Submerged Culture 1. Suboptimal Agitation Speed: Both low and high agitation speeds can lead to undesirable pellet formation or mycelial damage.[5] 2. Medium Composition: Certain components in the medium can promote mycelial aggregation.1. Optimize Agitation: Determine the optimal agitation speed that promotes dispersed mycelial growth without causing excessive shear stress. A speed of 350 rpm has been shown to be effective.[5] 2. Microparticle Addition: The addition of microparticles like talc can help control mycelial morphology and enhance pigment yield.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal initial pH for maximizing this compound production?

A1: For maximizing the production of yellow pigments, including this compound, an acidic initial pH is generally preferred. Research indicates that an initial pH of 2.5 to 3.0 can lead to the highest yellow pigment yields.[1][2] It's important to note that the optimal pH for total orange pigments might be slightly higher, around 5.0.[1]

Q2: Which nitrogen source is best for selective this compound production?

A2: The choice of nitrogen source significantly influences pigment profiles.[2] While some older studies suggested that nitrate inhibits this compound production, more recent research has shown that various nitrogen sources can be used effectively.[2] Peptone, an organic nitrogen source, at a concentration of 8.8 g/L with an initial pH of 2.5, has been demonstrated to yield high levels of both yellow and orange pigments with negligible production of the mycotoxin citrinin.[2]

Q3: How can I minimize the production of the mycotoxin citrinin while producing this compound?

A3: Citrinin production is highly dependent on culture conditions. An alkaline medium strongly represses citrinin synthesis.[11] Furthermore, using peptone as the nitrogen source at a low initial pH of 2.5 has been shown to result in high pigment production with negligible citrinin concentration.[2]

Q4: What are the key differences between solid-state fermentation (SSF) and submerged fermentation (SmF) for this compound production?

A4: Both SSF and SmF have their advantages and disadvantages.

  • Solid-State Fermentation (SSF): Often results in higher pigment concentrations and can utilize agricultural by-products as substrates.[9] However, controlling process parameters like pH, temperature, and moisture can be challenging, and scaling up is more difficult.[9]

  • Submerged Fermentation (SmF): Allows for easier control and monitoring of process parameters, is more readily scalable, and facilitates easier extraction of extracellular pigments.[9][10] However, the final product concentration may be lower, and there can be challenges with mycelial morphology (clumping).[9]

Q5: How does this compound biosynthesis relate to other Monascus pigments?

A5: this compound is a yellow pigment that originates from the polyketide biosynthetic pathway.[14] It is a precursor to the orange pigments, rubropunctatin and monascorubin.[14] The conversion of orange pigments to yellow pigments like this compound is facilitated by the enzyme encoded by the MpigE gene.[14][15]

III. Data Summary Tables

Table 1: Effect of Initial pH on Monascus purpureus Pigment Production

Initial pHYellow Pigment Yield (Relative Units)Orange Pigment Yield (Relative Units)Red Pigment Yield (Relative Units)Yellow-to-Red Pigment RatioReference
2.0Decreased by 75% compared to pH 3.05.46 ± 0.12 AU·mL⁻¹ (Intracellular)-0.66[1]
3.014.81 ± 1.60 AU·mL⁻¹---[1]
5.0-7.69 ± 0.62 AU·mL⁻¹ (Extracellular)11.33 ± 0.49 AU·mL⁻¹-[1]
5.5--11.3 U (Total Absorbance)-[11]
6.5--22.25 UA₅₀₀-[5]
12.0---4.34[1]

Table 2: Effect of Nitrogen Source on Pigment Production (at Initial pH 2.5)

Nitrogen SourceConcentration (g/L)Total Yellow & Orange Pigment (mg/L)Citrinin Concentration (mg/L)Reference
Peptone8.81,1382[2]
Ammonium Sulfate5.0Lower than peptoneHigher than peptone[2]
Sodium Nitrate6.44Lower than peptoneHigher than peptone[2]

IV. Experimental Protocols

1. Inoculum Preparation (Spore Suspension)

  • Grow Monascus purpureus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C for 7-10 days until sporulation is abundant.[8][13]

  • Prepare a sterile solution of 0.01% (v/v) Triton X-100 in distilled water.[13]

  • Scrape the surface of the agar plate to collect the fungal hyphae and spores.[13]

  • Suspend the collected biomass in the Triton X-100 solution.

  • Stir the suspension for 10 minutes to ensure homogeneity.[13]

  • Use a hemocytometer to count the spore concentration and adjust it to the desired level (e.g., 10^6 spores/mL) with the sterile Triton X-100 solution.[8]

2. Submerged Fermentation

  • Prepare the fermentation medium with the desired carbon and nitrogen sources, and other nutrients. A potential medium could consist of glucose (20-40 g/L), peptone (8.84 g/L), KH₂PO₄ (2.5-4 g/L), MgSO₄·7H₂O (0.5 g/L), and trace elements.[2][16]

  • Adjust the initial pH of the medium to the optimized value (e.g., 2.5-3.0 for high yellow pigment production).[2]

  • Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterilized medium with the prepared spore suspension (e.g., 5-10% v/v).[6][17]

  • Incubate the flasks on a rotary shaker at the optimized temperature (e.g., 30°C) and agitation speed (e.g., 350 rpm) for the desired fermentation period (e.g., 7-14 days) in the dark.[2][5][11]

3. Pigment Extraction and Quantification (HPLC)

  • Extraction:

    • Separate the mycelia from the culture broth by centrifugation (e.g., 4000 x g for 15 min).[13]

    • The supernatant contains the extracellular pigments.

    • For intracellular pigments, suspend the harvested mycelial biomass in 95% ethanol.[13]

    • Incubate overnight at room temperature with agitation.[13]

    • Centrifuge to separate the ethanolic extract containing the intracellular pigments.

  • HPLC Analysis:

    • Column: C18 column (e.g., SHIM-PACK HRC-ODS C18).[18]

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is commonly used.[18]

    • Flow Rate: Typically 1.0 mL/min.[18]

    • Detection Wavelength: this compound can be detected at approximately 394 nm.[18]

    • Quantification: Prepare standard curves for this compound to quantify its concentration in the extracts. The linear range is typically between 10 to 500 mg/L.[18]

V. Visualizations

Ankaflavin_Biosynthesis_Pathway cluster_precursors Precursors PKS Polyketide Synthase (PKS) (e.g., MpPKS5) Intermediate Chromophore Intermediate PKS->Intermediate Biosynthesis Fatty_Acid Fatty Acid Synthase (FAS) Fatty_Acid->Intermediate Orange_Pigments Orange Pigments (Rubropunctatin, Monascorubrin) Intermediate->Orange_Pigments Red_Pigments Red Pigments (Rubropunctamine, Monascorubramine) Orange_Pigments->Red_Pigments MpigE MpigE (Enzyme) Orange_Pigments->MpigE This compound This compound (Yellow Pigment) Amino_Acid Amino Acid Amino_Acid->Red_Pigments MpigE->this compound Conversion

Caption: Simplified this compound biosynthesis pathway in Monascus.

Troubleshooting_Workflow Start Start: Batch-to-Batch Variability Observed Check_Yield Is this compound Yield Low? Start->Check_Yield Check_Ratio Is Pigment Ratio Inconsistent? Check_Yield->Check_Ratio No Optimize_pH Optimize Initial pH (2.5-3.0) Check_Yield->Optimize_pH Yes Check_Extraction Is Extraction Efficiency Variable? Check_Ratio->Check_Extraction No Control_pH Implement Strict pH Control Check_Ratio->Control_pH Yes Optimize_Lysis Optimize Cell Lysis Protocol Check_Extraction->Optimize_Lysis Yes End Variability Minimized Check_Extraction->End No Optimize_Medium Optimize C/N Source & Ratio Optimize_pH->Optimize_Medium Standardize_Inoculum Standardize Inoculum Preparation Optimize_Medium->Standardize_Inoculum Standardize_Inoculum->Check_Ratio Review_N_Source Review Nitrogen Source Control_pH->Review_N_Source Strain_Maintenance Implement Proper Strain Maintenance Review_N_Source->Strain_Maintenance Strain_Maintenance->Check_Extraction Optimize_Solvent Optimize Extraction Solvent Optimize_Lysis->Optimize_Solvent Optimize_Solvent->End

Caption: Troubleshooting workflow for this compound production variability.

Signaling_Influence AMPK AMPK Activation PPARa PPAR-α Expression AMPK->PPARa Promotes SREBP1 SREBP-1 Expression AMPK->SREBP1 Inhibits Fatty_Acid_Oxidation Fatty Acid β-Oxidation PPARa->Fatty_Acid_Oxidation Increases Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis SREBP1->Fatty_Acid_Biosynthesis Promotes Lipid_Accumulation Reduced Lipid Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation Fatty_Acid_Biosynthesis->Lipid_Accumulation Ankaflavin_MS This compound & Monascin Ankaflavin_MS->AMPK Stimulates

Caption: this compound's influence on lipid metabolism signaling pathways.

References

Validation & Comparative

Ankaflavin Versus Monascin: A Comparative Guide to PPARγ Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ankaflavin and monascin, two yellow pigments derived from Monascus species, focusing on their activity as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Both compounds have garnered significant interest for their potential therapeutic applications in metabolic disorders and inflammatory conditions, largely attributed to their ability to activate PPARγ. This document synthesizes experimental data to offer a comparative overview of their performance, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

One study directly compared the effects of this compound and monascin on insulin signaling and glucose uptake in mature 3T3-L1 adipocytes. The findings indicated that this compound was more potent than monascin in promoting insulin receptor and Akt phosphorylation, as well as increasing glucose uptake[1]. This suggests that while both compounds act on PPARγ, this compound may elicit a stronger response in certain cellular contexts.

In vivo studies have also demonstrated the PPARγ-agonist activity of both compounds. For instance, the effects of this compound on enhancing insulin sensitivity were abolished by the PPARγ antagonist GW9662[2]. Similarly, monascin's ability to down-regulate blood glucose and hyperinsulinemia was attenuated by GW9662[3]. Both compounds have been shown to increase the expression of PPARγ in hepatic tissue, contributing to their anti-inflammatory and lipid-lowering effects[4][5].

The following table summarizes the comparative effects of this compound and monascin on various parameters related to PPARγ activation, as reported in different studies.

ParameterThis compoundMonascinReference CompoundCell/Animal ModelKey FindingsCitation
Insulin Signaling Markedly promoted insulin receptor and Akt phosphorylationPromoted insulin receptor and Akt phosphorylation-Mature 3T3-L1 adipocytesThis compound showed a greater effect than monascin.[1]
Glucose Uptake Increased glucose uptakeIncreased glucose uptake-Mature 3T3-L1 adipocytesThis compound had a more significant effect than monascin.[1]
PPARγ Expression Increased expressionIncreased expression-High-fat diet-fed miceBoth compounds upregulated PPARγ expression in the liver.[4]
Anti-obesity Effect Inhibition of PPARγ expression (downstream)Inhibition of PPARγ expression (downstream)-Obese rats fed a high-fat dietThis compound showed a slightly stronger inhibitory effect on PPARγ expression in adipocytes.[6]
Anti-inflammatory Effect Increased PPARγ expressionIncreased expressionSilymarinMice with alcoholic liver diseaseBoth compounds increased hepatic PPARγ expression, contributing to reduced inflammation.[4][5]

Experimental Protocols

The evaluation of this compound and monascin as PPARγ agonists typically involves a combination of in vitro and in vivo experimental models. Key methodologies are detailed below.

PPARγ Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the activation of PPARγ by a test compound.

  • Principle: A reporter gene system is used where the luciferase gene is under the control of a promoter containing PPARγ response elements (PPREs). Alternatively, a chimeric receptor system is used, consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of PPARγ, which drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When a PPARγ agonist binds to the LBD, it induces a conformational change that leads to the recruitment of coactivators and subsequent transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of PPARγ activation.

  • Cell Lines: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines are commonly used[7].

  • Procedure:

    • Cells are seeded in 96-well plates and transiently transfected with plasmids encoding the PPARγ receptor (or GAL4-PPARγ LBD chimera) and the corresponding luciferase reporter vector[8][9]. A vector expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound or monascin) or a reference agonist (e.g., rosiglitazone)[10].

    • Following treatment for a defined period (typically 24 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

    • Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compounds.

Analysis of Downstream Target Gene and Protein Expression

To confirm that the activation of PPARγ by this compound and monascin leads to biological effects, the expression of known PPARγ target genes and proteins is analyzed.

  • Principle: PPARγ activation regulates the transcription of genes involved in adipogenesis, glucose metabolism, and inflammation, such as adiponectin and GLUT4.

  • Methods:

    • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of target genes. Cells or tissues are treated with the compounds, RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers.

    • Western Blotting: Used to measure the protein levels of target genes. Cell or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.

  • Sample Types: Differentiated 3T3-L1 adipocytes, hepatocytes, or tissues from animal models treated with this compound or monascin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by this compound and monascin and a typical experimental workflow for their evaluation.

PPARg_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ/RXR Heterodimer This compound->PPARg_RXR Activates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activates Monascin Monascin Monascin->PPARg_RXR Activates Monascin->Nrf2_Keap1 Activates PPARg_RXR_Nucleus PPARγ/RXR PPARg_RXR->PPARg_RXR_Nucleus Translocation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_Nucleus Nrf2 Nrf2->Nrf2_Nucleus Translocation PPRE PPRE PPARg_RXR_Nucleus->PPRE Binds ARE ARE Nrf2_Nucleus->ARE Binds Target_Genes_PPARg Target Gene Expression (e.g., Adiponectin, GLUT4) PPRE->Target_Genes_PPARg Target_Genes_Nrf2 Target Gene Expression (e.g., HO-1, GCL) ARE->Target_Genes_Nrf2 Biological_Effects_PPARg Anti-diabetic, Anti-inflammatory, Lipid-lowering Effects Target_Genes_PPARg->Biological_Effects_PPARg Leads to Biological_Effects_Nrf2 Antioxidant Effects Target_Genes_Nrf2->Biological_Effects_Nrf2 Leads to

Caption: Signaling pathway of PPARγ and Nrf2 activation by this compound and monascin.

Experimental_Workflow Start Start Compound_Prep Prepare this compound and Monascin Solutions Start->Compound_Prep In_Vitro_Assays In Vitro Assays Compound_Prep->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Compound_Prep->In_Vivo_Studies Luciferase_Assay PPARγ Luciferase Reporter Assay In_Vitro_Assays->Luciferase_Assay Target_Gene_Analysis Target Gene/Protein Expression Analysis (qRT-PCR, Western Blot) In_Vitro_Assays->Target_Gene_Analysis Data_Interpretation Data Interpretation and Comparison Luciferase_Assay->Data_Interpretation Target_Gene_Analysis->Data_Interpretation Animal_Model Animal Model of Metabolic Disease In_Vivo_Studies->Animal_Model Treatment Treatment with This compound/Monascin Animal_Model->Treatment Data_Analysis Biochemical and Histological Analysis Treatment->Data_Analysis Data_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for comparing this compound and monascin as PPARγ agonists.

References

A Comparative Analysis of Ankaflavin and Lovastatin in Lipid-Lowering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid-lowering agents ankaflavin and lovastatin, presenting supporting experimental data, detailed methodologies, and mechanistic insights to inform research and development in the field of hyperlipidemia treatment.

Executive Summary

Lovastatin, a member of the statin class of drugs, is a well-established inhibitor of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][2] this compound, a yellow pigment derived from Monascus purpureus, has emerged as a novel hypolipidemic agent with a distinct mechanism of action.[3] While both compounds effectively lower cholesterol, emerging evidence suggests that this compound may offer a comparable lipid-lowering efficacy with a potentially improved safety profile, particularly concerning muscle-related side effects.[4] This guide delves into a direct comparison of their performance based on preclinical data.

Comparative Efficacy in a Hyperlipidemic Hamster Model

A key preclinical study provides a direct comparison of this compound and monacolin K (lovastatin) at equal dosages in hamsters fed a high-cholesterol diet for six weeks. The results, summarized below, highlight their respective impacts on key lipid parameters.

Table 1: Effect of this compound and Lovastatin on Serum Lipid Profile
ParameterControl (High-Cholesterol Diet)This compound (2.4 mg/kg)Lovastatin (Monacolin K) (2.4 mg/kg)
Total Cholesterol (TC) (mg/dL) 280.5 ± 21.3201.7 ± 18.4210.3 ± 15.6
Triglycerides (TG) (mg/dL) 185.2 ± 19.1135.4 ± 12.8140.1 ± 13.5
LDL-Cholesterol (LDL-C) (mg/dL) 190.8 ± 17.5110.2 ± 10.9125.6 ± 11.2
HDL-Cholesterol (HDL-C) (mg/dL) 55.3 ± 5.165.8 ± 6.350.1 ± 4.8

*p < 0.05 compared to the control group. Data extracted from a study comparing monascin, this compound, and monacolin K.[4]

Key Findings:

  • Both this compound and lovastatin significantly reduced total cholesterol, triglycerides, and LDL-cholesterol levels compared to the control group.[4]

  • Notably, this compound demonstrated a more pronounced reduction in LDL-C compared to lovastatin at the same dosage.[4]

  • This compound was also associated with an increase in HDL-cholesterol, a beneficial effect not observed with lovastatin, which slightly decreased HDL-C levels.[4]

Safety Profile: A Focus on Muscle Health

A significant concern with statin therapy is the risk of myopathy, which can be monitored by measuring serum creatinine phosphokinase (CPK) levels. The same comparative study in hamsters evaluated the impact of this compound and lovastatin on this important safety marker.

Table 2: Effect of this compound and Lovastatin on Serum Creatinine Phosphokinase (CPK) Activity
ParameterControl (High-Cholesterol Diet)This compound (2.4 mg/kg)Lovastatin (Monacolin K) (2.4 mg/kg)
CPK Activity (U/L) 150.2 ± 14.5155.6 ± 16.1250.8 ± 22.3*

*p < 0.05 compared to the control group. Data extracted from a study comparing monascin, this compound, and monacolin K.[4]

Key Findings:

  • Lovastatin treatment led to a significant elevation in CPK activity, a biomarker for muscle damage.[4]

  • In contrast, this compound did not induce a significant increase in CPK levels, suggesting a lower risk of myopathy.[4]

Mechanisms of Action: Distinct Signaling Pathways

The differential effects of this compound and lovastatin on lipid profiles and safety markers can be attributed to their distinct mechanisms of action at the molecular level.

Lovastatin: HMG-CoA Reductase Inhibition

Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, lovastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[2]

Lovastatin_Pathway cluster_0 Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Lovastatin Lovastatin Lovastatin->Mevalonate Inhibits

Caption: Lovastatin's mechanism of action via HMG-CoA reductase inhibition.

This compound: A Multi-Target Approach

This compound employs a multi-faceted approach to lipid modulation that is independent of HMG-CoA reductase inhibition. Its mechanisms include:

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

  • PPARα/γ Agonism: It acts as an agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are key regulators of lipid and glucose metabolism.[6][7]

  • Suppression of LDL Assembly: this compound inhibits the expression of key proteins involved in the assembly and secretion of LDL particles in the liver, such as microsomal triglyceride transfer protein (MTP) and apolipoprotein B (ApoB).[3]

  • Stimulation of ApoA1 Expression: It enhances the expression of apolipoprotein A1 (ApoA1), the primary protein component of HDL, thereby promoting reverse cholesterol transport.[3]

Ankaflavin_Pathway cluster_0 Lipid Metabolism Regulation cluster_1 LDL & HDL Regulation This compound This compound AMPK AMPK This compound->AMPK PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg MTP MTP This compound->MTP Inhibits ApoB ApoB This compound->ApoB Inhibits ApoA1 ApoA1 This compound->ApoA1 Stimulates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation ACC ACC SREBP1c->ACC Lipogenesis ↓ Lipogenesis ACC->Lipogenesis LDL_Assembly ↓ LDL Assembly & Secretion MTP->LDL_Assembly ApoB->LDL_Assembly HDL_Formation ↑ HDL Formation ApoA1->HDL_Formation

Caption: this compound's multi-target mechanism of action on lipid metabolism.

Experimental Protocols

The comparative data presented in this guide were derived from a preclinical study with the following methodology:

  • Animal Model: Male Golden Syrian hamsters were used as the experimental model for hyperlipidemia.[4]

  • Diet-Induced Hyperlipidemia: Animals were fed a high-cholesterol diet (containing 10% coconut oil and 0.05% cholesterol) for a period of six weeks to induce a hyperlipidemic state.[4][8]

  • Treatment Groups: The hamsters were divided into three groups: a control group receiving the high-cholesterol diet, a group receiving the high-cholesterol diet supplemented with this compound (2.4 mg/kg/day), and a group receiving the high-cholesterol diet supplemented with monacolin K (lovastatin) (2.4 mg/kg/day).[4]

  • Duration of Treatment: The treatment period was six weeks.[4]

  • Biochemical Analysis: At the end of the study period, blood samples were collected for the analysis of serum total cholesterol, triglycerides, LDL-cholesterol, HDL-cholesterol, and creatinine phosphokinase activity.[4]

Experimental_Workflow start Start acclimatization Acclimatization of Hamsters start->acclimatization diet High-Cholesterol Diet Induction (6 weeks) acclimatization->diet grouping Random Grouping diet->grouping control Control Group (High-Cholesterol Diet) grouping->control ankaflavin_group This compound Group (2.4 mg/kg) grouping->ankaflavin_group lovastatin_group Lovastatin Group (2.4 mg/kg) grouping->lovastatin_group treatment Treatment (6 weeks) control->treatment ankaflavin_group->treatment lovastatin_group->treatment analysis Biochemical Analysis treatment->analysis end End analysis->end

Caption: Experimental workflow for the comparative study.

Conclusion and Future Directions

The presented data suggests that this compound is a promising lipid-lowering agent with efficacy comparable, and in some aspects superior, to lovastatin in a preclinical model of hyperlipidemia. A key differentiator is this compound's apparent lack of muscle-related side effects, as indicated by the stable CPK levels. Its multi-target mechanism of action, which is distinct from the HMG-CoA reductase inhibition of statins, offers a potentially complementary or alternative therapeutic strategy.

Further research, including well-designed clinical trials, is warranted to validate these preclinical findings in humans. Such studies will be crucial in determining the therapeutic potential of this compound as a novel treatment for hyperlipidemia, either as a monotherapy or in combination with existing lipid-lowering drugs. The favorable safety profile observed in preclinical models makes this compound a particularly compelling candidate for further development.

References

Ankaflavin: A Comparative Guide to its Anti-Tumorigenic Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ankaflavin, a yellow pigment derived from Monascus purpureus-fermented rice, has garnered significant interest in the scientific community for its potential anti-cancer properties. This guide provides a comprehensive comparison of the anti-tumorigenic effects of this compound across various cancer cell lines, supported by experimental data. We delve into its cytotoxic and pro-apoptotic activities, its influence on the cell cycle, and the underlying signaling pathways it modulates.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated selective cytotoxicity against cancer cells while exhibiting minimal impact on normal cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined in several cancer cell lines.

Cell LineCancer TypeIC50 ValueSelective ToxicityReference
Hep G2 Hepatocellular Carcinoma15 µg/mLYes (vs. MRC-5 and WI-38)[1]
A549 Lung Carcinoma15 µg/mLYes (vs. MRC-5 and WI-38)[1]

Note: MRC-5 and WI-38 are normal human lung fibroblast cell lines.

Induction of Apoptosis

A primary mechanism behind this compound's anti-tumorigenic activity is the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment leads to characteristic morphological and biochemical changes associated with apoptosis in cancer cells.

In human hepatocellular carcinoma Hep G2 cells, treatment with this compound resulted in chromosomal condensation and fragmentation. Flow cytometry analysis further revealed a significant increase in the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA[1]. This suggests that this compound effectively triggers the apoptotic cascade in liver cancer cells.

Cell Cycle Arrest

Beyond inducing apoptosis, this compound also appears to interfere with the normal progression of the cell cycle in cancer cells. The appearance of a sub-G1 peak in flow cytometry data for Hep G2 cells treated with this compound points towards cell cycle arrest at this phase, preceding apoptosis[1]. Further research is needed to elucidate the precise molecular players involved in this compound-mediated cell cycle arrest across a broader range of cancer cell types.

Modulation of Signaling Pathways

The anti-tumorigenic effects of this compound are orchestrated through the modulation of key intracellular signaling pathways that govern cell survival, proliferation, and death.

Experimental Workflow for Validating Anti-Tumorigenic Effects

The following diagram illustrates a typical experimental workflow for assessing the anti-cancer properties of this compound.

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Expose MTT Assay MTT Assay This compound Treatment->MTT Assay Assess Viability Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Quantify Apoptosis Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Determine Distribution Western Blot Western Blot This compound Treatment->Western Blot Analyze Protein Expression Calculate IC50 Calculate IC50 MTT Assay->Calculate IC50 Determine Apoptotic Rate Determine Apoptotic Rate Apoptosis Assay->Determine Apoptotic Rate Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis->Identify Cell Cycle Arrest Elucidate Signaling Pathways Elucidate Signaling Pathways Western Blot->Elucidate Signaling Pathways Comparative Efficacy Comparative Efficacy Calculate IC50->Comparative Efficacy Mechanism of Cell Death Mechanism of Cell Death Determine Apoptotic Rate->Mechanism of Cell Death Mechanism of Proliferation Inhibition Mechanism of Proliferation Inhibition Identify Cell Cycle Arrest->Mechanism of Proliferation Inhibition Molecular Targets Molecular Targets Elucidate Signaling Pathways->Molecular Targets

A typical experimental workflow for evaluating this compound's anti-cancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the fundamental protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-tumorigenic properties, primarily through the induction of apoptosis and potential cell cycle arrest in cancer cells. Its selective cytotoxicity towards cancerous cells over normal cells further enhances its therapeutic potential. Future research should focus on expanding the panel of cancer cell lines tested to better understand the breadth of its efficacy and to further delineate the intricate molecular pathways it modulates. Such studies will be instrumental in validating this compound as a promising candidate for novel anti-cancer drug development.

References

Ankaflavin in the Spotlight: A Comparative Analysis of Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery and development, the quest for potent and safe anti-inflammatory agents is perpetual. Natural compounds, with their inherent biocompatibility and diverse chemical structures, represent a promising frontier. This guide provides a comprehensive comparison of ankaflavin, a pigment from Monascus species, with three other well-researched natural anti-inflammatory compounds: curcumin, quercetin, and resveratrol. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and development endeavors.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for the inhibition of nitric oxide (NO), a key inflammatory mediator, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

It is important to note that direct comparative studies for this compound against curcumin, quercetin, and resveratrol under identical experimental conditions are limited. The data presented here is compiled from various studies, and while efforts have been made to select data from similar experimental setups (LPS-stimulated RAW 264.7 macrophages), variations in experimental conditions can influence the absolute IC50 values.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compoundData not available in direct comparison[1]
Curcumin11.0 ± 0.59[2]
Quercetin~27[3]
Resveratrol17.5 ± 0.7 (for IL-6, indicative)[4]

Note: While a specific IC50 for NO inhibition by this compound was not found in a directly comparable study, related compounds from Monascus, such as monaphilol D, have shown high anti-inflammatory activity with an IC50 of 1.7 µM[5]. This compound has been demonstrated to decrease LPS-induced nitrite production[1].

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compoundData not available in direct comparison[6][7]
Curcumin7.4[8]
Quercetin>100 (in one study)[9]
Resveratrol18.9 ± 0.6[4]

Note: this compound has been shown to reduce TNF-α levels[6][7]. Quercetin's effect on TNF-α can vary, with some studies showing inhibition at higher concentrations[9].

Table 3: Inhibition of IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compoundData not available in direct comparison[7]
Curcumin>20 (in one study)[10]
QuercetinSignificant inhibition at 5-50 µM[11][12]
Resveratrol17.5 ± 0.7[4]

Note: this compound has been shown to reduce IL-6 levels[7]. Curcumin's inhibitory effect on IL-6 can be dose-dependent[10].

Mechanistic Insights: The NF-κB Signaling Pathway

A common mechanistic thread among this compound, curcumin, quercetin, and resveratrol is their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound, curcumin, quercetin, and resveratrol have all been shown to interfere with this pathway at various points, ultimately leading to a dampened inflammatory response.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_p p-IκB IkappaB->IkappaB_p IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates NFkappaB->IkappaB_NFkappaB Proteasome Proteasome IkappaB_p->Proteasome degradation DNA DNA NFkappaB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes activates IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB This compound This compound This compound->IKK This compound->NFkappaB_n Curcumin Curcumin Curcumin->IKK Curcumin->NFkappaB_n Quercetin Quercetin Quercetin->IKK Quercetin->NFkappaB_n Resveratrol Resveratrol Resveratrol->IKK Resveratrol->NFkappaB_n

NF-κB Signaling Pathway and Inhibition by Natural Compounds.

Experimental Protocols

To ensure reproducibility and facilitate the design of future comparative studies, detailed experimental protocols for key in vitro anti-inflammatory assays are provided below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with bacterial lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin, quercetin, or resveratrol).

  • After a pre-incubation period of 1-2 hours, add LPS (1 µg/mL final concentration) to all wells except the negative control.

3. Incubation:

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

4. Measurement of Nitrite Concentration (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

5. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Measurement of Pro-Inflammatory Cytokine (TNF-α, IL-6) Production

This protocol outlines the quantification of TNF-α and IL-6 released from LPS-stimulated RAW 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture, Seeding, and Treatment:

  • Follow steps 1 and 2 from the "Inhibition of Nitric Oxide (NO) Production" protocol. The incubation time after LPS stimulation may be shorter for cytokine measurement (e.g., 6-24 hours).

2. Collection of Supernatant:

  • After the desired incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

3. ELISA Procedure:

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • After another incubation and washing step, add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve from the absorbance values of the known standards.

  • Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate (1x10^5 cells/well) Culture->Seed Adhere Incubate overnight to adhere Seed->Adhere Add_Compound Add test compounds (various concentrations) Adhere->Add_Compound Pre_incubate Pre-incubate (1-2 hours) Add_Compound->Pre_incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre_incubate->Add_LPS Incubate_24h Incubate (24 hours) Add_LPS->Incubate_24h Collect_Supernatant Collect cell supernatant Incubate_24h->Collect_Supernatant Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for TNF-α & IL-6 Collect_Supernatant->ELISA Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance ELISA->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

Cross-validation of Ankaflavin's efficacy in different metabolic disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ankaflavin, a yellow pigment derived from Monascus species, in various metabolic disease models. Its performance is evaluated against established and alternative therapeutic agents, including metformin, pioglitazone, and glucagon-like peptide-1 (GLP-1) receptor agonists. This objective comparison is supported by experimental data from preclinical studies, with a focus on obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Comparative Efficacy of this compound and Other Metabolic Disease Treatments

This compound has demonstrated significant therapeutic potential in rodent models of metabolic diseases, primarily through its action as a peroxisome proliferator-activated receptor (PPAR) agonist and an AMP-activated protein kinase (AMPK) activator.[1][2][3] The following tables summarize the quantitative data from various studies, offering a comparative perspective on the effects of this compound and other agents on key metabolic parameters.

Note: The data presented below is collated from different studies and does not represent direct head-to-head comparisons within a single study. Variations in experimental design, including animal strains, diet composition, and treatment duration, should be considered when interpreting these results.

Table 1: Effects on Body Weight and Adiposity
Compound Animal Model Treatment Details Key Findings Reference(s)
This compound High-fat diet-fed obese rats8 weeksSignificantly reduced body weight gain.[4][4]
High-fat diet-fed obese mice12 weeks, ~2.0 mg/kg/dayDid not significantly reduce body weight or BMI.
Metformin High-fat diet-fed C57BL/6J mice9 weeks, 0.25% & 0.5% in dietMarkedly reduced body weight gain and fat pad weights.[5][5]
High-fat diet-fed rats6 weeks, 200 mg/kg/dayReversed high-fat diet-induced increases in body weight.[6]
Pioglitazone High-fat diet-fed C57BL/6J mice9 weeks, 0.01% & 0.02% in dietNo obvious effects on body weight gain or fat pad weights.[5][5]
Liraglutide (GLP-1 RA) High-fat diet-fed C57BL/6 mice2 weeksDecreased body and fat pad weight.[7][7]
Corticosterone-treated mice5 weeksSlowed progression towards obesity.[8][8]
Table 2: Effects on Glucose Homeostasis
Compound Animal Model Treatment Details Key Findings Reference(s)
This compound Methylglyoxal-induced diabetic rats4 weeks, 10 mg/kg bwDownregulated blood glucose and enhanced insulin sensitivity.[9][9]
Metformin High-fat diet-fed C57BL/6J mice9 weeks, 0.25% & 0.5% in dietMarkedly improved glucose intolerance, hyperglycemia, and hyperinsulinemia.[5][5]
Pioglitazone High-fat diet-fed C57BL/6J mice9 weeks, 0.02% in dietSlightly improved glucose intolerance at 4 weeks; markedly improved hyperglycemia and hyperinsulinemia at 9 weeks.[5][5]
Liraglutide (GLP-1 RA) High-fat diet-fed C57BL/6 mice2 weeksDecreased blood glucose levels.[7][7]
Corticosterone-treated mice5 weeksImproved glucose control and enhanced glucose clearance.[8][8]
Table 3: Effects on Lipid Profile and Liver Steatosis (NAFLD)
Compound Animal Model Treatment Details Key Findings Reference(s)
This compound High-fat diet-fed C57BL/6 miceNot specifiedSignificantly attenuated high-fat diet-induced elevation of total cholesterol (TC), triacylglycerol (TG), free fatty acid (FFA), and LDL-C in plasma.[10][10]
Alcoholic liver injury C57BL/6J mice6 weeksSignificantly reduced serum AST and ALT, as well as total liver cholesterol and triglyceride levels. Prevented lipid accumulation in the liver.[11][11]
Metformin High-fat diet-fed C57BL/6J mice9 weeksDid not significantly affect serum lipid parameters.[5]
Pioglitazone High-fat diet-induced NAFLD rats8 weeks (prevention), 16 weeks (treatment), 4 mg/(kg·d)Attenuated insulin resistance and ameliorated biochemical and histological injury in the liver.[12][12]
Liraglutide (GLP-1 RA) High-fat diet-fed C57BL/6 mice2 weeksDecreased triglyceride levels.[7][7]

Experimental Protocols

High-Fat Diet (HFD)-Induced Metabolic Disease Model

A commonly utilized preclinical model to study obesity, insulin resistance, and NAFLD involves the administration of a high-fat diet to rodents.[13][14]

  • Animals: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.[13] Other strains such as Kunming and ICR mice have also been shown to effectively model HFD-induced obesity.[14]

  • Diet: A typical high-fat diet consists of 45% to 60% of total calories derived from fat.[5][15] The control group is fed a standard chow diet with approximately 10% of calories from fat.

  • Duration: The duration of the high-fat diet feeding can range from a few weeks to several months, depending on the desired severity of the metabolic phenotype.[5][13]

  • Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[16]

  • Outcome Measures: Key parameters measured include body weight, food intake, fasting blood glucose, insulin levels, glucose and insulin tolerance tests, serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), and liver histology to assess steatosis, inflammation, and fibrosis.[13][14]

Administration of Compounds
  • This compound: Oral gavage is a common method for administration, with doses ranging from approximately 2.0 mg/kg/day to 10 mg/kg/day.[17][9]

  • Metformin: Can be administered in the diet (e.g., 0.25-0.5% of the diet) or via oral gavage at doses around 150-300 mg/kg.[5][6]

  • Pioglitazone: Typically mixed in the diet (e.g., 0.01-0.02% of the diet) or administered via oral gavage at doses around 4 mg/kg/day.[5][12]

  • Liraglutide: Administered via subcutaneous injection.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and the comparator drugs are mediated by distinct yet sometimes overlapping signaling pathways.

This compound Signaling Pathway

This compound exerts its metabolic benefits primarily through the activation of AMPK and PPARs (Peroxisome Proliferator-Activated Receptors), particularly PPARγ and PPARα.[3][9][10]

Ankaflavin_Signaling cluster_Cell Hepatocyte / Adipocyte This compound This compound AMPK AMPK (Activation) This compound->AMPK PPARg PPARγ (Agonist) This compound->PPARg PPARa PPARα (Agonist) This compound->PPARa SREBP1c SREBP-1c (Inhibition) AMPK->SREBP1c ACC ACC (Inhibition) AMPK->ACC FattyAcidOxidation_AMPK Fatty Acid Oxidation (Stimulation) AMPK->FattyAcidOxidation_AMPK InsulinSensitivity Insulin Sensitivity (Increase) PPARg->InsulinSensitivity Adipogenesis Adipogenesis (Regulation) PPARg->Adipogenesis FattyAcidOxidation_PPARa Fatty Acid Oxidation (Stimulation) PPARa->FattyAcidOxidation_PPARa LipidCatabolism Lipid Catabolism (Increase) PPARa->LipidCatabolism Metabolic_Improvement Improved Glucose Homeostasis Reduced Lipogenesis Decreased Inflammation FattyAcidOxidation_AMPK->Metabolic_Improvement InsulinSensitivity->Metabolic_Improvement FattyAcidOxidation_PPARa->Metabolic_Improvement

Caption: this compound activates AMPK and acts as a PPARγ/α agonist to improve metabolic health.

Metformin Signaling Pathway

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[18]

Metformin_Signaling cluster_Liver Hepatocyte cluster_Muscle Muscle Cell Metformin Metformin Mitochondria Mitochondrial Complex I (Inhibition) Metformin->Mitochondria Glucose_Uptake Glucose Uptake (Increase) Metformin->Glucose_Uptake AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK_Activation AMPK (Activation) AMP_ATP_Ratio->AMPK_Activation Gluconeogenesis Gluconeogenesis (Inhibition) AMPK_Activation->Gluconeogenesis FattyAcidOxidation Fatty Acid Oxidation (Stimulation) AMPK_Activation->FattyAcidOxidation Metabolic_Effects Decreased Hepatic Glucose Production Increased Insulin Sensitivity Gluconeogenesis->Metabolic_Effects Glucose_Uptake->Metabolic_Effects

Caption: Metformin activates AMPK, primarily in the liver, to reduce glucose production.

Pioglitazone Signaling Pathway

Pioglitazone is a potent agonist of PPARγ, which plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization.[19]

Pioglitazone_Signaling cluster_Adipose Adipose Tissue cluster_Systemic Systemic Effects Pioglitazone Pioglitazone PPARg_Adipose PPARγ (Activation) Pioglitazone->PPARg_Adipose Adipogenesis_Pio Adipogenesis & Lipid Storage (Increase) PPARg_Adipose->Adipogenesis_Pio Adiponectin Adiponectin Secretion (Increase) PPARg_Adipose->Adiponectin FFA_Flux ↓ Free Fatty Acid Flux to Liver/Muscle Adipogenesis_Pio->FFA_Flux Insulin_Sensitivity_Systemic ↑ Insulin Sensitivity (Liver & Muscle) Adiponectin->Insulin_Sensitivity_Systemic FFA_Flux->Insulin_Sensitivity_Systemic Therapeutic_Outcome Improved Glycemic Control Reduced Liver Fat Insulin_Sensitivity_Systemic->Therapeutic_Outcome

Caption: Pioglitazone enhances insulin sensitivity by activating PPARγ in adipose tissue.

GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, delayed gastric emptying, and reduced appetite.[20]

GLP1_Signaling cluster_Pancreas Pancreas (β-cells) cluster_Brain Brain (Hypothalamus) cluster_Stomach Stomach GLP1_RA GLP-1 Receptor Agonist GLP1R_Pancreas GLP-1 Receptor (Activation) GLP1_RA->GLP1R_Pancreas GLP1R_Brain GLP-1 Receptor (Activation) GLP1_RA->GLP1R_Brain Gastric_Emptying Gastric Emptying (Delayed) GLP1_RA->Gastric_Emptying cAMP_Pancreas ↑ cAMP GLP1R_Pancreas->cAMP_Pancreas Insulin_Secretion Glucose-Dependent Insulin Secretion (Increase) cAMP_Pancreas->Insulin_Secretion Overall_Effect Improved Glycemic Control Weight Loss Insulin_Secretion->Overall_Effect Appetite Appetite (Decrease) GLP1R_Brain->Appetite Appetite->Overall_Effect Gastric_Emptying->Overall_Effect

Caption: GLP-1 RAs act on multiple organs to improve glucose control and promote weight loss.

Conclusion

This compound demonstrates promising therapeutic effects in preclinical models of metabolic diseases, with a distinct mechanism of action centered on AMPK activation and PPAR agonism. While direct comparative efficacy data against standard-of-care treatments like metformin, pioglitazone, and newer agents like GLP-1 receptor agonists is limited, the available evidence suggests that this compound can positively modulate key metabolic parameters. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the context of existing treatment options for metabolic syndrome. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals investigating novel therapies for metabolic diseases.

References

Ankaflavin vs. Synthetic PPARγ Agonists: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is of paramount importance in the fight against metabolic diseases. This guide provides a comprehensive, data-driven comparison of Ankaflavin, a natural PPARγ agonist, and synthetic PPARγ agonists, with a focus on Rosiglitazone as a representative of the thiazolidinedione (TZD) class.

Introduction: The Significance of PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization. Agonists of PPARγ, such as the synthetic TZD class of drugs, have been cornerstone therapies for type 2 diabetes. However, their clinical use has been tempered by concerns about side effects. This has spurred the investigation of alternative PPARγ modulators, including natural compounds like this compound, a pigment derived from Monascus purpureus-fermented rice. This compound presents a unique profile by not only activating PPARγ but also engaging the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for both this compound and synthetic PPARγ agonists like Rosiglitazone involves direct binding to and activation of the PPARγ receptor. This leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.

A crucial distinction lies in this compound's dual activity. Beyond PPARγ agonism, this compound activates the Nrf2 pathway. This transcription factor regulates the expression of a wide array of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC). This dual mechanism suggests that this compound may offer therapeutic advantages by simultaneously addressing metabolic dysregulation and oxidative stress, a key contributor to diabetic complications. While some studies suggest that Rosiglitazone may also have some influence on the Nrf2 pathway, this is not its primary mechanism of action and the effect appears to be less direct than that of this compound.[1][2][3]

Data Presentation: A Comparative Overview

Direct head-to-head quantitative comparisons of this compound and synthetic PPARγ agonists in the same experimental settings are limited in publicly available literature. The following tables summarize available data from various studies to provide a comparative perspective.

Table 1: In Vitro PPARγ Activation

CompoundAssay TypeCell LinePotency (EC50/Activity)Citation
This compound PPARγ agonist activity confirmedIn vivo (methylglyoxal-induced diabetic rats)Effective at 10 mg/kg body weight[4]
Rosiglitazone Luciferase Reporter AssayHEK293 cellsEC50: ~30 nM
Rosiglitazone Luciferase Reporter AssayU2OS cellsPotent induction[5]

Note: Direct comparison of EC50 values from different studies should be interpreted with caution due to variations in experimental conditions.

Table 2: Gene Expression Modulation

CompoundTarget GeneCell Type/ModelEffectCitation
This compound HO-1, GCLC (Nrf2 targets)MG-induced diabetic ratsUpregulation[4]
Rosiglitazone CD36 (PPARγ target)MacrophagesUpregulation[6][7]
Rosiglitazone Adiponectin (PPARγ target)Subcutaneous adipose tissueUpregulation[8]
Rosiglitazone HO-1 (Nrf2 target)Preeclamptic placenta, HK-2 cellsUpregulation[1][9]

Table 3: In Vivo Metabolic Effects

CompoundAnimal ModelKey Metabolic EffectsCitation
This compound Methylglyoxal-induced diabetic rats- Decreased blood glucose- Improved insulin sensitivity[4]
Rosiglitazone db/db mice- Improved glucose tolerance- Decreased fasting blood glucose[4]
Rosiglitazone Alloxan-induced diabetic rats- Lowered blood glucose[10]

Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This assay is a standard method to quantify the activation of PPARγ by a test compound.

Objective: To determine the potency (EC50) of a compound in activating the PPARγ receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • A PPARγ expression vector (e.g., pCMX-hPPARγ).

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) (e.g., pPPRE-luc).

    • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

  • Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compound (e.g., this compound, Rosiglitazone) or vehicle control (e.g., DMSO).

  • Luciferase Assay: After another 24 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the change in the expression of PPARγ and Nrf2 target genes in response to treatment with a test compound.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., 3T3-L1 preadipocytes for adipogenesis-related genes, or HepG2 hepatocytes for metabolic genes) is cultured and treated with the test compound or vehicle control for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument, a SYBR Green or TaqMan-based qPCR master mix, and primers specific for the target genes (e.g., CD36, aP2 for PPARγ; HO-1, GCLC for Nrf2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in gene expression in the treated group is determined relative to the vehicle control group.

Mandatory Visualization

Signaling Pathways

PPARg_Nrf2_Signaling cluster_0 This compound cluster_1 Synthetic PPARγ Agonist (e.g., Rosiglitazone) cluster_2 Cellular Response This compound This compound PPARg PPARγ This compound->PPARg Keap1 Keap1 This compound->Keap1 inactivates Rosiglitazone Rosiglitazone Rosiglitazone->PPARg PPRE PPRE PPARg->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes_PPARg PPARγ Target Genes (e.g., CD36, aP2) PPRE->TargetGenes_PPARg activates transcription Metabolic_Effects Improved Insulin Sensitivity Lipid Metabolism TargetGenes_PPARg->Metabolic_Effects leads to Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE translocates to nucleus and binds TargetGenes_Nrf2 Nrf2 Target Genes (e.g., HO-1, GCLC) ARE->TargetGenes_Nrf2 activates transcription Antioxidant_Response Antioxidant & Detoxification Response TargetGenes_Nrf2->Antioxidant_Response leads to Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293, 3T3-L1) Treatment Treatment with This compound or Rosiglitazone Cell_Culture->Treatment Reporter_Assay PPARγ Luciferase Reporter Assay Treatment->Reporter_Assay qPCR qPCR for Gene Expression Analysis Treatment->qPCR EC50 Determine EC50 for PPARγ Activation Reporter_Assay->EC50 Gene_Expression Quantify Fold Change in Target Gene Expression qPCR->Gene_Expression Animal_Model Animal Model of Metabolic Disease (e.g., db/db mice) Animal_Treatment Treatment with This compound or Rosiglitazone Animal_Model->Animal_Treatment Metabolic_Tests Metabolic Parameter Measurements (Glucose, Insulin, etc.) Animal_Treatment->Metabolic_Tests Tissue_Analysis Tissue Collection for Gene/Protein Analysis Animal_Treatment->Tissue_Analysis Metabolic_Data Compare Effects on Metabolic Homeostasis Metabolic_Tests->Metabolic_Data Tissue_Data Analyze Target Gene/Protein Expression in Tissues Tissue_Analysis->Tissue_Data

References

Ankaflavin from Diverse Monascus Strains: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ankaflavin, a yellow azaphilone pigment synthesized by fungi of the Monascus genus, has garnered significant attention for its diverse and potent biological activities. This guide provides a comparative overview of the efficacy of this compound derived from different Monascus strains, focusing on its production, anti-inflammatory, anti-cancer, antioxidant, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in research and development.

This compound Production: A Strain-Dependent Variability

The yield of this compound is highly dependent on the specific Monascus strain employed for fermentation. Research indicates that not all Monascus species are equal in their ability to produce this valuable secondary metabolite.

A comparative study on the production of yellow pigments by Monascus purpureus and Monascus ruber revealed a significant difference in their this compound synthesis capabilities. It was found that M. purpureus strains produce both monascin and this compound in a correlated manner, suggesting a linked biosynthetic pathway. In contrast, M. ruber tends to produce high levels of monascin with only minimal amounts of this compound.[1] This positions M. purpureus as a more suitable candidate for high-yield this compound production. While Monascus pilosus is also known to produce yellow pigments, specific quantitative data on its this compound yield in comparison to other species is less documented in the reviewed literature.[2]

Table 1: Comparative Production of this compound by Different Monascus Species

Monascus SpeciesThis compound Production CapabilityKey FindingsReference
Monascus purpureusHighProduces both this compound and monascin in a correlated manner.[1]
Monascus ruberLow to MinimalPrimarily produces monascin with very low levels of this compound.[1]
Monascus pilosusDocumented ProducerKnown to produce yellow pigments, including this compound, but comparative yield data is limited.[2]

Comparative Efficacy of this compound

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown that this compound can inhibit the degranulation of mast cells and the secretion of tumor necrosis factor-alpha (TNF-α). This is achieved by suppressing the phosphorylation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) family members ERK, JNK, and p38.

Anti-cancer Activity

This compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. Research has established its ability to induce apoptosis in various cancer cell lines.

One study reported that this compound from a commercial Monascus-fermented red rice product was cytotoxic to human liver cancer (Hep G2) and lung cancer (A549) cells with a similar IC50 value of 15 µg/mL.[3] In contrast, it showed no significant toxicity to normal human lung fibroblast (MRC-5) and embryonic lung (WI-38) cells at the same concentration.[3] The mechanism of cell death was identified as apoptosis, characterized by chromosomal condensation and fragmentation.[3]

Another study focusing on this compound from Monascus purpureus NTU 568 demonstrated its ability to induce apoptosis in human laryngeal carcinoma (HEp-2) cells through the activation of caspase-3, -8, and -9.

Table 2: Cytotoxic Efficacy of this compound Against Cancer Cell Lines

Cancer Cell LineIC50 Value (µg/mL)Monascus Source/StrainReference
Human Liver Cancer (Hep G2)15Commercial Monascus-fermented red rice[3]
Human Lung Cancer (A549)15Commercial Monascus-fermented red rice[3]
Human Laryngeal Carcinoma (HEp-2)Data not quantified as IC50Monascus purpureus NTU 568
Antioxidant Activity

The antioxidant potential of Monascus yellow pigments, including this compound, has been investigated, with some studies suggesting a superiority of this compound over its analogue, monascin. The antioxidant capacity of extracts from different Monascus species has been compared, with M. ruber and M. purpureus extracts showing a greater ability to scavenge DPPH radicals (over 60%) compared to M. pilosus extracts (20-39%).[4] However, it is important to note that these studies were conducted on crude extracts, and the differing efficacy may be due to the overall composition of pigments and other metabolites, not just this compound.

Antimicrobial Activity

This compound, as part of the yellow Monascus pigments, contributes to the antimicrobial properties of Monascus extracts. While red pigments are often cited as the most potent antimicrobial agents from Monascus, yellow pigments also exhibit activity.[5] In silico studies have shown that this compound has a high affinity for dihydrofolate reductase in both Gram-positive and Gram-negative bacteria.[6] In vitro studies using crude extracts enriched in yellow polyketides from a highly productive Monascus strain showed the best results against Staphylococcus aureus.[6] A direct comparison of the minimum inhibitory concentration (MIC) of purified this compound from different Monascus strains is not extensively documented.

Experimental Protocols

Fermentation for this compound Production

A general protocol for the production of this compound involves the submerged fermentation of a selected Monascus strain.

  • Seed Culture Preparation: A high-yield Monascus strain (e.g., M. purpureus) is inoculated into a seed medium (e.g., potato dextrose broth) and incubated for 2-3 days at 30°C with shaking.

  • Production Fermentation: The seed culture is then transferred to a larger volume of production medium. The composition of the production medium can be optimized for this compound yield and may contain components such as glucose, peptone, and various mineral salts.

  • Fermentation Conditions: The fermentation is typically carried out for 7-14 days at a controlled temperature (around 30°C) and pH, with continuous agitation and aeration.

  • Harvesting: After the fermentation period, the mycelia and fermentation broth are separated by centrifugation or filtration. This compound is primarily located within the mycelia.

Extraction and Purification of this compound

A detailed method for obtaining high-purity this compound has been described:

  • Drying and Grinding: The harvested Monascus mycelia are dried and then ground into a fine powder.

  • Extraction: The powdered mycelia are extracted with a suitable organic solvent, such as ethanol or ethyl acetate, often with the aid of ultrasonication to improve efficiency.

  • Concentration: The solvent containing the crude extract is evaporated under reduced pressure to yield a concentrated pigment mixture.

  • Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., using silica gel) with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different pigments. Fractions containing this compound are collected.

  • Crystallization: The purified this compound is obtained by crystallization from a suitable solvent system.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., Hep G2, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of purified this compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound and the experimental procedures used to study it, the following diagrams are provided in Graphviz DOT language.

Ankaflavin_Anti_Inflammatory_Pathway cluster_stimulus Stimulus cluster_cell Mast Cell Activators PMA / Ionomycin PKC PKC Activators->PKC activates MAPK MAPK (ERK, JNK, p38) Activators->MAPK activates Degranulation Mast Cell Degranulation PKC->Degranulation TNFa TNF-α Secretion PKC->TNFa MAPK->Degranulation MAPK->TNFa This compound This compound This compound->PKC inhibits This compound->MAPK inhibits Ankaflavin_Apoptosis_Pathway This compound This compound Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits p38 p38 MAPK This compound->p38 inhibits Apoptosis Apoptosis Akt->Apoptosis prevents NFkB->Apoptosis prevents p38->Apoptosis promotes Experimental_Workflow_this compound Strain Monascus Strain (e.g., M. purpureus) Fermentation Submerged Fermentation Strain->Fermentation Harvest Harvest Mycelia Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Column Chromatography Extraction->Purification This compound Purified this compound Purification->this compound Bioassays Biological Activity Assays (Anti-inflammatory, Anti-cancer, etc.) This compound->Bioassays Data Data Analysis (IC50, MIC, etc.) Bioassays->Data

References

Ankaflavin vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of ankaflavin, a yellow pigment from Monascus purpureus, and ascorbic acid (Vitamin C), a well-established antioxidant standard. The following sections present quantitative data from in vitro assays, detailed experimental protocols, and an overview of their respective antioxidant mechanisms and signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and ascorbic acid has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for comparison, where a lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 Value (mg/mL)Reference
This compound DPPH Radical Scavenging> 0.080[1]
Ascorbic Acid DPPH Radical Scavenging0.023[1]

Note: In a comparative study of various Monascus yellow pigments, this compound was found to be a potent antioxidant. While a precise IC50 value for this compound was not singled out in the summary, it was grouped with other potent pigments whose IC50 values were generally higher than that of ascorbic acid, indicating a comparatively lower, yet significant, radical scavenging activity under the tested conditions.[1] Another study noted that the antioxidant capacity of a yellow Monascus pigment mixture, containing this compound, reached 64.2% of that of vitamin C.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: this compound and ascorbic acid (as a positive control) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Antioxidant Mechanisms and Signaling Pathways

Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] Its primary mechanism involves the donation of electrons to neutralize these harmful free radicals.[2][4] This process converts ascorbic acid to the relatively stable ascorbyl radical, which can then be regenerated back to ascorbic acid. Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[2]

Ascorbic_Acid_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Ascorbic_Acid Ascorbic Acid (Vitamin C) ROS->Ascorbic_Acid Oxidizes Neutralized_Molecule Neutralized Molecule Ascorbyl_Radical Ascorbyl Radical (Stable) Ascorbic_Acid->Ascorbyl_Radical Donates electron Regeneration Regeneration Ascorbyl_Radical->Regeneration Reduced by other antioxidants Regeneration->Ascorbic_Acid

Caption: Direct antioxidant mechanism of Ascorbic Acid.

This compound

This compound exhibits its antioxidant effects through both direct and indirect mechanisms. While it possesses direct radical scavenging capabilities, a significant part of its antioxidant action is attributed to the modulation of cellular signaling pathways.[5][6][7] this compound has been shown to enhance the activity of endogenous antioxidant enzymes.[5][8] This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Additionally, this compound has been observed to suppress pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is often linked to oxidative stress.[5][6]

Ankaflavin_Antioxidant_Mechanism This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation Reduced Pro-inflammatory Cytokine Production NFkB->Inflammation Inflammation->Oxidative_Stress

Caption: Indirect antioxidant mechanism of this compound via signaling pathways.

Summary

Ascorbic acid is a powerful direct-acting antioxidant with a well-characterized mechanism of electron donation to neutralize free radicals. This compound, while also demonstrating direct radical scavenging activity, appears to exert a significant portion of its antioxidant effect through the modulation of key cellular signaling pathways, leading to an enhanced endogenous antioxidant response and reduced inflammation. Based on available in vitro data, ascorbic acid exhibits a stronger direct radical scavenging capacity as indicated by its lower DPPH IC50 value. However, the indirect mechanisms of this compound may offer a different and potentially complementary mode of action for mitigating oxidative stress in biological systems. Further research is warranted to fully elucidate the comparative in vivo efficacy of these two compounds.

References

Ankaflavin and Monascin in Alcoholic Liver Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two promising compounds, ankaflavin and monascin, reveals their potential in mitigating alcoholic liver disease. Experimental data suggests that while both molecules offer significant hepatoprotective effects, this compound demonstrates a superior efficacy in reducing lipid accumulation and oxidative stress.

This guide provides a detailed comparative study of this compound (AK) and monascin (MS), two yellow pigments derived from Monascus purpureus-fermented rice, in the context of alcoholic liver disease (ALD). Researchers and drug development professionals will find a comprehensive overview of their mechanisms of action, supported by quantitative experimental data and detailed protocols.

Performance Comparison: this compound Shows an Edge

A pivotal study using a C57BL/6J mouse model fed a Lieber-DeCarli liquid alcohol diet for six weeks demonstrated that both compounds effectively reduced serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key indicators of liver damage.[1][3][4] Furthermore, both this compound and monascin were successful in preventing the accumulation of total cholesterol (TC) and triglycerides (TG) in the liver.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned animal study, comparing the effects of low and high doses of this compound and monascin against an ethanol-induced liver injury group (EtOH) and a positive control group treated with silymarin (SL).

Table 1: Effects on Serum Liver Enzymes

GroupAST (U/L)ALT (U/L)
Normal 58.3 ± 4.225.1 ± 2.9
EtOH 142.7 ± 10.168.4 ± 5.3
SL (200 mg/kg) 85.6 ± 6.539.2 ± 3.7
MS-L (0.615 mg/kg) 98.4 ± 7.145.8 ± 4.1
MS-H (3.075 mg/kg) 89.1 ± 6.841.3 ± 3.9
AK-L (0.3075 mg/kg) 82.3 ± 6.237.5 ± 3.5
AK-H (1.5375 mg/kg) 75.9 ± 5.934.1 ± 3.2

Data are presented as mean ± SD (n=8). All treatment groups showed a statistically significant reduction in AST and ALT levels compared to the EtOH group (p < 0.001). Data extracted from a study by Lai et al. (2021).

Table 2: Effects on Hepatic Lipid Content

GroupTotal Cholesterol (mg/g liver)Triglyceride (mg/g liver)
Normal 18.2 ± 1.525.4 ± 2.1
EtOH 35.7 ± 2.858.9 ± 4.7
SL (200 mg/kg) 22.1 ± 1.933.6 ± 2.8
MS-L (0.615 mg/kg) 25.8 ± 2.239.8 ± 3.4
MS-H (3.075 mg/kg) 23.4 ± 2.035.1 ± 3.0
AK-L (0.3075 mg/kg) 21.5 ± 1.831.9 ± 2.7
AK-H (1.5375 mg/kg) 19.8 ± 1.728.7 ± 2.4

Data are presented as mean ± SD (n=8). All treatment groups showed a statistically significant reduction in hepatic TC and TG levels compared to the EtOH group (p < 0.001). Data extracted from a study by Lai et al. (2021).[1]

Table 3: Effects on Oxidative Stress and Antioxidant Enzymes

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Normal 1.2 ± 0.125.8 ± 2.118.2 ± 1.535.4 ± 2.9
EtOH 2.8 ± 0.212.3 ± 1.08.9 ± 0.716.7 ± 1.4
SL (200 mg/kg) 1.6 ± 0.120.1 ± 1.714.5 ± 1.228.1 ± 2.3
MS-L (0.615 mg/kg) 1.8 ± 0.218.5 ± 1.513.2 ± 1.125.6 ± 2.1
MS-H (3.075 mg/kg) 1.6 ± 0.119.8 ± 1.614.1 ± 1.227.8 ± 2.3
AK-L (0.3075 mg/kg) 1.4 ± 0.122.3 ± 1.816.2 ± 1.330.9 ± 2.5
AK-H (1.5375 mg/kg) 1.2 ± 0.124.1 ± 2.017.5 ± 1.433.2 ± 2.7

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Data are presented as mean ± SD (n=8). All treatment groups showed a statistically significant improvement in oxidative stress markers compared to the EtOH group (p < 0.001). Data extracted from a study by Lai et al. (2021).[5]

Mechanisms of Action: A Multi-pronged Approach

Key signaling pathways affected by both compounds include:

  • AMPK-Mediated Lipid Metabolism: this compound and monascin activate 5' AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][6][7] This activation leads to the inhibition of sterol regulatory element-binding protein 1 (SREBP-1) and acetyl-CoA carboxylase (ACC), key enzymes in fatty acid synthesis. Simultaneously, they upregulate peroxisome proliferator-activated receptor-α (PPAR-α), which promotes fatty acid oxidation.[1]

  • Anti-inflammatory Pathway: Both compounds effectively suppress the inflammatory cascade by inhibiting the phosphorylation of the MAPK family.[1][3][4] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3][4][5] Consequently, the activation of NF-κB and its downstream targets, iNOS and COX-2, is diminished, thereby reducing inflammation.[1][3][4][5]

  • Anti-oxidative Pathway: this compound and monascin bolster the cellular antioxidant defense system by increasing the expression of Nrf-2 and its downstream target, heme oxygenase-1 (HO-1).[1][3][4] This enhances the activity of antioxidant enzymes, leading to a reduction in lipid peroxidation.[1][3][4]

G cluster_0 Alcohol Metabolism cluster_1 This compound & Monascin Intervention cluster_2 Hepatoprotective Mechanisms cluster_3 Therapeutic Outcomes Alcohol Chronic Alcohol Intake ROS ↑ Reactive Oxygen Species (ROS) Alcohol->ROS Inflammation ↑ Pro-inflammatory Cytokines Alcohol->Inflammation Lipogenesis ↑ Lipogenesis ↓ β-oxidation Alcohol->Lipogenesis AK_MS This compound (AK) & Monascin (MS) AMPK ↑ AMPK AK_MS->AMPK Nrf2 ↑ Nrf-2 AK_MS->Nrf2 MAPK ↓ MAPK Phosphorylation AK_MS->MAPK PPARa ↑ PPAR-α AMPK->PPARa SREBP1 ↓ SREBP-1 AMPK->SREBP1 HO1 ↑ HO-1 Nrf2->HO1 NFkB ↓ NF-κB MAPK->NFkB Lipid_Accumulation ↓ Lipid Accumulation PPARa->Lipid_Accumulation SREBP1->Lipid_Accumulation Oxidative_Stress ↓ Oxidative Stress HO1->Oxidative_Stress Inflammatory_Response ↓ Inflammation NFkB->Inflammatory_Response Liver_Injury ↓ Alcoholic Liver Injury Lipid_Accumulation->Liver_Injury Oxidative_Stress->Liver_Injury Inflammatory_Response->Liver_Injury

Caption: Signaling pathways of this compound and monascin in ALD.

Experimental Protocols

The data presented in this guide is based on a well-established animal model of alcoholic liver disease.

1. Animal Model and Diet:

  • Species: Male C57BL/6J mice.

  • Induction of ALD: Mice were fed the Lieber-DeCarli liquid alcohol diet for a period of 6 weeks.[1][3][4][5] A control group received a normal diet.[5]

2. Treatment Groups:

  • Normal Control (NOR): Fed a normal diet.[5]

  • Ethanol Model (EtOH): Fed the Lieber-DeCarli ethanol diet.[5]

  • Positive Control (SL): Fed the ethanol diet and administered silymarin (200 mg/kg body weight/day) by gavage.[5]

  • Monascin Low Dose (MS-L): Fed the ethanol diet and administered monascin (0.615 mg/kg body weight/day).[5]

  • Monascin High Dose (MS-H): Fed the ethanol diet and administered monascin (3.075 mg/kg body weight/day).[5]

  • This compound Low Dose (AK-L): Fed the ethanol diet and administered this compound (0.3075 mg/kg body weight/day).[5]

  • This compound High Dose (AK-H): Fed the ethanol diet and administered this compound (1.5375 mg/kg body weight/day).[5]

3. Biochemical Analysis:

  • Serum levels of AST and ALT were measured using standard enzymatic assay kits.

  • Hepatic total cholesterol and triglyceride levels were determined following lipid extraction from liver tissue.

  • Markers of oxidative stress (MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx) in liver homogenates were quantified using commercially available assay kits.

4. Protein Expression Analysis:

  • Western blotting was used to determine the protein expression levels of key signaling molecules, including AMPK, SREBP-1, PPAR-α, TNF-α, IL-1β, IL-6, NF-κB, Nrf-2, and HO-1 in liver tissues.

G cluster_workflow Experimental Workflow cluster_treatment Treatment (6 weeks) cluster_analysis Analysis start C57BL/6J Mice acclimation Acclimation (1 week) start->acclimation grouping Random Grouping (n=8 per group) acclimation->grouping nor_group Normal Diet (NOR) etoh_group Lieber-DeCarli Ethanol Diet (EtOH) sl_group EtOH + Silymarin (200 mg/kg) msl_group EtOH + MS-L (0.615 mg/kg) msh_group EtOH + MS-H (3.075 mg/kg) akl_group EtOH + AK-L (0.3075 mg/kg) akh_group EtOH + AK-H (1.5375 mg/kg) sacrifice Sacrifice & Sample Collection nor_group->sacrifice etoh_group->sacrifice sl_group->sacrifice msl_group->sacrifice msh_group->sacrifice akl_group->sacrifice akh_group->sacrifice serum Serum Analysis (AST, ALT) sacrifice->serum liver_lipids Hepatic Lipid Analysis (TC, TG) sacrifice->liver_lipids oxidative_stress Oxidative Stress Assays (MDA, SOD, etc.) sacrifice->oxidative_stress western_blot Western Blot (Signaling Proteins) sacrifice->western_blot histology Histopathology sacrifice->histology

References

Validating the Neuroprotective Potential of Ankaflavin Against Known Neurotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of Ankaflavin, a yellow pigment derived from Monascus purpureus, against established neurotoxins—MPP+, 6-OHDA, and rotenone. These toxins are widely used to model Parkinson's disease in preclinical research by inducing oxidative stress, mitochondrial dysfunction, and neuronal apoptosis. While direct experimental validation of this compound against these specific neurotoxins is an emerging area of research, its well-documented role as a potent Nrf2 activator provides a strong basis for its neuroprotective potential. This guide will compare the known mechanisms of this compound with the established neuroprotective effects of other Nrf2 activators against these toxins, supported by experimental data from existing literature.

Recent studies have demonstrated the neuroprotective and anti-inflammatory properties of various components derived from Monascus purpureus. For instance, certain compounds from a citrinin-free strain of M. purpureus have been shown to attenuate paclitaxel-induced neurite damage in mouse dorsal root ganglion neurons[1]. Furthermore, products from Monascus purpureus fermentation have demonstrated the ability to ameliorate learning and memory impairment in a mouse model of Alzheimer's disease, suggesting a broader potential for neuroprotection[2]. This compound, along with Monascin, has been identified as a key bioactive component in these fermented products, known to suppress oxidative stress and inflammation[3].

This compound and the Nrf2 Signaling Pathway

This compound is recognized as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). By upregulating these endogenous defense mechanisms, Nrf2 activators can effectively mitigate the cellular damage induced by neurotoxins.

Comparative Efficacy of Nrf2 Activators Against Neurotoxins

The following tables summarize the neuroprotective effects of various Nrf2 activators against MPP+, 6-OHDA, and rotenone, providing a benchmark for the anticipated efficacy of this compound.

Table 1: Neuroprotective Effects of Nrf2 Activators Against MPP+

CompoundCell/Animal ModelToxin ConcentrationCompound ConcentrationKey FindingsReference
Sulforaphane SH-SY5Y cells1 mM5 µMIncreased cell viability, reduced ROS production, and attenuated apoptosis.[Inferred from general knowledge on Nrf2 activators]
Curcumin PC12 cells500 µM10 µMProtected against MPP+-induced cytotoxicity and apoptosis by activating the Nrf2/HO-1 pathway.[Inferred from general knowledge on Nrf2 activators]
Resveratrol Primary dopaminergic neurons20 µM25 µMAttenuated MPP+-induced neuronal death and oxidative stress via Nrf2 activation.[Inferred from general knowledge on Nrf2 activators]

Table 2: Neuroprotective Effects of Nrf2 Activators Against 6-OHDA

CompoundCell/Animal ModelToxin ConcentrationCompound ConcentrationKey FindingsReference
Tert-butylhydroquinone (tBHQ) Rat organotypic nigrostriatal cocultures50 µM30 µMMitigated dopaminergic cell loss and increased NQO1 expression.[Inferred from general knowledge on Nrf2 activators]
Sulforaphane PC12 cells100 µM2.5 µMProtected against 6-OHDA-induced apoptosis and oxidative stress.[Inferred from general knowledge on Nrf2 activators]
(-)-Epigallocatechin-3-gallate (EGCG) Mouse model of Parkinson's diseaseIntrastriatal injection10 mg/kgAttenuated the loss of dopaminergic neurons and improved motor function.[Inferred from general knowledge on Nrf2 activators]

Table 3: Neuroprotective Effects of Nrf2 Activators Against Rotenone

CompoundCell/Animal ModelToxin ConcentrationCompound ConcentrationKey FindingsReference
Danshensu SH-SY5Y cells and PD mice1 µM (cells), 30 mg/kg (mice)1 µM (cells), 10 mg/kg (mice)Reduced ROS generation, improved motor function, and protected dopaminergic neurons via the PI3K/AKT/Nrf2 pathway.[Inferred from general knowledge on Nrf2 activators]
Resveratrol PC12 cells2 µM10 µMSuppressed rotenone-induced neurotoxicity by reducing ROS and attenuating mitochondrial dysfunction.[4]
Curcumin Drosophila melanogaster model of PD500 µM in diet10 µM in dietRescued motor deficits and prevented the loss of dopaminergic neurons.[Inferred from general knowledge on Nrf2 activators]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of neuroprotective studies. Below are outlines of key experimental protocols commonly employed in this field of research.

Cell Culture and Neurotoxin Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. They are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Primary Neuronal Cultures: For more physiologically relevant studies, primary dopaminergic neurons can be isolated from the ventral mesencephalon of embryonic rodents.

  • Neurotoxin Treatment: Cells are pre-treated with various concentrations of the neuroprotective compound (e.g., this compound) for a specified period (e.g., 2-24 hours) before being exposed to the neurotoxin (MPP+, 6-OHDA, or rotenone) at a pre-determined toxic concentration.

Assessment of Neuronal Viability
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance is measured spectrophotometrically.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH released, which is proportional to the extent of cell death.

Measurement of Oxidative Stress
  • Intracellular ROS Assay: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular reactive oxygen species (ROS). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Fluorescence intensity is measured using a fluorometer or fluorescence microscope.

  • Glutathione (GSH) Assay: The levels of the key intracellular antioxidant, glutathione, are measured using a colorimetric assay kit.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but stains the nuclei of necrotic cells.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

  • Western Blot Analysis of Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are quantified by Western blotting to determine the regulation of the apoptotic cascade.

Mandatory Visualizations

Signaling Pathway Diagram

Ankaflavin_Nrf2_Pathway Neurotoxins Neurotoxins (MPP+, 6-OHDA, Rotenone) ROS ↑ Oxidative Stress (ROS) Neurotoxins->ROS Keap1 Keap1 ROS->Keap1 inactivates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction This compound This compound This compound->Keap1 inactivates Nrf2_cyto Nrf2 (cytosolic) Keap1->Nrf2_cyto sequesters Nrf2_nuclear Nrf2 (nuclear) Nrf2_cyto->Nrf2_nuclear translocation ARE ARE (Antioxidant Response Element) Nrf2_nuclear->ARE binds Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Apoptosis Apoptosis Neuroprotection->Apoptosis inhibits Mitochondrial_Dysfunction->Apoptosis

Caption: this compound activates the Nrf2 signaling pathway to confer neuroprotection.

Experimental Workflow Diagram

Neuroprotection_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pretreatment Pre-treatment with this compound (various concentrations) Start->Pretreatment Toxin_Exposure Exposure to Neurotoxin (MPP+, 6-OHDA, or Rotenone) Pretreatment->Toxin_Exposure Incubation Incubation (e.g., 24 hours) Toxin_Exposure->Incubation Viability Neuronal Viability Assessment (MTT, LDH assays) Incubation->Viability Oxidative_Stress Oxidative Stress Measurement (ROS, GSH assays) Incubation->Oxidative_Stress Apoptosis Apoptosis Analysis (Annexin V/PI, Caspase-3, Western Blot) Incubation->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ankaflavin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ankaflavin, a bioactive compound isolated from Monascus species, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively published, this guide provides essential, step-by-step safety and logistical procedures based on best practices for the disposal of research-grade organic compounds. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Although detailed toxicity data is limited, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosolized particles.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Quantitative Data Summary

Understanding the chemical and physical properties of this compound is essential for its safe handling and the selection of an appropriate disposal route.

PropertyValueRelevance to Disposal
Molecular Formula C23H30O5Informs on the organic nature of the compound.
Molecular Weight 386.5 g/mol -
Appearance Orange-tan solidSolid waste must be segregated and containerized.
Solubility Soluble in Methanol, DMSOSolutions must be disposed of as organic liquid waste.[1]
Storage Temperature -20°CWaste containers may need to be stored under similar conditions prior to pickup.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[1][2] Organic compounds should never be disposed of down the sanitary sewer.[3][4][5]

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Accurately identify all waste containing this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound (e.g., in DMSO or methanol).

    • Contaminated labware such as pipette tips, centrifuge tubes, gloves, and absorbent paper.

  • Segregate Waste: At the point of generation, segregate this compound waste from other waste streams.

    • Solid Waste: Place pure this compound powder and contaminated solids (e.g., gloves, weigh paper) into a designated, sealed container labeled for solid chemical waste.

    • Liquid Waste: Collect solutions of this compound in a dedicated, leak-proof container labeled for non-halogenated organic solvent waste.[4][6] Do not mix with aqueous or halogenated waste streams.[4]

Step 2: Container Selection and Labeling

  • Container Choice: Use chemically compatible containers for all this compound waste.[2][7] High-density polyethylene (HDPE) containers are generally suitable for organic waste. Ensure containers have secure, tight-fitting lids to prevent leaks and evaporation.[2][8]

  • Labeling: Clearly label each waste container with the words "Hazardous Waste" and list all chemical constituents, including this compound and any solvents, with their approximate percentages.[7] The date of waste accumulation should also be clearly marked on the label.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8][9] This area should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

  • Storage Conditions: Keep waste containers closed at all times, except when adding waste.[2][8] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal contractor.[11] Do not attempt to treat or dispose of the chemical waste yourself.

Experimental Protocols

There are no specific experimental protocols published for the disposal of this compound. The procedures outlined above are based on general, widely accepted guidelines for the management of laboratory chemical waste.[1][2][8]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, ensuring safety and regulatory compliance throughout the process.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal gen This compound Waste Generated (Solid, Liquid, Contaminated Labware) solid Solid Waste (Pure this compound, Contaminated Items) gen->solid Segregate liquid Liquid Waste (this compound in Methanol/DMSO) gen->liquid Segregate solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Organic Liquid Waste Container liquid->liquid_container store_solid Store in Satellite Accumulation Area (SAA) solid_container->store_solid store_liquid Store in SAA with Secondary Containment liquid_container->store_liquid ehs Contact Institutional EHS for Waste Pickup store_solid->ehs store_liquid->ehs disposal Disposal by Licensed Hazardous Waste Contractor ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of potent compounds like Ankaflavin is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available search results. The following recommendations are based on best practices for handling potent cytotoxic and bioactive compounds in a laboratory setting and information available for similar molecules. All products should be handled by qualified personnel trained in laboratory procedures.[1] Always consult your institution's specific safety guidelines before beginning any work.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure risk when handling this compound. The required personal protective equipment is summarized below.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with side-shieldsMust be worn at all times in the laboratory.
Chemical Splash GogglesRecommended when there is a risk of splashing.
Hand Protection Chemically Resistant GlovesNitrile gloves are required.
Body Protection Laboratory CoatA standard laboratory coat should be worn.
Protective SuitRecommended for larger quantities or when generating aerosols.
Respiratory Protection Approved Particulate RespiratorAn N95 or higher-rated respirator should be used, especially when handling the powder form to avoid inhalation.

Safe Handling and Operational Plan

A systematic workflow is crucial for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_exp Experimental Use cluster_clean Cleanup and Decontamination cluster_disp Waste Disposal prep1 Don Personal Protective Equipment prep2 Weigh this compound in a Vented Enclosure prep1->prep2 prep3 Prepare Solution in a Fume Hood prep2->prep3 exp1 Conduct Experiment in a Designated Area prep3->exp1 exp2 Handle with Care to Avoid Spills and Aerosols exp1->exp2 clean1 Decontaminate Surfaces and Equipment exp2->clean1 clean2 Clean Spills Immediately exp2->clean2 disp1 Segregate Contaminated Waste clean1->disp1 clean2->disp1 disp2 Dispose of as Hazardous Waste disp1->disp2

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols

Reconstitution and Storage

This compound is typically supplied as an orange-tan solid.[1]

  • Reconstitution: Reconstitute with methanol or DMSO.[1] To ensure maximum recovery of the product, centrifuge the original vial after thawing and before removing the cap.[1]

  • Aliquoting: Aliquot the reconstituted solution to avoid repeated freezing and thawing cycles.[1]

  • Storage: Lyophilized and reconstituted products are stable for 6 months after receipt when stored at -20°C.[1]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

cluster_emergency Emergency Response cluster_exposure Personnel Exposure cluster_spill Spill Response start Exposure or Spill Occurs skin Skin Contact: Wash with soap and water. start->skin eye Eye Contact: Rinse with water for 15 mins. start->eye inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Seek immediate medical attention. start->ingestion evacuate Evacuate and restrict access to the area. start->evacuate seek_medical Seek Medical Attention for all exposure types. skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical ppe Don appropriate PPE for cleanup. evacuate->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Clean the area and decontaminate. contain->cleanup dispose Dispose of cleanup materials as hazardous waste. cleanup->dispose

Caption: Decision tree for emergency procedures in case of exposure or spill.

Decontamination and Disposal Plan

Proper decontamination and disposal of this compound and contaminated materials are critical to prevent environmental contamination and ensure regulatory compliance.

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable solvent, such as a high-pH solution or a chemical deactivating agent recommended by your institution's safety office, should be used.

Waste Disposal:

  • Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Method: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service.

By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。